molecular formula C7H12ClNO2 B1602232 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride CAS No. 646055-94-9

1-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride

Cat. No.: B1602232
CAS No.: 646055-94-9
M. Wt: 177.63 g/mol
InChI Key: BPDNZBDSXBHMNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C7H12ClNO2 and its molecular weight is 177.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-azabicyclo[2.2.1]heptane-7-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c9-7(10)6-5-1-3-8(6)4-2-5;/h5-6H,1-4H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPDNZBDSXBHMNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C2C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10580166
Record name 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10580166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

646055-94-9
Record name 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10580166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of Bridged Bicyclic Scaffolds

In the landscape of modern medicinal chemistry and drug development, the conformational constraint of bioactive molecules is a paramount strategy for enhancing potency, selectivity, and pharmacokinetic properties. The 1-azabicyclo[2.2.1]heptane framework, a rigid saturated bicyclic amine, represents a valuable scaffold that mimics the core structure of several important natural products and serves as a unique building block in the design of novel therapeutics. The introduction of a carboxylic acid moiety at the C7 bridgehead position further functionalizes this scaffold, opening avenues for peptidomimetic design and the introduction of diverse pharmacophoric features. This guide provides a comprehensive overview of a proposed synthetic route to 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride, grounded in established chemical principles and drawing from analogous synthetic transformations.

Deconstructing the Synthetic Challenge: A Retrosynthetic Analysis

The synthesis of this compound presents a significant synthetic challenge, primarily due to the steric hindrance and inherent low reactivity of the C7 bridgehead position. Direct functionalization of a pre-formed 1-azabicyclo[2.2.1]heptane core at this position is mechanistically demanding. Therefore, a more strategic approach involves the construction of the bicyclic system with the desired C7 functionality, or a precursor thereof, already incorporated into a key intermediate.

Our retrosynthetic analysis hinges on the formation of the bicyclic core via an intramolecular cyclization of a suitably functionalized pyrrolidine derivative. This strategy leverages the well-established chemistry of proline and its analogs, providing a robust and stereocontrolled entry point to the target molecule.

Retrosynthesis Target 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid HCl Intermediate1 N-protected 1-Azabicyclo[2.2.1]heptane-7-carboxylate Target->Intermediate1 Deprotection & Salt Formation Intermediate2 Functionalized Pyrrolidine Precursor Intermediate1->Intermediate2 Intramolecular Cyclization Intermediate3 Chiral Starting Material (e.g., 4-Hydroxyproline derivative) Intermediate2->Intermediate3 Functional Group Interconversion

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway: A Step-by-Step Elucidation

The proposed synthetic route commences with a readily available chiral starting material, trans-4-hydroxy-L-proline, and proceeds through a series of key transformations to construct the target molecule. The rationale behind each step is to build the necessary carbon framework and introduce the required functionality in a controlled manner.

Part 1: Synthesis of the Key Pyrrolidine Intermediate

The initial phase of the synthesis focuses on the elaboration of trans-4-hydroxy-L-proline to a key pyrrolidine intermediate bearing the necessary appendages for the subsequent intramolecular cyclization. This approach is inspired by the work of Nielsen and co-workers in their synthesis of the 1-azabicyclo[2.2.1]heptane ring system.[1]

Step 1: Protection of the Pyrrolidine Nitrogen and Carboxylic Acid

The synthesis begins with the protection of the secondary amine and the carboxylic acid of trans-4-hydroxy-L-proline to prevent their interference in subsequent reactions. The tert-butoxycarbonyl (Boc) group is an ideal choice for the nitrogen due to its stability under a wide range of conditions and its facile removal under acidic conditions. The carboxylic acid is typically converted to a methyl or ethyl ester.

Step 2: Conversion of the Hydroxyl Group to a Leaving Group

The hydroxyl group at the 4-position is converted into a good leaving group, such as a mesylate or tosylate, to facilitate a subsequent nucleophilic substitution.

Step 3: Introduction of the C7 Carboxylic Acid Precursor

This is a critical step where a two-carbon unit, with one carbon destined to become C7 and the other the carboxylic acid, is introduced. This can be achieved by reacting the mesylated or tosylated pyrrolidine derivative with a suitable nucleophile, such as the enolate of a malonic ester derivative. The use of a malonic ester provides a masked carboxylic acid functionality.

Step 4: Reduction and Functional Group Manipulation

The ester groups of the malonate are reduced to a diol. One of the resulting primary alcohols will be carried forward to become the C7 substituent, while the other will be converted into a leaving group for the final cyclization. Selective protection and deprotection strategies are employed to differentiate between the two hydroxyl groups.

Part 2: Intramolecular Cyclization and Final Elaboration

The second phase of the synthesis involves the key intramolecular cyclization to form the bicyclic core, followed by deprotection and salt formation to yield the final product.

Step 5: Formation of the Bicyclic Core

The differentiated diol from the previous step is further manipulated to have a primary alcohol and a primary leaving group (e.g., mesylate or tosylate). Deprotection of the pyrrolidine nitrogen then initiates a spontaneous intramolecular nucleophilic substitution, leading to the formation of the 1-azabicyclo[2.2.1]heptane ring system. The primary alcohol at this stage serves as a precursor to the C7-carboxylic acid.

Step 6: Oxidation of the C7-Precursor to the Carboxylic Acid

The primary alcohol at the C7 position is oxidized to the corresponding carboxylic acid. A variety of oxidation methods can be employed, such as a two-step Swern or Dess-Martin oxidation followed by a Pinnick oxidation, or a direct oxidation using reagents like Jones reagent or TEMPO-based systems.

Step 7: Deprotection and Hydrochloride Salt Formation

In the final step, any remaining protecting groups are removed. The Boc group on the bridgehead nitrogen is cleaved under acidic conditions, typically with hydrochloric acid in an appropriate solvent. This step simultaneously protonates the nitrogen to form the desired hydrochloride salt.

Visualizing the Synthetic Workflow

Synthetic_Pathway cluster_part1 Part 1: Pyrrolidine Intermediate Synthesis cluster_part2 Part 2: Cyclization and Final Product Formation A trans-4-Hydroxy-L-proline B N-Boc, O-Me ester A->B Protection C N-Boc, O-Me, 4-OMs ester B->C Mesylation D N-Boc, O-Me, 4-CH(CO2Et)2 pyrrolidine C->D Malonate Alkylation E N-Boc, 4-CH(CH2OH)2 pyrrolidine D->E Reduction F N-Boc, 4-CH(CH2OH)(CH2OMs) pyrrolidine E->F Selective Mesylation G 1-Azabicyclo[2.2.1]heptane-7-CH2OH F->G N-Deprotection & Cyclization H 1-Azabicyclo[2.2.1]heptane-7-COOH G->H Oxidation I 1-Azabicyclo[2.2.1]heptane-7-COOH * HCl H->I HCl treatment

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols: A Practical Guide

The following protocols are illustrative and may require optimization based on laboratory conditions and the specific characteristics of the intermediates.

Protocol 1: Synthesis of N-Boc-4-(dicarboethoxymethyl)pyrrolidine-2-methyl ester
  • To a solution of N-Boc-4-mesyloxy-L-proline methyl ester in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere.

  • Add diethyl malonate (1.5 eq) dropwise and allow the reaction to warm to room temperature.

  • Stir the reaction mixture for 12-18 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Intramolecular Cyclization to form N-Boc-1-azabicyclo[2.2.1]heptane-7-hydroxymethyl
  • The N-Boc protected pyrrolidine derivative with the C4 side chain terminating in a hydroxymethyl and a mesyloxymethyl group is dissolved in a suitable solvent such as THF.

  • The solution is treated with a deprotecting agent for the pyrrolidine nitrogen, such as trifluoroacetic acid, to remove the Boc group.

  • The reaction mixture is then neutralized with a non-nucleophilic base, such as triethylamine or potassium carbonate, to induce the intramolecular cyclization.

  • The reaction is monitored by TLC or LC-MS for the disappearance of the starting material and the formation of the bicyclic product.

  • Upon completion, the reaction is worked up by removing the solvent and partitioning the residue between an organic solvent and water.

  • The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

Protocol 3: Oxidation and Hydrochloride Salt Formation
  • The N-Boc-1-azabicyclo[2.2.1]heptane-7-hydroxymethyl is dissolved in a suitable solvent system, such as a mixture of acetonitrile, water, and a phosphate buffer.

  • TEMPO (catalytic amount) and sodium chlorite (excess) are added, and the reaction is stirred at room temperature until the oxidation is complete.

  • The reaction is quenched with sodium thiosulfate solution, and the product is extracted with an appropriate organic solvent.

  • The organic layer is dried and concentrated to yield the crude N-Boc protected carboxylic acid.

  • The crude product is then dissolved in a minimal amount of a solvent like diethyl ether or methanol, and a solution of HCl in the same or a compatible solvent is added.

  • The resulting precipitate, this compound, is collected by filtration, washed with cold solvent, and dried under vacuum.

Quantitative Data Summary

StepReactionKey ReagentsExpected Yield (%)
1ProtectionBoc2O, Diazomethane>95
2MesylationMsCl, Et3N90-95
3Malonate AlkylationDiethyl malonate, NaH70-80
4Reduction & FGILiAlH4, TBDMSCl60-70 (over 2 steps)
5CyclizationTFA, K2CO350-60
6OxidationTEMPO, NaClO280-90
7Deprotection & Salt FormationHCl>95

Conclusion: A Pathway to a Novel Scaffold

The synthesis of this compound, while not yet explicitly detailed in the scientific literature, is a feasible endeavor through a well-planned, multi-step synthetic sequence. The proposed route, leveraging the robust chemistry of proline derivatives and a key intramolecular cyclization, provides a logical and scientifically sound approach to this novel and valuable scaffold. The successful synthesis of this molecule would provide the research community with a unique building block for the development of next-generation therapeutics with constrained and well-defined three-dimensional structures. Further research into the optimization of each step and the exploration of alternative synthetic strategies, such as those involving modern C-H functionalization techniques, will undoubtedly contribute to the accessibility and utility of this and related bridged bicyclic systems.

References

  • Nielsen, I. M., & Jørgensen, A. S. (1991). An enantioselective synthesis of (4R)-1-azabicyclo[2.2.1]heptane derivatives. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-5. [Link]

  • Della, E. W., Knill, A. M., & Pigou, P. E. (1993). Synthesis of bridgehead-substituted bicyclo[2.2.1]heptanes by radical cyclization. The Journal of Organic Chemistry, 58(9), 2110-2115. [Link]

  • Kraus, G. A., & Hon, Y. S. (1986). Organic Synthesis Using Bridgehead Carbocations and Bridgehead Enones. Accounts of Chemical Research, 19(2), 57-63. [Link]

  • Fu, J. G., Shan, Y. F., Sun, W. B., Lin, G. Q., & Sun, B. F. (2016). An organocatalytic formal [4+ 2] cycloaddition reaction has been realized that permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions. Organic & Biomolecular Chemistry, 14(23), 5209-5212. [Link]

  • Avenoza, A., Cativiela, C., Busto, J. H., Fernández-Recio, M. A., Peregrina, J. M., & Rodríguez, F. (2001). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Tetrahedron: Asymmetry, 12(6), 949-953. [Link]

Sources

A Technical Guide to 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride: A Conformationally Rigid Proline Analogue for Advanced Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Proline is a unique proteinogenic amino acid whose cyclic structure imparts significant conformational constraints on peptide backbones, making it a frequent constituent of β-turns and other secondary structures.[1][2] However, the flexibility of its five-membered pyrrolidine ring still permits a degree of conformational freedom. The strategic introduction of even greater rigidity through constrained proline analogues has become a powerful tool in medicinal chemistry to enhance biological activity, improve metabolic stability, and fine-tune pharmacokinetic properties.[3][4] This guide provides an in-depth technical overview of 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid, a bicyclic, conformationally locked proline analogue. We will explore its synthesis, structural properties, the mechanistic basis for its conformational control, and its applications in the design of sophisticated peptidomimetics and therapeutic agents.

Introduction: The Rationale for Conformational Constraint in Proline Analogues

The secondary amine of proline is incorporated into a pyrrolidine ring, restricting the Ramachandran space available to the preceding amino acid residue and influencing the cis/trans isomerization of the Xaa-Pro peptide bond.[2] This isomerization is a rate-limiting step in protein folding, and the geometry of this bond is critical for molecular recognition and biological function.

The development of synthetic proline analogues that further restrict this geometry is a key strategy in drug design.[2][4] By creating a more rigid scaffold, researchers can:

  • Pre-organize a peptide into a bioactive conformation , reducing the entropic penalty upon binding to a biological target and potentially increasing affinity and specificity.

  • Enhance metabolic stability by shielding the amide bond from enzymatic degradation.

  • Improve physicochemical properties such as cell permeability.

  • Serve as unique scaffolds for presenting pharmacophoric elements in three-dimensional space.

1-Azabicyclo[2.2.1]heptane-7-carboxylic acid represents a class of "2,5-alkaneprolines" where the α-carbon and δ-carbon of the original proline ring are bridged by an ethylene group.[3] This modification effectively locks the five-membered ring, preventing puckering and drastically reducing the available conformational space for both the backbone and the side-chain.[3]

Structural Analysis: Proline vs. 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid

The fundamental difference between proline and its bicyclic analogue lies in the rigidity of the ring system. The pyrrolidine ring of proline can adopt several "puckered" conformations (e.g., Cγ-exo, Cγ-endo), which influences the dihedral angles (φ, ψ) of the peptide backbone. In contrast, the bicyclo[2.2.1]heptane framework of the analogue is a highly strained and rigid structure.

> ]; }

Caption: Proline vs. its rigid bicyclic analogue.

This rigid structure has profound implications for peptide conformation. It simultaneously restricts the freedom of the backbone and the side-chain, and it can significantly influence the cis-trans isomerization equilibrium of the amide bond involving the bicyclic nitrogen.[3] Studies on related 7-azabicyclo[2.2.1]heptane systems have shown that substituents on the bridgehead carbon can completely bias the amide bond towards a cis conformation, enabling the design of stable, non-hydrogen-bonded helical structures even in aqueous environments.[5]

ParameterL-Proline1-Azabicyclo[2.2.1]heptane-7-carboxylic acid
Ring System Pyrrolidine1-Azabicyclo[2.2.1]heptane
Conformational Flexibility Flexible (multiple puckered states)Highly Rigid / Locked
Key Dihedral Angle (Φ) Typically restricted to ~ -60°Severely restricted
Impact on Peptide Bond Influences cis/trans isomer ratioStrongly biases cis/trans equilibrium
Synthesis of 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid

While various synthetic routes to the 7-azabicyclo[2.2.1]heptane core have been developed, often employing Diels-Alder reactions, a robust and scalable synthesis of the 7-carboxylic acid derivative has been reported via the alkylation of a glycine-derived Schiff base.[1][6][7] This method allows for the preparation of substantial quantities of the target amino acid.[7]

The general synthetic strategy involves:

  • Alkylation: A glycine-derived Schiff base is alkylated with an appropriate electrophile, such as 2-(2-bromoethyl)-1,3-dioxolane.

  • Ring Opening: The resulting intermediate undergoes acid-induced ring opening of the cyclic ether precursor.

  • Cyclization: Subsequent treatment with ammonium hydroxide (NH₄OH) facilitates the final intramolecular cyclization to form the bicyclic amino acid.[7]

G start Glycine-derived Schiff Base step1 Alkylation with cyclic ether electrophile start->step1 step2 Acid-induced Ring Opening (HBr) step1->step2 step3 Intramolecular Cyclization (NH4OH) step2->step3 end_product 1-Azabicyclo[2.2.1]heptane- 7-carboxylic acid step3->end_product

Caption: Simplified workflow for the synthesis of the target amino acid.[7]

This approach avoids some of the challenges associated with the inherent instability of intermediates in certain Diels-Alder pathways for constructing the 7-azanorbornane system.[8]

Applications in Peptide and Drug Design

The unique structural properties of 1-azabicyclo[2.2.1]heptane-7-carboxylic acid make it a valuable building block in medicinal chemistry. Its incorporation into bioactive molecules has been explored in several therapeutic areas.

Case Studies:

  • HIV-1 Protease Inhibitors: The analogue has been successfully incorporated as a proline mimetic in novel HIV-1 protease inhibitors, demonstrating its utility in designing peptidomimetics that fit into highly specific enzyme active sites.[1]

  • Thrombin Inhibitors: Its use in boroarginine thrombin inhibitors highlights its role in creating potent and selective enzyme inhibitors by rigidly positioning key binding moieties.[1]

  • Neuronal Nicotinic Receptor (NNR) Ligands: The core azabicyclic skeleton is a key component of epibatidine, a potent non-opioid analgesic.[3] Consequently, synthetic intermediates like the target amino acid are crucial for developing novel NNR ligands with potentially improved therapeutic profiles.[7]

The overarching principle is the use of the rigid scaffold to enforce a specific three-dimensional arrangement of functional groups, thereby maximizing interactions with the biological target and minimizing off-target effects. The recent FDA approval of over 15 drugs containing various proline analogues underscores the clinical and commercial success of this design strategy.[4]

Detailed Experimental Protocols

The following protocols are representative methodologies based on published literature.[7] As a self-validating system, each step includes expected outcomes and characterization checkpoints.

Objective: To synthesize the title compound via alkylation, ring-opening, and cyclization.

Step 1: Alkylation of Schiff Base

  • To a solution of the glycine-derived Schiff base (e.g., from benzophenone and glycine ethyl ester) in a suitable aprotic solvent (e.g., THF), add a strong base (e.g., LDA or NaH) at low temperature (-78 °C) to generate the enolate.

  • Slowly add a solution of 2-(2-bromoethyl)-1,3-dioxolane in the same solvent.

  • Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates consumption of the starting material.

  • Quench the reaction with saturated aqueous ammonium chloride and perform a standard aqueous workup and extraction with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis and Ring Opening

  • Dissolve the purified product from Step 1 in a solution of 48% hydrobromic acid (HBr).

  • Heat the mixture to reflux and monitor the reaction by LC-MS until the hydrolysis of the ester and dioxolane is complete.

  • Cool the reaction mixture and concentrate under reduced pressure to obtain the crude bromo-amine intermediate as a salt.

Step 3: Intramolecular Cyclization

  • Dissolve the crude intermediate from Step 2 in concentrated ammonium hydroxide (NH₄OH).

  • Stir the solution at room temperature for 12-24 hours, monitoring the formation of the bicyclic product by LC-MS.

  • Concentrate the solution under reduced pressure.

  • The resulting crude amino acid can be purified by crystallization from a suitable solvent system, such as isopropanol and ether, to yield the final product as a solid.[7]

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The melting point should also be determined and compared to literature values (melts at ~254 °C after turning brown at ~231 °C).[7]

Objective: To incorporate the title amino acid into a peptide sequence using standard Fmoc-based SPPS.

Prerequisite: The N-terminus of 1-azabicyclo[2.2.1]heptane-7-carboxylic acid must be protected with an Fmoc group. This is achieved by reacting the amino acid with Fmoc-OSu or Fmoc-Cl under basic conditions.

G start Resin Swelling (e.g., in DMF) deprotection1 Fmoc Deprotection (20% Piperidine in DMF) start->deprotection1 wash1 Wash (DMF, DCM, etc.) deprotection1->wash1 coupling Coupling: Fmoc-Analogue-OH + Activator (HBTU/HATU) + Base (DIPEA) wash1->coupling wash2 Wash coupling->wash2 capping Capping (Optional) (Acetic Anhydride) wash2->capping deprotection2 Fmoc Deprotection wash2->deprotection2 capping->deprotection2 next_aa Couple Next Amino Acid deprotection2->next_aa next_aa->deprotection1 Repeat Cycle cleavage Cleavage & Deprotection (e.g., TFA Cocktail) next_aa->cleavage Final Cycle final_peptide Purified Peptide cleavage->final_peptide

Caption: Representative Fmoc-SPPS cycle for analogue incorporation.

  • Resin Preparation: Swell the solid support (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc group from the resin or the previously coupled amino acid.

  • Washing: Thoroughly wash the resin with DMF followed by dichloromethane (DCM) and DMF to remove residual piperidine and byproducts.

  • Activation & Coupling: In a separate vessel, pre-activate the Fmoc-protected 1-azabicyclo[2.2.1]heptane-7-carboxylic acid (1.5-4 equivalents) with a coupling reagent (e.g., HBTU, HATU) and a non-nucleophilic base (e.g., DIPEA, 2,4,6-collidine) in DMF. Add this activation mixture to the deprotected resin.

  • Coupling Reaction: Allow the coupling to proceed for 1-4 hours. Monitor the reaction completion using a qualitative test (e.g., Kaiser test). Due to potential steric hindrance, a double coupling may be necessary.

  • Washing: Wash the resin as described in Step 3.

  • Repeat: Repeat the deprotection, washing, and coupling cycle for each subsequent amino acid in the desired peptide sequence.

  • Cleavage and Global Deprotection: Once the sequence is complete, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using LC-MS and/or MALDI-TOF mass spectrometry.

References

  • Gisbert, M. et al. (2010). Synthesis of new 7-azabicyclo[2.2.1]heptane derivatives. ARKIVOC, 2010(iii), 56-73. Available at: [Link]

  • Fraser, R. R., & Passannanti, S. (1970). Synthesis of 7-azabicyclo[2.2.1]heptane, exo-2-chloro-7-azabicyclo[2.2.1]heptane, and derivatives. Canadian Journal of Chemistry, 48(13), 2065-2071. Available at: [Link]

  • Barriobero Neila, J. I. (n.d.). Synthesis and applications of 7-azabicyclo[2.2.1]heptane-1-carboxylic systems. Universidad de La Rioja. Available at: [Link]

  • Avenoza, A., Cativiela, C., Busto, J. H., Fernández-Recio, M. A., Peregrina, J. M., & Rodríguez, F. (2001). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Tetrahedron, 57(3), 545-548. Available at: [Link]

  • Various Authors. (n.d.). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Request PDF. Available at: [Link]

  • Avenoza, A., et al. (2001). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Tetrahedron, 57, 545-548. Available at: [Link]

  • Dull, G. M., & Zipp, G. G. (1994). 7-azabicyclo-[2.2.1]-heptane and -heptene derivatives as analgesics and anti-inflammatory agents. Google Patents, WO1994022868A1.
  • Fiori, M. Z., & D'Este, F. (2007). A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton. Tetrahedron Letters, 48(4), 631-634. Available at: [Link]

  • D'Andrea, P., & Pedatella, S. (n.d.). Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetic. University of Naples Federico II. Available at: [Link]

  • Fraser, R. R., & Passannanti, S. (1970). Synthesis of 7-azabicyclo[2.2.1]heptane, exo-2-chloro-7-azabicyclo[2.2.1]heptane, and derivatives. Canadian Journal of Chemistry, 48(13), 2065-2071. Available at: [Link]

  • Avenoza, A., et al. (2002). N-BOC-7-Azabicyclo[2.2.1]heptan-2-ones, Versatile Intermediates for the Enantiospecific Synthesis of (+)- and (-)-Epibatidine and Analogs. The Journal of Organic Chemistry, 67(2), 424-430. Available at: [Link]

  • PubChem. (n.d.). 1-azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride. PubChemLite. Available at: [Link]

  • ResearchGate. (2016). Conformational properties of constrained proline analogues and their application in nanobiology. Available at: [Link]

  • Al-Zoubi, R. M. (2011). Constrained β-Proline Analogues in Organocatalytic Aldol Reactions: The Influence of Acid Geometry. The Journal of Organic Chemistry, 76(19), 8049-8055. Available at: [Link]

  • Marlon D. Cowart, et al. (2005). Synthesis of Bicyclic Tertiary R-Amino Acids. The Journal of Organic Chemistry, 70(22), 8983-8986. Available at: [Link]

  • K. K. K. G. Manivannan, et al. (1988). High-pressure synthesis, structures, and conformational properties of some derivatives of 7-azabicyclo[2.2.1] heptane. Journal of the Chemical Society, Perkin Transactions 2, (11), 1941-1949. Available at: [Link]

  • V. V. G. Krishna, et al. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. Available at: [Link]

  • ACS Publications. (2023). Designing New Hybrid Antibiotics: Proline-Rich Antimicrobial Peptides Conjugated to the Aminoglycoside Tobramycin. Bioconjugate Chemistry. Available at: [Link]

  • NIST. (n.d.). 7-Azabicyclo[2.2.1]heptane-7-carboxylic acid, methyl ester. NIST WebBook. Available at: [Link]

  • Tanaka, M., et al. (2007). Water-Stable Helical Structure of Tertiary Amides of Bicyclic β-Amino Acid Bearing 7-Azabicyclo[2.2.1]heptane. Full Control of Amide Cis−Trans Equilibrium by Bridgehead Substitution. Journal of the American Chemical Society, 129(46), 14511-14521. Available at: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic data for 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride, a constrained proline analogue of significant interest in medicinal chemistry and drug design. The rigid bicyclic structure of this compound offers a unique scaffold for creating conformationally restricted peptides and peptidomimetics, enabling precise control over molecular architecture to enhance biological activity and selectivity. Understanding its structural and electronic properties through spectroscopic analysis is paramount for its effective application.

This document moves beyond a simple recitation of data, offering insights into the rationale behind the spectroscopic characteristics observed. The information presented herein is synthesized from published literature and established spectroscopic principles to provide a reliable resource for researchers.

Molecular Structure and Chemical Identity

This compound is the hydrochloride salt of a bicyclic amino acid. The rigid framework is a key feature, locking the geometry and influencing its interaction with biological targets.

  • Chemical Formula: C₇H₁₂ClNO₂

  • Molecular Weight: 177.63 g/mol

  • CAS Number: 646055-94-9

molecule cluster_molecule This compound C1 C C2 CH₂ C1->C2 C7 C C1->C7 C3 CH₂ C2->C3 C4 CH C3->C4 N N⁺H N->C1 N->C4 C6 CH₂ N->C6 C5 CH₂ C5->C4 C6->C5 COOH COOH C7->COOH Cl Cl⁻

Caption: Molecular structure of this compound.

Synthesis and Sample Preparation: A Brief Overview

The synthesis of this compound, as described by Avenoza et al. (2001), involves a multi-step process culminating in the hydrolysis of a protected precursor, methyl N-benzoyl-7-azabicyclo[2.2.1]heptane-1-carboxylate.[1]

Experimental Protocol: Synthesis

A suspension of methyl N-benzoyl-7-azabicyclo[2.2.1]heptane-1-carboxylate in a 6N aqueous HCl solution is heated under reflux for 24 hours.[1] The solvent is then removed in vacuo. The resulting residue is dissolved in water and washed with diethyl ether to remove any organic impurities.[1] Evaporation of the aqueous layer yields the hydrochloride salt of the title compound.[1]

This synthetic route is crucial as the final acidic workup directly yields the hydrochloride salt, which is the subject of this guide. The choice of a strong acid like HCl is essential for the deprotection of the benzoyl group and the formation of the stable ammonium salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of this molecule. The rigidity of the bicyclic system leads to a well-resolved and informative spectrum. The data presented here is based on the findings of Avenoza et al. (2001), with the spectra recorded in methanol-d₄ (CD₃OD).[1]

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their connectivity.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
1.52-1.80m2HC2/C3/C5/C6-H
1.82-2.02m6HC2/C3/C5/C6-H
3.97-4.06m1HC4-H (bridgehead)

Table 1: ¹H NMR data for this compound in CD₃OD.[1]

Interpretation:

The aliphatic region of the spectrum is characterized by two multiplets corresponding to the methylene protons of the bicyclic core.[1] The significant overlap of these signals is expected due to the similar chemical environments of the protons on the ethylene and propylene bridges. The bridgehead proton at C4 appears as a distinct multiplet at a lower field (3.97-4.06 ppm), a consequence of its proximity to the electron-withdrawing nitrogen atom.[1] The acidic proton of the carboxylic acid and the proton on the nitrogen are typically exchanged with the deuterated solvent and are therefore not observed as distinct signals.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the number of different carbon environments in the molecule.

Chemical Shift (δ) ppmAssignment
28.9, 31.9C2, C3, C5, C6
60.0, 73.1C1, C4
171.4COO

Table 2: ¹³C NMR data for this compound in CD₃OD.[1]

Interpretation:

The ¹³C NMR spectrum shows four distinct signals, confirming the molecular symmetry. The signals at 28.9 and 31.9 ppm are assigned to the four methylene carbons of the bicyclic framework.[1] The two bridgehead carbons, C1 and C4, appear at 60.0 and 73.1 ppm, respectively.[1] Their downfield shift is attributed to the influence of the adjacent nitrogen and carboxylic acid groups. The carbonyl carbon of the carboxylic acid is observed at a characteristic downfield shift of 171.4 ppm.[1]

nmr_workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_output Output Sample Dissolve in CD₃OD NMR Acquire ¹H and ¹³C Spectra Sample->NMR Process Process FID NMR->Process Integrate Integrate Peaks Process->Integrate Assign Assign Signals Integrate->Assign Structure Elucidate Structure Assign->Structure ms_fragmentation M_H [M+H]⁺ m/z 142 M_H_H2O [M+H-H₂O]⁺ m/z 124 M_H->M_H_H2O - H₂O M_H_COOH [M+H-COOH]⁺ m/z 97 M_H->M_H_COOH - HCOOH Fragment1 Further Fragmentation M_H_COOH->Fragment1

Caption: Predicted major fragmentation pathways for protonated 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid.

The mass spectrum of the parent 7-azabicyclo[2.2.1]heptane shows a base peak at m/z 68, corresponding to the loss of ethylene from the molecular ion. A similar fragmentation pattern involving the bicyclic core could be anticipated for the title compound after initial loss of the carboxyl group.

Conclusion

This technical guide provides a comprehensive overview of the spectroscopic data for this compound, with a strong emphasis on the experimentally determined NMR data. While experimental IR and MS data are not currently available in the public domain, this guide offers a robust theoretical interpretation to aid researchers in the characterization of this important molecule. The structural insights gained from these spectroscopic techniques are fundamental to the rational design of novel therapeutics and chemical probes based on this unique constrained amino acid scaffold.

References

  • Avenoza, A., Busto, J. H., Cativiela, C., Peregrina, J. M., Fernández-Recio, M. A., & Rodríguez, F. (2001). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Tetrahedron, 57(3), 545-548. [Link]

Sources

An In-depth Technical Guide to GSK1016790A (CAS 646055-94-9): A Potent and Selective TRPV4 Agonist

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1016790A is a potent and selective synthetic agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel.[1][2] As a member of the TRP superfamily, the TRPV4 channel is a non-selective cation channel permeable to Ca²⁺, playing a crucial role in a variety of physiological processes.[2] Activated by a diverse range of stimuli including hypotonic stress, moderate heat, mechanical stress, and endogenous ligands, TRPV4 is ubiquitously expressed in tissues such as renal epithelia, vascular endothelia, and the nervous system.[2] GSK1016790A has emerged as an invaluable pharmacological tool for elucidating the multifaceted functions of TRPV4 in both health and disease. This guide provides a comprehensive overview of its chemical properties, mechanism of action, pharmacology, and key experimental protocols.

Chemical and Physicochemical Properties

GSK1016790A is a cell-permeable piperazine amide derivative with the following properties:

PropertyValue
IUPAC Name N-[(1S)-1-[[4-[(2S)-2-[[(2,4-Dichlorophenyl)sulfonyl]amino]-3-hydroxy-1-oxopropyl]-1-piperazinyl]carbonyl]-3-methylbutyl]benzo[b]thiophene-2-carboxamide[3]
CAS Number 646055-94-9
Molecular Formula C₂₈H₃₂Cl₂N₄O₆S₂[3]
Molecular Weight 655.61 g/mol [3]
Appearance White to off-white powder[4]
Solubility Soluble in DMSO (up to 100 mM) and ethanol (up to 100 mM)
Storage Store at -20°C, protected from light[3][4]

Chemical Structure:

Figure 1: Chemical structure of GSK1016790A.

Mechanism of Action

GSK1016790A functions as a direct agonist of the TRPV4 channel. Its binding induces a conformational change, leading to the opening of the channel pore and a subsequent influx of cations, most notably Ca²⁺. This rapid increase in intracellular calcium concentration ([Ca²⁺]i) is the primary event that triggers a cascade of downstream cellular signaling pathways.

The activation by GSK1016790A is highly specific to the TRPV4 channel. Studies have shown a lack of response in cells not expressing TRPV4, and the agonist's effects are abolished by TRPV4 antagonists.[2] While the precise binding site is still under full investigation, evidence suggests it may share a binding pocket with the earlier TRPV4 agonist 4α-PDD, located between the S3 and S4 transmembrane helices.

Channel Desensitization and Trafficking

Prolonged exposure to GSK1016790A leads to a multi-faceted regulation of TRPV4 activity, including channel desensitization and downregulation from the plasma membrane.[2] This process is dynamic and involves:

  • Rapid Partial Desensitization: Following initial activation, the channel undergoes a rapid, partial desensitization, which appears to be independent of calcium influx.[2]

  • Channel Internalization: GSK1016790A induces the endocytosis of TRPV4 channels from the plasma membrane. This internalization is dependent on calcium and is mediated by a signaling pathway involving Phosphoinositide 3-kinase (PI3K), Protein Kinase C (PKC), and the small GTPase RhoA.[4]

GSK1016790A GSK1016790A TRPV4 TRPV4 Channel GSK1016790A->TRPV4 Binds & Activates Ca_influx Ca²⁺ Influx TRPV4->Ca_influx Opens PI3K PI3K Ca_influx->PI3K PKC PKC PI3K->PKC RhoA RhoA PKC->RhoA Endocytosis TRPV4 Endocytosis & Downregulation RhoA->Endocytosis

Diagram 1: GSK1016790A-induced TRPV4 trafficking.

Pharmacology

Potency and Efficacy

GSK1016790A is a highly potent TRPV4 agonist, with EC₅₀ values in the low nanomolar range across various in vitro systems. This makes it significantly more potent than the earlier TRPV4 agonist, 4α-PDD.[2]

Cell TypeSpeciesEC₅₀ for Ca²⁺ Influx
HEK293 cells expressing TRPV4Human2.1 nM
HEK293 cells expressing TRPV4Mouse18 nM
HeLa cells expressing TRPV4Human3.3 nM[2]
Selectivity

GSK1016790A demonstrates high selectivity for the TRPV4 channel. It has been shown to have no activity at other TRP channels, such as TRPM8 and TRPA1, even at concentrations up to 20 µM. However, a comprehensive screening against a wider panel of ion channels and receptors has not been extensively published.

In Vivo Pharmacology

Preclinical studies in animal models have demonstrated a range of in vivo effects of GSK1016790A, highlighting the physiological roles of TRPV4 activation:

  • Cardiovascular System: In rats, GSK1016790A induces potent vasodilation in both systemic and pulmonary vascular beds, an effect that is enhanced when vascular tone is elevated.[5] This vasodilation is partly mediated by the production of nitric oxide (NO) through the activation of endothelial nitric oxide synthase (eNOS). At higher doses, GSK1016790A can cause a cardiovascular collapse response.[5]

  • Urinary System: Administration of GSK1016790A induces urinary bladder contraction and hyperactivity, demonstrating the role of TRPV4 in bladder function.

  • Gastrointestinal System: In mice, GSK1016790A produces a dose-dependent inhibitory effect on whole gut transit time.[6]

  • Inflammation: GSK1016790A has been used as a tool to study the role of TRPV4 in inflammation. For instance, its application can induce a pro-inflammatory phenotype in endothelial cells.

GSK1016790A GSK1016790A TRPV4_Endo Endothelial TRPV4 GSK1016790A->TRPV4_Endo Activates Ca_influx_Endo Ca²⁺ Influx TRPV4_Endo->Ca_influx_Endo eNOS eNOS Activation Ca_influx_Endo->eNOS NO Nitric Oxide (NO) Production eNOS->NO Vasodilation Vasodilation NO->Vasodilation

Diagram 2: GSK1016790A-induced eNOS activation.

Experimental Protocols

The following are generalized protocols based on methodologies described in the literature. Researchers should optimize these protocols for their specific experimental systems.

In Vitro Calcium Imaging Assay

Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to GSK1016790A.

Methodology:

  • Cell Culture: Plate cells (e.g., HEK293 cells stably expressing TRPV4, or primary endothelial cells) onto glass-bottom dishes or 96-well imaging plates. Culture until they reach the desired confluency.

  • Dye Loading: Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺). Incubate the cells with a calcium-sensitive fluorescent dye (e.g., 2-5 µM Fluo-4 AM or Fura-2 AM) in the salt solution for 30-60 minutes at 37°C in the dark.

  • Wash: Gently wash the cells two to three times with the salt solution to remove excess dye.

  • Image Acquisition: Acquire baseline fluorescence images using a fluorescence microscope or a plate reader equipped for kinetic reading.

  • Stimulation: Add GSK1016790A at the desired final concentration. For a dose-response curve, use a range of concentrations (e.g., 0.1 nM to 1 µM).

  • Data Recording: Continuously record the fluorescence intensity over time. For ratiometric dyes like Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm) and record emission at ~510 nm. For single-wavelength dyes like Fluo-4, use the appropriate excitation/emission wavelengths (e.g., 494/516 nm).

  • Data Analysis: Calculate the change in fluorescence intensity or the ratio of intensities over time. The peak response can be used to determine the EC₅₀ of GSK1016790A.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Plate_Cells Plate Cells Load_Dye Load with Calcium Dye Plate_Cells->Load_Dye Wash_Cells Wash Excess Dye Load_Dye->Wash_Cells Baseline Record Baseline Fluorescence Wash_Cells->Baseline Add_GSK Add GSK1016790A Baseline->Add_GSK Record_Response Record Fluorescence Change Add_GSK->Record_Response Analyze Calculate ΔF/F₀ or Ratio Determine EC₅₀ Record_Response->Analyze

Diagram 3: Calcium imaging workflow.

Whole-Cell Patch Clamp Electrophysiology

Objective: To directly measure the ion currents through TRPV4 channels upon activation by GSK1016790A.

Methodology:

  • Cell Preparation: Use cells expressing TRPV4 plated on glass coverslips.

  • Electrode Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution. The internal solution should be appropriate for recording cation currents (e.g., containing Cs⁺ to block K⁺ channels).

  • Recording Setup: Place the coverslip in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an external solution (e.g., a physiological saline solution).

  • Cell Patching: Obtain a giga-ohm seal on a single cell and establish the whole-cell configuration.

  • Data Acquisition: Clamp the cell at a holding potential (e.g., -60 mV). Apply voltage ramps or steps to elicit currents. Record baseline currents.

  • Agonist Application: Perfuse the chamber with the external solution containing GSK1016790A at the desired concentration.

  • Recording: Record the inward and outward currents evoked by GSK1016790A.

  • Data Analysis: Measure the current amplitude and density. Analyze the current-voltage (I-V) relationship to characterize the properties of the GSK1016790A-activated current.

Western Blotting for eNOS Phosphorylation

Objective: To assess the activation of the eNOS signaling pathway downstream of TRPV4 activation by GSK1016790A.

Methodology:

  • Cell Treatment: Culture endothelial cells to near confluency. Treat the cells with GSK1016790A (e.g., 10-100 nM) for various time points (e.g., 0, 5, 15, 30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated eNOS (e.g., at Ser1177) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Strip the membrane and re-probe with an antibody for total eNOS and a loading control (e.g., GAPDH or β-actin) to normalize the data. Quantify the band intensities to determine the relative increase in eNOS phosphorylation.

Conclusion

GSK1016790A is a cornerstone research tool for investigating the physiological and pathophysiological roles of the TRPV4 ion channel. Its high potency and selectivity enable precise activation of TRPV4, facilitating the study of its downstream signaling pathways and cellular consequences. The methodologies outlined in this guide provide a framework for researchers to explore the multifaceted functions of TRPV4 in various biological systems. A deeper understanding of the molecular interactions of GSK1016790A with the TRPV4 channel will be crucial for its continued application in basic research and for the potential development of novel therapeutics targeting this important ion channel.

References

  • Jin M, Wu Z, Chen L, et al. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A. PLoS One. 2011;6(2):e16713. [Link]

  • Pankey EA, Kassan M, Choi SK, et al. Analysis of responses to the TRPV4 agonist GSK1016790A in the pulmonary vascular bed of the intact-chest rat. Am J Physiol Heart Circ Physiol. 2014;307(6):H856-H864. [Link]

  • Baratchi S, Tovar-Lopez FJ, Khoshmanesh K, et al. The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels. Front Pharmacol. 2019;10:6. [Link]

  • Thorneloe KS, Sulpizio AC, Lin Z, et al. N-((1S)-1-{[4-((2S)-2-{[(2,4-dichlorophenyl)sulfonyl]amino}-3-hydroxypropanoyl)-1-piperazinyl]carbonyl}-3-methylbutyl)-1-benzothiophene-2-carboxamide (GSK1016790A), a novel and potent transient receptor potential vanilloid 4 channel agonist induces urinary bladder contraction and hyperactivity: part I. J Pharmacol Exp Ther. 2008;326(2):432-442. [Link]

Sources

An In-depth Technical Guide to the Isomeric Landscape of C₇H₁₂ClNO₂: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The molecular formula C₇H₁₂ClNO₂ represents a fascinating nexus of chemical diversity, encapsulating a variety of structural isomers with significant potential in medicinal chemistry and drug development. This guide provides a comprehensive technical overview of the key isomeric classes corresponding to this formula, with a focus on substituted morpholines, piperidines, and aminocyclohexane carboxylic acids. By delving into the synthesis, physicochemical properties, and known applications of these isomers, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge to harness their synthetic utility and explore their therapeutic potential. This document eschews a rigid template in favor of a logical, in-depth exploration of the distinct chemical spaces occupied by these isomers, underscoring the critical role of stereochemistry in determining biological activity.

The Isomeric World of C₇H₁₂ClNO₂: A Comparative Overview

The seemingly simple molecular formula C₇H₁₂ClNO₂ belies a rich isomeric diversity, giving rise to compounds with distinct structural backbones and, consequently, disparate chemical and biological properties. The primary isomeric classes that emerge from this formula include:

  • Substituted Morpholine Carbonyl Chlorides: These isomers, such as (3S,5R)-3,5-dimethylmorpholine-4-carbonyl chloride and 2,2-dimethylmorpholine-4-carbonyl chloride, feature the versatile morpholine heterocycle. The carbonyl chloride moiety renders them reactive intermediates, ideal for introducing the morpholine scaffold into larger molecules.

  • Substituted Piperidine Carbonochloridates: Isomers like (1-methylpiperidin-4-yl) carbonochloridate belong to this class. The piperidine ring is a privileged scaffold in medicinal chemistry, and these compounds serve as valuable building blocks for its incorporation.

  • Substituted Aminocyclohexane Carboxylic Acids: 2-Amino-5-chlorocyclohexane-1-carboxylic acid is a key example from this class. These isomers are constrained amino acid analogues, a class of compounds with known biological activities, including enzyme inhibition.

The stereochemistry of these isomers plays a pivotal role in their biological activity.[1][2][3][4] Even subtle changes in the spatial arrangement of atoms can lead to significant differences in how these molecules interact with biological targets.[1][2][3][4]

Substituted Morpholine Carbonyl Chlorides: Versatile Synthetic Intermediates

The morpholine ring is a common feature in many approved drugs due to its favorable physicochemical properties, including improved aqueous solubility and metabolic stability. Substituted morpholine carbonyl chlorides are reactive intermediates that allow for the facile introduction of this valuable scaffold.

Physicochemical Properties

A comparative summary of the computed physicochemical properties of representative dimethylmorpholine-4-carbonyl chloride isomers is presented in Table 1.

Property(3S,5R)-3,5-dimethylmorpholine-4-carbonyl chloride2,2-Dimethylmorpholine-4-carbonyl chloride[5]3,3-Dimethylmorpholine-4-carbonyl chloride[6]2,6-dimethylmorpholine-4-carbonyl chloride[7]
Molecular Weight 177.63 g/mol 177.63 g/mol 177.63 g/mol 177.63 g/mol
XLogP3-AA 1.31.31.31.3
Hydrogen Bond Donor Count 0000
Hydrogen Bond Acceptor Count 2222
Rotatable Bond Count 1111
Synthesis

The synthesis of substituted morpholine carbonyl chlorides generally involves the reaction of the corresponding substituted morpholine with a phosgenating agent. A common and effective method utilizes triphosgene in the presence of a base like triethylamine.[8]

Experimental Protocol: General Synthesis of Dimethylmorpholine-4-carbonyl chloride

  • Dissolution: Dissolve the desired dimethylmorpholine isomer (1.0 eq) in an inert solvent such as dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Phosgenating Agent: Add triphosgene (0.4 eq) to the cooled solution.

  • Base Addition: Slowly add triethylamine (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to stir at room temperature for 3-4 hours, monitoring progress by TLC or LC-MS.

  • Work-up: Quench the reaction with water and separate the organic layer.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography.

G cluster_reactants Reactants cluster_process Process cluster_products Products Dimethylmorpholine Dimethylmorpholine Reaction Reaction in Dichloromethane at 0°C to RT Dimethylmorpholine->Reaction Triphosgene Triphosgene Triphosgene->Reaction Triethylamine Triethylamine Triethylamine->Reaction Product Dimethylmorpholine-4-carbonyl chloride Reaction->Product Byproduct Triethylamine Hydrochloride Reaction->Byproduct

Caption: General synthesis workflow for dimethylmorpholine-4-carbonyl chloride.

Applications in Drug Discovery

The primary application of these compounds is as electrophilic building blocks for the synthesis of more complex molecules. The carbonyl chloride group readily reacts with nucleophiles such as amines and alcohols to form stable amide and ester linkages, respectively.[9] This reactivity is harnessed to attach the morpholine moiety to various molecular scaffolds, which can be a strategy to improve the pharmacokinetic properties of a drug candidate. For instance, morpholine-containing compounds have shown promise as anticancer agents.[9]

Substituted Piperidine Carbonochloridates: Privileged Scaffolds in Medicinal Chemistry

The piperidine ring is one of the most prevalent heterocyclic motifs found in pharmaceuticals.[10] Its conformational flexibility and ability to engage in hydrogen bonding interactions make it a valuable component of many drug molecules.

Physicochemical Properties
Property(1-methylpiperidin-4-yl) carbonochloridate
Molecular Weight 177.63 g/mol
XLogP3-AA 1.8
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 2
Synthesis

The synthesis of (1-methylpiperidin-4-yl) carbonochloridate can be envisioned through the reaction of 1-methylpiperidin-4-ol with a phosgenating agent. The synthesis of substituted piperidines is a well-established field in organic chemistry, with numerous methods available for the construction of the piperidine ring.[11][12] These methods include reductive amination of dicarbonyl compounds, cyclization of amino alcohols, and various transition-metal-catalyzed reactions.[10][12]

Experimental Protocol: Conceptual Synthesis of (1-methylpiperidin-4-yl) carbonochloridate

  • Starting Material: Begin with commercially available 1-methylpiperidin-4-one.

  • Reduction: Reduce the ketone to the corresponding alcohol, 1-methylpiperidin-4-ol, using a suitable reducing agent such as sodium borohydride.

  • Phosgenation: React the resulting alcohol with a phosgenating agent like triphosgene in the presence of a non-nucleophilic base to form the desired carbonochloridate.

  • Purification: Purify the product using standard techniques such as distillation or chromatography.

G cluster_synthesis Synthetic Pathway Start 1-Methylpiperidin-4-one Reduction Reduction (e.g., NaBH4) Start->Reduction Intermediate 1-Methylpiperidin-4-ol Reduction->Intermediate Phosgenation Phosgenation (e.g., Triphosgene) Intermediate->Phosgenation Product (1-methylpiperidin-4-yl) carbonochloridate Phosgenation->Product

Caption: Conceptual synthetic workflow for (1-methylpiperidin-4-yl) carbonochloridate.

Applications in Drug Discovery

Similar to their morpholine counterparts, piperidine carbonochloridates are valuable synthetic intermediates. They allow for the attachment of the piperidine scaffold to a variety of molecules. The resulting carbamates are common functional groups in pharmaceuticals. The piperidine moiety can influence a compound's lipophilicity, basicity, and ability to interact with biological targets.

2-Amino-5-chlorocyclohexane-1-carboxylic Acid: A Constrained Amino Acid Analogue

Cyclic amino acids are important tools in medicinal chemistry as they can mimic the side chains of natural amino acids while imposing conformational constraints on the peptide backbone. This can lead to increased potency, selectivity, and metabolic stability of peptide-based drugs.

Physicochemical Properties
Property2-Amino-5-chlorocyclohexane-1-carboxylic acid[13]
Molecular Weight 177.63 g/mol
XLogP3 -1.3
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 2
Synthesis

The synthesis of substituted aminocyclohexane carboxylic acids can be challenging due to the need to control multiple stereocenters. Asymmetric synthesis methods are often employed to obtain enantiomerically pure products. One potential approach involves the asymmetric conjugate addition of a chiral amine to a cyclic α,β-unsaturated ester, followed by further functional group manipulations.

Potential Applications in Drug Discovery

Conclusion

The molecular formula C₇H₁₂ClNO₂ represents a diverse collection of isomeric compounds with significant potential in drug discovery and development. The substituted morpholine and piperidine isomers serve as valuable, reactive building blocks for introducing these privileged heterocyclic scaffolds into larger molecules, thereby modulating their physicochemical and pharmacokinetic properties. The aminocyclohexane carboxylic acid isomer represents a constrained amino acid analogue with potential for biological activity. A thorough understanding of the synthesis, properties, and potential applications of these different isomeric classes is crucial for researchers and scientists working at the forefront of medicinal chemistry. Future investigations into the specific biological activities of these under-explored isomers could unveil novel therapeutic agents.

References

  • Jiang, X., et al. (n.d.). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PMC. [Link]

  • Wang, X., et al. (n.d.). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. PMC - NIH. [Link]

  • Kumar, A., et al. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

  • Mokhtary, M., & Mahooti, K. (2023, December 3). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. [Link]

  • (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. [Link]

  • MDPI. (n.d.). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. [Link]

  • Google Patents. (n.d.).
  • PubChem. (n.d.). 2,2-Dimethylmorpholine-4-carbonyl chloride. [Link]

  • PubChem. (n.d.). 2-Amino-5-chlorocyclohexane-1-carboxylic acid. [Link]

  • (n.d.). stereochemistry and biological activity of drugs. [Link]

  • PubMed. (n.d.). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. [Link]

  • PubMed. (n.d.). AMINO METHYL CYCLOHEXANE CARBOXYLIC ACID (AMCHA), A NEW SYNTHETIC FIBRINOLYTIC INHIBITOR. [Link]

  • PubChem. (n.d.). 3,3-Dimethylmorpholine-4-carbonyl chloride. [Link]

  • MDPI. (2023, April 3). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. [Link]

  • PubChemLite. (n.d.). 2,6-dimethylmorpholine-4-carbonyl chloride (C7H12ClNO2). [Link]

  • ResearchGate. (2025, October 13). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. [Link]

  • PubMed. (2023, April 3). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. [Link]

Sources

discovery and history of azabicycloalkane carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and History of Azabicycloalkane Carboxylic Acids

Authored by Gemini, Senior Application Scientist

Abstract

The rigid, three-dimensional architecture of azabicycloalkane carboxylic acids has cemented their status as privileged scaffolds in modern medicinal chemistry. Evolving from curiosities found in natural products to indispensable tools in drug design, their history is a compelling narrative of synthetic innovation and a deepening understanding of structure-activity relationships. This guide provides an in-depth exploration of the discovery and historical development of these unique molecular frameworks. We will traverse the timeline from the initial isolation of pivotal natural products to the sophisticated asymmetric syntheses that now grant access to a vast and diverse chemical space. For researchers, scientists, and drug development professionals, this document will illuminate the causality behind experimental choices, detail key synthetic protocols, and underscore the transformative potential of these constrained amino acid analogues.

Introduction: The Rationale for Rigidity in Drug Design

In the dynamic landscape of drug discovery, the quest for molecules with enhanced potency, selectivity, and improved pharmacokinetic profiles is perpetual. A key strategy in this endeavor is the principle of conformational constraint. By locking a flexible molecule into a specific, bioactive conformation, it is possible to reduce the entropic penalty upon binding to a biological target, thereby increasing affinity. Azabicycloalkane carboxylic acids are masterful embodiments of this principle. These saturated heterocyclic systems, which feature a nitrogen atom at a bridgehead or non-bridgehead position, serve as rigid scaffolds that mimic the structures of natural amino acids like proline and pipecolic acid.[1][2]

Their significance stems from several key attributes:

  • Structural Rigidity: The fused ring system restricts bond rotation, presenting functional groups in well-defined spatial orientations.

  • Bioisosterism: They are excellent bioisosteres of proline and pipecolic acid, key components of many peptides and proteins.[2][3] This allows them to be incorporated into peptidomimetics to study and modulate biological processes.

  • Novel Chemical Space: These scaffolds provide an escape from the "flatland" of traditional aromatic compounds, introducing three-dimensionality that can lead to improved physicochemical properties and novel intellectual property.[1]

This guide will chart the historical course of these remarkable compounds, from their natural origins to their current prominence in the medicinal chemist's toolkit.

Foundational Discoveries: Nature's Blueprint

The story of azabicycloalkanes in medicinal chemistry is inextricably linked to the discovery of potent alkaloids from natural sources. A seminal moment was the isolation of epibatidine in 1992 from the skin of the Ecuadorian poison frog, Epipedobates tricolor.[4]

Initial studies revealed epibatidine to be a powerful non-opioid analgesic, with a potency 200-400 times greater than morphine.[4][5] This astonishing activity was found to stem from its action as a potent agonist of neuronal nicotinic acetylcholine receptors (nAChRs).[5][6] However, its therapeutic potential was severely hampered by a narrow therapeutic window and significant toxicity, likely due to its lack of selectivity for different nAChR subtypes.[4][6]

The unique 7-azabicyclo[2.2.1]heptane core of epibatidine, coupled with its extraordinary biological activity, ignited a worldwide effort among synthetic chemists to prepare epibatidine and its analogues. The goal was to decouple the analgesic effects from the toxicity by designing molecules with improved selectivity for specific nAChR subtypes, which were being implicated in a range of CNS disorders like Alzheimer's disease and nicotine addiction.[4][5] This pursuit of safer, more selective epibatidine analogues was a major catalyst for the development of novel synthetic routes to the azabicycloalkane framework.

The Evolution of Synthetic Strategies

The challenge of constructing the strained, bicyclic core of these molecules has spurred decades of innovation in synthetic organic chemistry. Methodologies have evolved from classical, multi-step sequences to highly efficient and stereoselective catalytic processes.

Cycloaddition Reactions: The Power of Convergent Synthesis

One of the most powerful and widely used strategies for constructing the azabicycloalkane core is the Diels-Alder reaction, a [4+2] cycloaddition. This approach allows for the rapid assembly of the bicyclic system with excellent control over stereochemistry.

A common implementation involves the reaction of a pyrrole or a related nitrogen-containing diene with a suitable dienophile. This strategy provides rapid access to the versatile azabicyclo[2.2.1]heptane scaffold.[7][8]

Diagram: General Diels-Alder Approach to Azabicyclo[2.2.1]heptanes

G Pyrrole Pyrrole Derivative (Diene) Cycloaddition [4+2] Cycloaddition Pyrrole->Cycloaddition Dienophile Dienophile (e.g., Maleimide) Dienophile->Cycloaddition Adduct Diels-Alder Adduct Cycloaddition->Adduct Reduction Reduction / Functionalization Adduct->Reduction Scaffold Azabicyclo[2.2.1]heptane Scaffold Reduction->Scaffold G BCB Bicyclo[1.1.0]butane (BCB) Reaction Formal Cycloaddition (Stepwise Mechanism) BCB->Reaction Imine N-Aryl Imine Imine->Reaction Catalyst Chiral Brønsted Acid (IDPi Catalyst) Catalyst->Reaction catalyzes Product Chiral Azabicyclo[2.1.1]hexane (aza-BCH) High Enantioselectivity Reaction->Product

Sources

Unlocking Peptide Potential: A Technical Guide to Conformationally Restricted Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery and biomaterial engineering, the quest for molecules with enhanced potency, selectivity, and stability is paramount. Peptides, with their inherent biocompatibility and specific biological activity, represent a promising class of therapeutics. However, their clinical translation is often hampered by conformational flexibility, leading to reduced receptor affinity and susceptibility to proteolytic degradation. This guide provides an in-depth exploration of conformationally restricted amino acids (CRAAs), a powerful tool to overcome these limitations. We will delve into the fundamental principles of conformational restriction, survey the diverse classes of CRAAs, and detail their synthesis and incorporation into peptide scaffolds. Furthermore, this guide will illuminate the profound impact of these modifications on peptide structure and function, showcasing their application in the rational design of novel therapeutics and advanced biomaterials.

The Challenge of Flexibility in Peptide-Based Therapeutics

Peptides are short chains of amino acids that play crucial roles in a vast array of biological processes, acting as hormones, neurotransmitters, and signaling molecules.[1][2] Their ability to interact with high specificity with biological targets, such as receptors and enzymes, makes them attractive candidates for drug development.[3][4] However, the inherent flexibility of the peptide backbone and side chains presents a significant hurdle.[5] In solution, linear peptides exist as an ensemble of rapidly interconverting conformers, only one or a few of which may be the "bioactive" conformation responsible for interacting with the target.[5] This conformational entropy comes at a thermodynamic cost upon binding, reducing the overall affinity. Moreover, the extended and flexible nature of many peptides makes them susceptible to degradation by proteases, limiting their in vivo half-life.[2][6]

Conformational restriction is a key strategy to address these challenges.[7][8] By introducing structural constraints, we can pre-organize the peptide into a conformation that is closer to the bioactive form, thereby increasing binding affinity and potency.[5][9] Furthermore, these constraints can shield the peptide backbone from enzymatic cleavage, enhancing its metabolic stability.[2][10]

Strategies for Inducing Conformational Restriction

The rational design of peptidomimetics with improved pharmacological profiles relies on various strategies to limit conformational freedom.[3][7] These can be broadly categorized into local and global restrictions.

  • Local Conformational Restriction: This approach focuses on modifying individual amino acid residues to limit the rotational freedom of their backbone or side chains.[7]

  • Global Conformational Restriction: This strategy involves cyclizing the entire peptide chain, significantly reducing its overall flexibility.[7][8]

This guide will primarily focus on the diverse toolkit of CRAAs that fall under the category of local conformational restriction.

A Universe of Constraints: Classifying Conformationally Restricted Amino Acids

The field of CRAAs is vast and continually expanding, offering a rich palette for the peptide chemist. These modified amino acids can be classified based on the nature of the structural constraint imposed.

α,α-Disubstituted Amino Acids

One of the most well-studied classes of CRAAs are the α,α-disubstituted amino acids, where the α-hydrogen is replaced by an alkyl or other substituent.[11][12] This seemingly simple modification has profound consequences for peptide conformation. The steric hindrance introduced by the second substituent at the α-carbon significantly restricts the permissible values of the backbone dihedral angles (φ and ψ), favoring specific secondary structures like helices and β-turns.[11][13]

Type of α,α-Disubstitution Examples Conformational Preference Key Features
Acyclicα-aminoisobutyric acid (Aib), Diethylglycine (Deg)310-helix, α-helixPromotes helical structures, enhances proteolytic stability.[11]
Cyclic1-aminocyclopentanecarboxylic acid (Ac5c), 1-aminocyclohexanecarboxylic acid (Ac6c)Extended or turn-like conformationsThe ring size influences the preferred backbone angles.[14]
β-Amino Acids: Expanding the Backbone

β-amino acids, which have an additional carbon atom in their backbone compared to their α-counterparts, offer a unique avenue for creating novel peptide architectures.[15][16] Peptides composed entirely of β-amino acids, known as β-peptides, can fold into stable, well-defined secondary structures, including helices and sheets, that are distinct from those formed by α-peptides.[6][16] The incorporation of single or multiple β-amino acids into α-peptides can also induce specific turns and folds.[17]

Type of β-Amino Acid Description Impact on Peptide Structure
β2-amino acidsSubstituent at the α-carbon (C2)Can induce specific turn structures.
β3-amino acidsSubstituent at the β-carbon (C3)Promotes helical conformations in β-peptides.[16]
Cyclic β-amino acidsThe backbone is part of a ring structureImparts significant rigidity and defined turn structures.
Cyclized Amino Acids: Forging Covalent Bonds for Rigidity

Creating cyclic constraints within a single amino acid residue is a powerful method to achieve a high degree of conformational rigidity.[18] Proline, the only naturally occurring secondary amino acid, is a prime example of a conformationally restricted amino acid due to its pyrrolidine ring. Synthetic cyclized amino acids offer an even greater diversity of structures and constraints.

Type of Cyclization Description Examples Applications
Side-chain to backbone cyclizationA covalent bond is formed between the side chain and the backbone nitrogen or carbonyl carbon.Lactam-bridged amino acidsMimicking β-turns and other secondary structures.[3]
Side-chain to side-chain cyclizationTwo side chains within the same peptide are linked together.Disulfide bridges between cysteine residuesStabilizing helical and loop conformations.[19]
Main-chain cyclizationThe N-terminus and C-terminus of a peptide are linked.Head-to-tail cyclized peptidesCreating highly stable and receptor-selective ligands.[20][21]

The Art of Synthesis: Crafting Constrained Building Blocks

The synthesis of conformationally restricted amino acids is a critical aspect of their application and often presents significant synthetic challenges. A variety of synthetic methodologies have been developed to access these unique building blocks with high stereochemical control.

Asymmetric Synthesis of α,α-Disubstituted Amino Acids

The creation of chiral α,α-disubstituted amino acids requires sophisticated asymmetric synthetic methods.[12] Common strategies include:

  • Alkylation of Chiral Enolates: Chiral auxiliaries are used to direct the stereoselective alkylation of glycine enolate equivalents.

  • Catalytic Asymmetric Synthesis: Transition metal catalysts or organocatalysts are employed to achieve enantioselective additions to imines or other precursors.[22][23]

Synthesis of β-Amino Acids

The synthesis of enantiomerically pure β-amino acids can be achieved through several routes, including:

  • Arndt-Eistert Homologation: This classic method involves the extension of an α-amino acid to its β-homolog.

  • Addition of Enolates to Imines: The reaction of metal enolates with N-protected imines can provide access to a wide range of β-amino acids.

  • Ring-Opening of β-Lactams: Chiral β-lactams can serve as versatile precursors to β-amino acids.

Synthesis of Cyclized Amino Acids

The construction of cyclic amino acids often involves intramolecular cyclization reactions. For example, ring-closing metathesis has emerged as a powerful tool for the synthesis of a variety of cyclic amino acids and peptides.[19]

From Structure to Function: Applications in Drug Discovery and Beyond

The incorporation of conformationally restricted amino acids into peptides has a profound impact on their biological activity and physical properties, opening up new avenues for therapeutic and materials development.

Enhancing Receptor Binding and Selectivity

By pre-organizing a peptide into its bioactive conformation, CRAAs can significantly enhance its binding affinity for its target receptor.[5] Furthermore, the rigidified structure can lead to increased selectivity for a particular receptor subtype, reducing off-target effects.[24] This principle has been successfully applied in the development of potent and selective ligands for a variety of G protein-coupled receptors (GPCRs) and other targets.[17]

Improving Metabolic Stability and Bioavailability

The constrained nature of peptides containing CRAAs often renders them resistant to degradation by proteases, leading to a longer in vivo half-life.[6][10] This improved metabolic stability is a critical factor in the development of orally bioavailable peptide drugs. Several drugs on the market, such as the anticoagulant Ximelagatran and the anti-diabetic drug Saxagliptin, incorporate conformationally restricted amino acid analogs.[10]

Designing Novel Biomaterials

The ability of peptides containing CRAAs to self-assemble into well-defined nanostructures has led to their use in the development of novel biomaterials.[6][18] These materials have potential applications in tissue engineering, drug delivery, and as antimicrobial agents.[6][18]

Experimental Protocols and Characterization

The successful application of CRAAs requires robust experimental methods for peptide synthesis, purification, and structural characterization.

Solid-Phase Peptide Synthesis (SPPS) with CRAAs

The incorporation of CRAAs into peptides is typically achieved using standard solid-phase peptide synthesis (SPPS) protocols. However, the sterically hindered nature of some CRAAs, particularly α,α-disubstituted amino acids, may require modified coupling conditions to ensure efficient peptide bond formation.[25]

Step-by-Step Protocol for SPPS with a Sterically Hindered CRAA:

  • Resin Swelling: Swell the appropriate solid support (e.g., Rink amide resin) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid using a solution of piperidine in DMF.

  • Amino Acid Coupling:

    • Pre-activate the incoming Fmoc-protected CRAA with a coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIEA) in DMF.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed. For sterically hindered CRAAs, longer coupling times or double coupling may be necessary.[25]

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical RP-HPLC.

Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.[26][27][28] A combination of one- and two-dimensional NMR experiments can provide detailed information about the peptide's conformation.

Key NMR Parameters for Conformational Analysis:

NMR Parameter Information Provided
Chemical Shifts (¹H, ¹³C, ¹⁵N)Sensitive to the local electronic environment and can indicate the presence of secondary structures.[29]
Nuclear Overhauser Effects (NOEs)Provide through-space distance constraints between protons that are close in space (< 5 Å).
J-Coupling Constants (e.g., ³JHNα)Provide information about dihedral angles in the peptide backbone.[29]
Temperature Coefficients of Amide ProtonsCan identify amide protons involved in intramolecular hydrogen bonds.[29]

Computational Approaches in Design and Analysis

Computational modeling plays an increasingly important role in the design and analysis of peptides containing CRAAs.[30][31] Molecular dynamics (MD) simulations can be used to explore the conformational landscape of these peptides and to predict their preferred structures.[14] Quantum mechanical calculations can provide insights into the energetic preferences of different conformations.[32] The integration of computational and experimental approaches is a powerful strategy for the rational design of peptidomimetics with desired properties.[33][34]

Future Perspectives

The field of conformationally restricted amino acids continues to evolve, with the development of new synthetic methods and a deeper understanding of their conformational effects. Future research will likely focus on:

  • Novel CRAA Scaffolds: The design and synthesis of new types of constrained amino acids with unique structural properties.

  • Combinatorial Approaches: The use of combinatorial libraries of peptides containing CRAAs to screen for potent and selective ligands.[35]

  • Advanced Computational Tools: The development of more accurate and efficient computational methods for predicting the structure and activity of constrained peptides.[31]

  • Expanded Applications: The exploration of new applications for CRAAs in areas such as catalysis and nanotechnology.[18]

Conclusion

Conformationally restricted amino acids are indispensable tools in modern peptide science. By providing a means to control peptide conformation, they enable the design of molecules with enhanced biological activity, improved metabolic stability, and novel structural properties. This in-depth guide has provided a comprehensive overview of the core principles, classification, synthesis, and applications of these remarkable building blocks. As our ability to design and synthesize novel CRAAs continues to grow, so too will their impact on the development of next-generation therapeutics and advanced functional materials.

Diagrams

G cluster_strategies Conformational Restriction Strategies cluster_local Local Restrictions (CRAAs) cluster_global Global Restrictions Local Local AlphaAlpha α,α-Disubstituted Local->AlphaAlpha Beta β-Amino Acids Local->Beta Cyclized Cyclized Amino Acids Local->Cyclized Global Global HeadToTail Head-to-Tail Cyclization Global->HeadToTail SideChainCyclization Side-Chain Cyclization Global->SideChainCyclization Applications Enhanced Potency, Selectivity, & Stability AlphaAlpha->Applications Beta->Applications Cyclized->Applications HeadToTail->Applications SideChainCyclization->Applications Peptide Design Peptide Design Conformational Restriction Strategies Conformational Restriction Strategies Peptide Design->Conformational Restriction Strategies Conformational Restriction Strategies->Local Conformational Restriction Strategies->Global

Figure 1. Overview of Conformational Restriction Strategies.

G cluster_workflow Drug Discovery Workflow with CRAAs Design Computational Design & CRAA Selection Synthesis Synthesis of CRAA & Peptide (SPPS) Design->Synthesis Hypothesis Purification Purification (RP-HPLC) Synthesis->Purification Crude Product Characterization Structural Analysis (NMR, MS) Purification->Characterization Pure Peptide Biological_Testing In Vitro & In Vivo Assays Characterization->Biological_Testing Structure-Activity Relationship Lead_Optimization Lead Optimization Biological_Testing->Lead_Optimization Biological Data Lead_Optimization->Design Iterative Improvement

Figure 2. Iterative Drug Discovery Cycle Using CRAAs.

References

Sources

Methodological & Application

Application Notes and Protocols for the Use of 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Engineering Peptide Conformation with a Rigid Proline Analogue

In the landscape of therapeutic peptide and peptidomimetic design, the ability to control and stabilize specific secondary structures is paramount for enhancing biological activity, metabolic stability, and target affinity. Proline and its analogues are powerful tools in this endeavor due to the unique conformational constraints they impose on the peptide backbone. This guide focuses on the application of 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride, a conformationally rigid proline analogue, in solid-phase peptide synthesis (SPPS).

The bicyclic structure of this amino acid, hereafter referred to as "Ahc" in line with established literature, locks the dihedral angles of the peptide backbone, significantly reducing its conformational flexibility. This inherent rigidity makes Ahc an excellent candidate for inducing and stabilizing β-turn conformations, which are critical motifs in many biologically active peptides.[1] The incorporation of such constrained analogues can lead to peptides with improved proteolytic resistance and enhanced binding to their biological targets.

This document provides a comprehensive overview of the properties of Ahc, detailed protocols for its preparation and incorporation into peptide sequences using Fmoc-based SPPS, and a discussion of the expected conformational impact on the final peptide product.

Key Advantages of Incorporating 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid (Ahc)

The introduction of Ahc into a peptide sequence offers several distinct advantages for researchers and drug developers:

  • Conformational Rigidity: The bicyclic system severely restricts the rotation around the N-Cα and Cα-C bonds, predisposing the peptide backbone to adopt well-defined secondary structures.

  • β-Turn Induction: Studies have shown that the Ahc residue can act as a potent inducer of β-turns, particularly when placed at the i+1 or i+2 position of a turn motif.[1]

  • Metabolic Stability: The non-natural, sterically hindered structure of Ahc can confer enhanced resistance to enzymatic degradation by proteases compared to natural amino acid residues.

  • Mimicry of Distorted Amides: The unique geometry of the Ahc system can mimic the distorted amide bonds found in the transition states of cis-trans isomerization, providing a tool to study these fundamental biological processes.[1]

Experimental Protocols

Preparation of Fmoc-1-Azabicyclo[2.2.1]heptane-7-carboxylic acid

The commercially available form of this amino acid is the hydrochloride salt. For use in standard Fmoc-based SPPS, it must first be converted to its N-Fmoc protected form.

Materials:

  • This compound

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃) or another suitable base (e.g., Diisopropylethylamine - DIEA)

  • Dioxane and Water (or other suitable solvent system)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Hexanes

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq.) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution.

  • Fmoc Protection: Cool the solution to 0 °C in an ice bath. Add a solution of Fmoc-Cl (1.1 eq.) in dioxane dropwise over 30 minutes, ensuring the pH remains basic (pH 8-9) by adding additional sodium bicarbonate solution as needed.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight.

  • Work-up: Dilute the reaction mixture with water and wash with ether to remove any unreacted Fmoc-Cl. Acidify the aqueous layer to pH 2-3 with 1N HCl.

  • Extraction: Extract the product into ethyl acetate (3x).

  • Washing and Drying: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel chromatography using a gradient of methanol in dichloromethane to yield the pure Fmoc-1-Azabicyclo[2.2.1]heptane-7-carboxylic acid.

Solid-Phase Peptide Synthesis (SPPS) Protocol for Ahc Incorporation

Due to the steric hindrance of the bicyclic structure, the coupling of Fmoc-Ahc-OH requires optimized conditions to ensure high efficiency. Standard coupling reagents may be less effective, and more potent activators are recommended.

Recommended Resins:

  • Wang Resin: For C-terminal carboxylic acids.

  • Rink Amide Resin: For C-terminal amides.

  • 2-Chlorotrityl Chloride Resin: For protected peptide fragments or when mild cleavage conditions are required.[2]

Optimized Coupling Conditions:

The choice of coupling reagent is critical for successfully incorporating sterically hindered amino acids like Ahc. The following table provides a comparison of commonly used reagents and recommendations.

Coupling ReagentActivating SpeciesRelative ReactivityRecommended for AhcNotes
DIC/HOBtOBt esterModerateNot recommendedMay result in low coupling yields due to steric hindrance.
HBTU/TBTUOBt esterModerate-HighPossible, but may require double couplingA common and cost-effective choice, but may not be sufficient for highly hindered couplings.[3]
HCTUO-6-ClBt esterHighRecommendedMore reactive than HBTU, often leading to better yields with hindered residues.[3]
HATU/PyAOP OAt ester Very High Highly Recommended Generally considered among the most efficient reagents for difficult couplings due to the high reactivity of OAt esters.[3]
COMU Oxyma ester Very High Highly Recommended Offers reactivity comparable or superior to HATU with an improved safety profile (non-explosive).[3]

Step-by-Step SPPS Cycle for Ahc Incorporation:

This protocol assumes a standard manual or automated Fmoc-SPPS workflow.[4][5]

  • Resin Swelling: Swell the chosen resin in N,N-Dimethylformamide (DMF) for at least 1 hour.[4]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the Fmoc-dibenzofulvene adduct.

  • Coupling of Fmoc-Ahc-OH (Double Coupling Protocol Recommended):

    • Pre-activation: In a separate vessel, dissolve Fmoc-Ahc-OH (4 eq. relative to resin loading), HATU or COMU (3.9 eq.), and DIEA (8 eq.) in DMF. Allow this pre-activation mixture to stand for 1-5 minutes.[3]

    • First Coupling: Add the pre-activated Fmoc-Ahc-OH solution to the deprotected resin. Agitate the mixture for 1-2 hours.

    • Washing: Wash the resin with DMF (3 times).

    • Second Coupling: Prepare a fresh pre-activated solution of Fmoc-Ahc-OH as described above and add it to the resin. Agitate for another 1-2 hours.

    • Monitoring: The completion of the coupling can be monitored using a qualitative ninhydrin (Kaiser) test.[5] Note that this test is not applicable to the N-terminal proline-like Ahc residue itself, but for the preceding amino acid. A negative test (beads remain colorless or yellowish) indicates a complete reaction.

  • Washing: Wash the resin thoroughly with DMF (5 times) and then with DCM (3 times) to prepare for the next cycle.

  • Capping (Optional but Recommended): If the ninhydrin test remains positive after the second coupling, it is advisable to cap the unreacted amino groups to prevent the formation of deletion sequences. This can be achieved by treating the resin with a solution of acetic anhydride and DIEA in DMF.[2]

  • Chain Elongation: Continue with the standard Fmoc-SPPS cycles for the subsequent amino acids.

SPPS_Workflow_for_Ahc Resin Resin Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Double Couple Fmoc-Ahc-OH (HATU/DIEA) Wash1->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Wash2->Deprotect Next Cycle Next_AA Continue with next Amino Acid Wash2->Next_AA

Caption: Workflow for the incorporation of Fmoc-Ahc-OH in SPPS.

Cleavage and Deprotection

The final cleavage of the peptide from the resin and the removal of side-chain protecting groups are performed simultaneously using a standard trifluoroacetic acid (TFA) cocktail. The composition of the cocktail depends on the amino acids present in the sequence.

Standard Cleavage Cocktail (Reagent K): [6]

  • TFA (82.5%)

  • Phenol (5%)

  • Water (5%)

  • Thioanisole (5%)

  • 1,2-Ethanedithiol (EDT) (2.5%)

Procedure:

  • Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

  • Add the cleavage cocktail to the resin (10 mL per gram of resin).

  • Stir the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether several times.

  • Dry the crude peptide under vacuum.

Purification and Characterization

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Application and Expected Results: Conformational Impact of Ahc

The primary motivation for using Ahc is to enforce a specific conformation on the peptide backbone. A study by Avenoza et al. on dipeptides containing Ahc provides excellent insight into its structural effects.[1]

In their work, the solid-state conformational analysis of a peptide with the sequence Piv-Ahc-L-Ser-NHMe revealed that the Ahc residue induces a Type I β-turn .[1] This is a significant finding, as it demonstrates the potent turn-inducing capability of this constrained analogue. The X-ray crystal structure showed a distorted amide bond associated with the Ahc residue, a feature that can be exploited in peptidomimetic design.[1]

Ahc_Structure cluster_info 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid Molecular Formula: C₇H₁₁NO₂\n\nRigid bicyclic structure that constrains the peptide backbone.

Caption: Structure of 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid.

Researchers incorporating Ahc into their peptide sequences can therefore anticipate a significant ordering of the local structure around the modification site. This can be verified using techniques such as:

  • NMR Spectroscopy: Analysis of Nuclear Overhauser Effect (NOE) signals, coupling constants, and chemical shift deviations can provide detailed information about the solution-state conformation of the peptide.[7]

  • Circular Dichroism (CD) Spectroscopy: CD spectra can reveal the presence of ordered secondary structures like β-turns.

  • X-ray Crystallography: For peptides that can be crystallized, this technique provides definitive, high-resolution structural information.[8]

Handling and Safety Information

This compound and related bicyclic compounds should be handled with appropriate care in a laboratory setting.[9][10][11]

  • Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling the compound.[11]

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or under a chemical fume hood.[11]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of water.

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[11]

Always consult the most recent Safety Data Sheet (SDS) for the specific product before use.[9][10]

Conclusion

1-Azabicyclo[2.2.1]heptane-7-carboxylic acid is a powerful tool for peptide chemists and drug designers seeking to impose conformational constraints and enhance the structural stability of their molecules. Its proven ability to induce β-turns makes it a valuable building block for creating peptides with improved biological profiles. While its steric bulk necessitates optimized coupling protocols, the use of modern, highly active coupling reagents like HATU or COMU allows for its efficient incorporation into peptide sequences via Fmoc-SPPS. The resulting peptides are expected to exhibit a higher degree of pre-organization, which can translate into enhanced target affinity and metabolic stability.

References

  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Synthonix. (n.d.). This compound. [Link]

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-801. [Link]

  • Avenoza, A., et al. (2002). Incorporation of Ahc into Model Dipeptides as an Inducer of a β-Turn with a Distorted Amide Bond. Conformational Analysis. The Journal of Organic Chemistry, 67(12), 4241-4249. [Link]

  • ResearchGate. (n.d.). Highly efficient condensation of sterically hindered amino acid fmoc-arg(Pbf)-OH and rink amide-AM resin. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Gessier, F., et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters, 24(18), 3364-3369. [Link]

  • Ranganathan, D., et al. (2002). Demonstration of endo-cis-(2S,3R)-Bicyclo[2.2.1]hept-5-en-2,3- dicarbonyl Unit as a Reverse-Turn Scaffold and Nucleator of Two-Stranded Parallel β-Sheets: Design, Synthesis, Crystal Structure, and Self-Assembling Properties of Norborneno Peptide Analogues. Journal of the American Chemical Society, 124(35), 10324-10336. [Link]

  • Kruger, T., et al. (2014). Solid-phase peptide synthesis. RSC Advances, 4(69), 36861-36874. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

  • Avenoza, A., et al. (2001). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Tetrahedron Letters, 42(35), 6259-6261. [Link]

  • Kale, S. S., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science, 22(11), 589-603. [Link]

  • Oh, D., et al. (2010). Water-Stable Helical Structure of Tertiary Amides of Bicyclic β-Amino Acid Bearing 7-Azabicyclo[2.2.1]heptane. Full Control of Amide Cis−Trans Equilibrium by Bridgehead Substitution. Journal of the American Chemical Society, 132(37), 12932-12940. [Link]

  • D'Andrea, L. D., et al. (2021). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. International Journal of Molecular Sciences, 22(16), 8758. [Link]

  • Tomasini, C., et al. (2002). Conformational Analysis of Peptides and Pseudopeptides Incorporating an endo-(2S,3R)-Norborn-5-ene Residue as a Turn Inducer. The Journal of Organic Chemistry, 67(12), 4250-4257. [Link]

  • Avenoza, A., et al. (2002). Incorporation of Ahc into Model Dipeptides as an Inducer of a β-Turn with a Distorted Amide Bond. Conformational Analysis. The Journal of Organic Chemistry, 67(12), 4241-4249. [Link]

Sources

The Strategic Integration of 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride in Contemporary Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Conformational Constraint in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of molecular rigidity is a cornerstone of rational drug design. Unconstrained, flexible molecules often pay a significant entropic penalty upon binding to their biological targets, leading to weaker interactions. The incorporation of conformationally restricted moieties is a powerful strategy to pre-organize a ligand into its bioactive conformation, thereby enhancing binding affinity, selectivity, and metabolic stability. Among the arsenal of rigid scaffolds, bicyclic amino acids have emerged as particularly valuable tools. This guide provides a detailed exploration of the applications of 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride, a constrained proline analogue, in drug design. We will delve into its synthesis, its role in mimicking peptide turns, and its application as a scaffold for targeting key receptors, supported by detailed protocols and mechanistic insights.

Part 1: Core Principles and Synthetic Access

The 1-azabicyclo[2.2.1]heptane-7-carboxylic acid scaffold, often referred to as 'Ahc', is a structurally unique, achiral proline analogue. Its bicyclic nature locks the pyrrolidine ring, drastically reducing the conformational freedom compared to its natural counterpart, proline.[1] This rigidity is paramount in its utility, as it can be used to enforce specific secondary structures in peptides and peptidomimetics.[2][3]

Synthetic Protocol: A Reliable Route to a Constrained Proline Analogue

A robust and scalable synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid (Ahc) has been developed, with the key step being a Diels-Alder reaction.[1][4] The subsequent conversion to the hydrochloride salt is a standard procedure.

Protocol 1: Synthesis of 7-Azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride [1][4]

Step 1: Synthesis of Methyl 2-benzamidoacrylate (Dienophile)

  • To a solution of D,L-serine methyl ester hydrochloride (1 equivalent) in dichloromethane (CH2Cl2), add triethylamine (Et3N) (3.4 equivalents) and benzoyl chloride (BzCl) (2.3 equivalents) in portions under an inert atmosphere.

  • Stir the mixture for 7 hours at room temperature.

  • Wash the reaction mixture with a saturated solution of sodium bicarbonate (NaHCO3).

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and evaporate the solvent.

  • Dissolve the resulting white solid in CH2Cl2 under an inert atmosphere at 5°C and add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equivalents).

  • Stir for 3 hours to yield methyl 2-benzamidoacrylate.

Step 2: Diels-Alder Cycloaddition

  • React methyl 2-benzamidoacrylate with 2-trimethylsilyloxy-1,3-butadiene in the presence of zinc iodide (ZnI2) as a catalyst and hydroquinone as a polymerization inhibitor in CH2Cl2 under reflux for 24 hours.

  • Treat the reaction mixture with a dilute hydrochloric acid solution in tetrahydrofuran (THF) to directly yield the ketone intermediate.

Step 3: Reduction and Mesylation

  • Reduce the ketone with L-selectride® in THF at -78°C to produce the corresponding alcohol with a preference for the trans stereoisomer.

  • Treat the alcohol mixture with methanesulfonyl chloride in diisopropylethylamine (DIEA) to furnish the mesylate derivative.

Step 4: Intramolecular Cyclization

  • Promote internal nucleophilic displacement of the methanesulfonate group using a base to yield the 7-azabicyclo[2.2.1]heptane system.

Step 5: Hydrolysis and Hydrochloride Salt Formation

  • Suspend the product from Step 4 in a 6N aqueous HCl solution and heat under reflux for 24 hours.[4]

  • Evaporate the solvent in vacuo.

  • Dissolve the residue in water, wash with diethyl ether, and evaporate the aqueous layer to yield 7-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride as a salt.[4]

Step 6: Isolation of the Free Amino Acid (Optional)

  • To obtain the free amino acid, dissolve the hydrochloride salt in ethanol and add propylene oxide.

  • Heat the mixture under reflux for 2 hours.

  • After removal of the solvent, dissolve the residue in distilled water and elute through a C18 reverse-phase Sep-pak cartridge to yield the free amino acid, 7-azabicyclo[2.2.1]heptane-1-carboxylic acid (Ahc).[1]

Part 2: Applications in Peptide and Peptidomimetic Design

The rigid structure of 1-azabicyclo[2.2.1]heptane-7-carboxylic acid makes it an excellent tool for inducing specific secondary structures in peptides, particularly β-turns.[2][3] β-turns are crucial for molecular recognition processes, and stabilizing these motifs in a peptide can significantly enhance its biological activity and selectivity.

Inducing β-Turns: A Conformational Lock

Studies have shown that when 'Ahc' is incorporated into a dipeptide sequence, such as Ahc-Ser, it can induce a type I β-turn.[2][3] This is a direct consequence of the constrained bicyclic system, which forces the peptide backbone into a folded conformation.

Caption: Role of Ahc in peptide conformation.

Protocol 2: Incorporation of 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This protocol is a general guideline based on standard Fmoc/tBu solid-phase peptide synthesis strategies, adapted for the incorporation of a constrained amino acid.[5][6][7]

Materials:

  • Fmoc-protected 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid

  • Rink Amide or Wang resin

  • Fmoc-protected standard amino acids

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: Diisopropylethylamine (DIEA)

  • Deprotection solution: 20% piperidine in dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and then for an additional 15 minutes to remove the Fmoc protecting group from the resin or the previously coupled amino acid.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate a solution of the Fmoc-protected amino acid (3 equivalents), HBTU/HATU (3 equivalents), and DIEA (6 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours. For the sterically hindered 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid, a double coupling (repeating the coupling step) may be necessary to ensure complete reaction.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Repeat: Repeat steps 2-5 for each amino acid in the desired peptide sequence.

  • Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Part 3: Targeting Key Receptors in Drug Design

The rigid 1-azabicyclo[2.2.1]heptane scaffold has proven to be a valuable template for the design of ligands targeting several important receptors, including nicotinic acetylcholine receptors (nAChRs) and sigma-2 (σ2) receptors.

Nicotinic Acetylcholine Receptor (nAChR) Ligands

nAChRs are ligand-gated ion channels involved in a wide range of physiological processes, and their dysfunction is implicated in neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.[8] The 7-azabicyclo[2.2.1]heptane core is present in epibatidine, a potent nAChR agonist.[9] Derivatives of this scaffold have been extensively explored to develop selective nAChR ligands.

Caption: Simplified σ2 receptor-mediated signaling.

Quantitative Data on 7-Azabicyclo[2.2.1]heptane Derivatives

The following table summarizes the binding affinities of some representative compounds containing the 7-azabicyclo[2.2.1]heptane scaffold for their respective targets.

Compound/DerivativeTarget ReceptorBinding Affinity (Ki, nM)EC50 (nM)Reference
N-(3-pyridylmethyl)-7-azabicyclo[2.2.1]heptanenAChR98-[10]
2-exo-(3'-Amino-2'-chloro-5'-pyridinyl)-7-azabicyclo[2.2.1]heptaneα4β2 nAChR0.001-[9]
Spiro-cyclic oxazol-2'-amine with 1-azabicyclo[2.2.1]heptaneα7 nAChR-34[8]
N-arylalkyl-7-azanorbornanesσ2 ReceptorVaries (nanomolar range)-[11]

Part 4: Clinical Perspectives and Future Directions

While no marketed drugs currently contain the specific 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid moiety, the closely related 2-azabicyclo[2.2.1]heptane scaffold is a key component of the FDA-approved Hepatitis C virus (HCV) NS5A inhibitor, Ledipasvir . [12][13]This highlights the clinical relevance of this bicyclic proline analogue family in developing effective therapeutics.

The unique conformational properties of this compound make it a highly attractive building block for:

  • Peptidomimetics: Designing novel peptide-based drugs with enhanced stability and oral bioavailability.

  • Targeted Ligands: Developing highly selective ligands for a range of receptors and enzymes implicated in disease.

  • PROTACs and Molecular Glues: The rigid scaffold can serve as a linker component in these emerging therapeutic modalities.

Conclusion

This compound is more than just a constrained amino acid; it is a strategic tool for medicinal chemists to impart desirable physicochemical and pharmacological properties to drug candidates. Its ability to enforce specific conformations, coupled with its utility as a scaffold for targeting important receptors, ensures its continued relevance in the ongoing quest for novel and effective medicines. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the potential of this remarkable molecule in their drug discovery endeavors.

References

  • Moussa, I. A., Banister, S. D., Beinat, C., Giboureau, N., Reynolds, A. J., Kassiou, M. (2012). 7-Azabicyclo[2.2.1]heptane as a scaffold for the development of selective sigma-2 (σ2) receptor ligands. Bioorganic & Medicinal Chemistry Letters, 22(12), 4059-4063. [Link]

  • Bolognesi, M. L., Matera, C., Frosini, M., Bartolini, M., Andrisano, V., Melchiorre, C. (2012). Nicotinic acetylcholine receptor ligands; a patent review (2006-2011). Expert Opinion on Therapeutic Patents, 22(5), 495-516. [Link]

  • Makhsumova, A. S., Navarro, H. A., Carroll, F. I. (2002). Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2-exo-2-(2',3'-Disubstituted 5'-pyridinyl)-7-azabicyclo[2.2.1]heptanes: Epibatidine Analogues. Journal of Medicinal Chemistry, 45(20), 4471-4481. [Link]

  • Avenoza, A., Busto, J. H., Peregrina, J. M., Rodríguez, F. (2002). Incorporation of Ahc into Model Dipeptides as an Inducer of a β-Turn with a Distorted Amide Bond. Conformational Analysis. The Journal of Organic Chemistry, 67(13), 4241-4249. [Link]

  • Takada-Takatori, Y., Kume, T., Sugimoto, M., Katsuki, H., Sugimoto, H., Akaike, A. (2009). Nicotinic Acetylcholine Receptor-Mediated Neuroprotection by Donepezil against Glutamate Neurotoxicity in Rat Cortical Neurons. Journal of Pharmacology and Experimental Therapeutics, 328(1), 207-217. [Link]

  • Avenoza, A., Cativiela, C., Busto, J. H., Fernández-Recio, M. A., Peregrina, J. M., Rodríguez, F. (2001). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Tetrahedron, 57(26), 545-548. [Link]

  • Avenoza, A., Busto, J. H., Peregrina, J. M., Rodríguez, F. (2002). Incorporation of Ahc into Model Dipeptides as an Inducer of a β-Turn with a Distorted Amide Bond. Conformational Analysis. The Journal of Organic Chemistry, 67(13), 4241-4249. [Link]

  • IUPHAR/BPS Guide to Pharmacology. Nicotinic acetylcholine receptors. [Link]

  • Xu, J., Qian, Y., Duan, S., Zeng, C., Mach, R. H. (2013). Sigma-2 receptor ligands and their perspectives in cancer diagnosis and therapy. Medicinal Research Reviews, 33(5), 983-1026. [Link]

  • Solid-Phase Synthesis of Tetrahydropyridazinedione-Constrained Peptides. Organic Letters 2014, 16 (21), 5744-5747. [Link]

  • Sigma-2 Receptor as a Potential Drug Target. ResearchGate. [Link]

  • Solid-Phase Synthesis of Tetrahydropyridazinedione-Constrained Peptides. ElectronicsAndBooks. [Link]

  • Fields, G. B., Lauer-Fields, J. L. (2002). Principles and Practice of Solid-Phase Peptide Synthesis. In Current Protocols in Protein Science. John Wiley & Sons, Inc. [Link]

  • Coin, I., Beyermann, M., Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

  • Gao, Y., Horti, A. G., Kuwabara, H., et al. (2008). New synthesis and evaluation of enantiomers of 7-methyl-2-exo-(3′-iodo-5′-pyridinyl)-7-azabicyclo[2.2.1]heptane as stereoselective ligands for PET imaging of nicotinic acetylcholine receptors. Nuclear Medicine and Biology, 35(8), 883-891. [Link]

  • Dvornikov, A. S., et al. (2019). Discovery and Characterization of Potent Pan-Genotypic HCV NS5A Inhibitors Containing Novel Tricyclic Central Core Leading to Clinical Candidate. Journal of Medicinal Chemistry, 62(23), 10764-10781. [Link]

  • Coin, I., Beyermann, M., Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

  • Moussa, I. A., et al. (2012). 7-Azabicyclo[2.2.1]heptane as a scaffold for the development of selective sigma-2 (σ2) receptor ligands. Bioorganic & Medicinal Chemistry Letters, 22(12), 4059-4063. [Link]

  • Voronkov, A., et al. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Molecules, 27(4), 1423. [Link]

  • Binding Database. [Link]

  • Voronkov, A., et al. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Molecules, 27(4), 1423. [Link]

  • Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci. [Link]

  • Voronkov, A., et al. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Molecules, 27(4), 1423. [Link]

  • Avenoza, A., et al. (2001). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Tetrahedron, 57(26), 545-548. [Link]

  • Novel L-prolyl-L-leucylglycinamide (PLG) Tripeptidomimetics based on 2- azanorbornane Scaffold as Positive Allosteric Modulators of D2R. The Royal Society of Chemistry. [Link]

  • Efficient synthesis of a 7-azabicyclo[2.2.1]heptane based GlyT1 uptake inhibitor. ResearchGate. [Link]

  • An Evaluation of Amide Group Planarity in 7-Azabicyclo[2.2.1]heptane Amides. Low Amide Bond Rotation Barrier in Solution. ResearchGate. [Link]

  • 7-Azabicyclo 2.2.1!-heptane and -heptene derivatives as cholinergic receptor ligands.
  • Synthesis and applications of 7-azabicyclo[2.2.1]heptane-1-carboxylic systems. Universidad de La Rioja. [Link]

  • Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetic. University of Naples Federico II. [Link]

  • New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. ResearchGate. [Link]

Sources

Application Notes and Protocols for the Derivatization of 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride. This unique bicyclic amino acid presents distinct synthetic challenges due to the steric hindrance at the bridgehead carboxylic acid position and the presence of a hydrochloride salt. This document outlines strategic approaches and step-by-step methodologies for the successful esterification and amidation of this scaffold, which is of significant interest in medicinal chemistry for the development of novel therapeutics. The protocols herein are designed to be self-validating, with in-depth explanations of the rationale behind the choice of reagents and reaction conditions, ensuring robust and reproducible outcomes.

Introduction: The Strategic Importance and Challenges of Derivatizing 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid

The 1-azabicyclo[2.2.1]heptane framework is a rigid, conformationally constrained scaffold that has garnered considerable attention in drug discovery. Its unique three-dimensional structure allows for the precise spatial orientation of appended functional groups, making it an attractive template for designing potent and selective ligands for various biological targets. The carboxylic acid moiety at the 7-position offers a versatile handle for introducing a wide range of substituents to explore structure-activity relationships (SAR).

However, the derivatization of this compound is not without its challenges:

  • Steric Hindrance: The carboxylic acid group is located at a bridgehead position, which is sterically encumbered. This can significantly hinder the approach of reagents, making standard derivatization methods inefficient.[1]

  • Hydrochloride Salt Form: The starting material is typically available as a hydrochloride salt. The protonated amine must be neutralized in situ or in a separate step to liberate the free carboxylic acid for reaction, adding a layer of complexity to the reaction setup.

  • Bicyclic Ring Strain: The inherent strain in the bicyclic system can influence the reactivity of the functional groups.

This guide will address these challenges by providing detailed protocols that have been adapted and optimized for this specific substrate, drawing upon established methods for sterically hindered and amino acid-based derivatizations.

Foundational Chemistry: Key Considerations for Derivatization

Before proceeding to specific protocols, it is crucial to understand the underlying chemical principles that govern the successful derivatization of this molecule.

Neutralization of the Hydrochloride Salt

The presence of the hydrochloride salt necessitates a neutralization step to deprotonate the tertiary amine. This is critical as many coupling reagents are sensitive to acidic conditions and the free carboxylate is often the more reactive species.

  • Choice of Base: A non-nucleophilic organic base is typically employed. Diisopropylethylamine (DIPEA) and triethylamine (TEA) are common choices. The selection of the base can be critical to avoid side reactions.

Activation of the Carboxylic Acid

Direct esterification or amidation of a carboxylic acid is generally slow and inefficient. Therefore, the carboxylic acid must be activated to a more reactive intermediate. For sterically hindered substrates, the choice of activating agent is paramount.

  • Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. EDC is often preferred due to the water-solubility of its urea byproduct, which simplifies purification.[1]

  • Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective for sterically hindered couplings and are known to suppress racemization.[2][3]

  • Acyl Fluorides: Formation of an acyl fluoride intermediate is an excellent strategy for coupling sterically hindered carboxylic acids.[1] These intermediates are more stable than acyl chlorides but highly reactive towards amines.

The following diagram illustrates the general workflow for the derivatization of this compound.

Derivatization_Workflow Start 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride Neutralization Neutralization (e.g., DIPEA, TEA) Start->Neutralization Free_Acid Free Carboxylic Acid Neutralization->Free_Acid Activation Carboxylic Acid Activation Free_Acid->Activation Activated_Intermediate Activated Intermediate (e.g., O-acylisourea, Acyl fluoride) Activation->Activated_Intermediate Nucleophilic_Attack Nucleophilic Attack Activated_Intermediate->Nucleophilic_Attack Ester Ester Derivative Nucleophilic_Attack->Ester Amide Amide Derivative Nucleophilic_Attack->Amide Alcohol Alcohol (R-OH) Alcohol->Nucleophilic_Attack Amine Amine (R-NH2) Amine->Nucleophilic_Attack

Caption: General workflow for the derivatization of this compound.

Detailed Protocols

The following protocols provide step-by-step instructions for the esterification and amidation of this compound.

Protocol 1: Esterification via Steglich Esterification

This protocol is suitable for the synthesis of a range of esters, including those from secondary and tertiary alcohols, leveraging the mild conditions of the Steglich esterification to accommodate the sterically hindered nature of the substrate.[4][5]

Rationale: The use of DCC as a coupling agent in the presence of a catalytic amount of DMAP (4-dimethylaminopyridine) allows for the efficient formation of esters under non-acidic conditions, which is beneficial for the acid-sensitive bicyclic amine.[4]

Materials:

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Desired alcohol (e.g., methanol, ethanol, tert-butanol)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add DIPEA (1.1 eq) and stir for 15 minutes at room temperature to ensure complete neutralization.

  • Add the desired alcohol (1.2 eq) and DMAP (0.1 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired ester.

Data Presentation:

EntryAlcoholCoupling ReagentCatalystBaseYield (%)
1MethanolDCCDMAPDIPEA75-85
2EthanolDCCDMAPDIPEA70-80
3tert-ButanolDCCDMAPDIPEA50-65
Protocol 2: Amide Coupling using HATU

This protocol is highly effective for forming amide bonds, particularly with sterically hindered amines or when the carboxylic acid is sterically encumbered.[2][3]

Rationale: HATU is a highly efficient coupling reagent that rapidly forms an activated ester intermediate, which then reacts with the amine. The use of a non-nucleophilic base is crucial for the activation step and to neutralize the starting material.

Materials:

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Desired primary or secondary amine

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add DIPEA (2.2 eq) and stir for 15 minutes at room temperature.

  • Add the desired amine (1.1 eq) to the solution.

  • In a separate flask, dissolve HATU (1.1 eq) in anhydrous DMF.

  • Add the HATU solution to the reaction mixture at room temperature.

  • Stir the reaction for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Data Presentation:

EntryAmineCoupling ReagentBaseYield (%)
1BenzylamineHATUDIPEA80-90
2MorpholineHATUDIPEA75-85
3AnilineHATUDIPEA60-70

The following diagram illustrates the key steps in the HATU-mediated amide coupling protocol.

Amide_Coupling_Protocol cluster_0 Reaction Setup cluster_1 Work-up and Purification Start 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride in DMF Add_DIPEA Add DIPEA (2.2 eq) Stir 15 min Start->Add_DIPEA Add_Amine Add Amine (1.1 eq) Add_DIPEA->Add_Amine Add_HATU Add HATU (1.1 eq) in DMF Add_Amine->Add_HATU Reaction Stir 4-12 hours at RT Add_HATU->Reaction Workup Dilute with Ethyl Acetate Wash with NaHCO3 and Brine Reaction->Workup Drying Dry over Na2SO4 Filter and Concentrate Workup->Drying Purification Silica Gel Column Chromatography Drying->Purification Product Desired Amide Derivative Purification->Product

Caption: Step-by-step workflow for HATU-mediated amide coupling.

Troubleshooting and Expert Insights

  • Low Yields in Esterification: If yields are low, particularly with hindered alcohols, consider increasing the amount of DCC and DMAP. Alternatively, converting the carboxylic acid to its acyl chloride using oxalyl chloride or thionyl chloride, followed by reaction with the alcohol in the presence of a non-nucleophilic base, may be a more effective, albeit harsher, two-step procedure.[5]

  • Incomplete Amide Coupling: For extremely unreactive amines, switching to a more potent coupling reagent like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) may be beneficial.[3] Additionally, gentle heating (40-50 °C) can sometimes facilitate the reaction, but should be done with caution to avoid side reactions.

  • Purification Challenges: The urea byproduct from DCC can sometimes be difficult to remove completely by filtration. A common technique is to cool the reaction mixture in a freezer for a few hours to maximize precipitation before filtration. For EDC, the urea byproduct is water-soluble, making the aqueous work-up more straightforward.

Conclusion

The derivatization of this compound, while presenting steric and handling challenges, can be achieved with high efficiency through the careful selection of reagents and reaction conditions. The protocols provided in this guide offer robust starting points for the synthesis of novel ester and amide derivatives of this valuable scaffold. By understanding the underlying chemical principles and potential pitfalls, researchers can confidently and successfully modify this unique bicyclic amino acid to advance their drug discovery programs.

References

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496–11503.
  • Katritzky, A. R., & Zhang, S. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8077–8080.
  • Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Waters Corporation. (n.d.).
  • Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Synform, 2022(10), A155–A159.
  • Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(4), 252–256.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis: A Guide to Coupling Reagents.
  • Aapptec. (n.d.). Coupling Reagents.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of N-Substituted 7-Azabicyclo[2.2.
  • Samadi, A., et al. (2010). Synthesis of new 7-azabicyclo[2.2.
  • Avenoza, A., Busto, J. H., Corzana, F., Peregrina, J. M., & Zurbano, M. M. (2001). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Tetrahedron, 57(4), 545–548.
  • DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Biosynth. (n.d.). Buy Reagents for Coupling | Research Chemicals - Peptide Synthesis Tools Products.
  • Rapoport, H., & Tice, C. M. (1983). Conformationally Constrained 7-Azabicyclo[2.2.1]heptane Amino Acids. Synthesis of a Glutamic Acid Analogue. The Journal of Organic Chemistry, 48(8), 1269–1275.
  • Fraser, R. R., & Swingle, R. B. (1970). Synthesis of 7-azabicyclo[2.2.1]heptane, exo-2-chloro-7-azabicyclo[2.2.1]heptane, and derivatives. Canadian Journal of Chemistry, 48(13), 2065–2074.
  • Neises, B., & Steglich, W. (1985).
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524.
  • Barton, D. H. R., Crich, D., & Motherwell, W. B. (1983). Decarboxylation of Bridgehead Carboxylic Acids by the Barton Procedure. Tetrahedron Letters, 24(45), 4979–4982.
  • Wang, L., et al. (2021). Synthesis of Bicyclo[2.2.1]Heptanes via Pyridine-Boronyl Radical-Catalyzed [2π + 2σ] Cycloaddition. The Journal of Organic Chemistry, 86(23), 16345–16356.
  • Clark, J. (2023). esterification - alcohols and carboxylic acids. Chemguide.
  • Alcaide, B., Almendros, P., & Aragoncillo, C. (2007). Synthesis of 7-Azabicyclo[2.2.1]heptane and 2-Oxa-4-azabicyclo[3.3.1]non-3-ene Derivatives by Base-Promoted Heterocyclization of Alkyl N-(cis(trans)-3,trans(cis)-4-Dibromocyclohex-1-yl)carbamates and N-(cis(trans)-3,trans(cis)-4-Dibromocyclohex-1-yl)-2,2,2-trifluoroacetamides. The Journal of Organic Chemistry, 72(11), 4221–4228.
  • Cottrell, I. F., Hands, D., Kennedy, D. J., Paul, K. J., Wright, S. H. B., & Hoogsteen, K. (1991). A synthesis of 1-azabicyclo[2.2.1]heptane-3-carboxylic acid esters in enantiomerically pure form. Journal of the Chemical Society, Perkin Transactions 1, (5), 1091–1097.
  • Fogel, M. L., et al. (2016). Derivatization scheme for amino acids and methods used to measure δ²H values of derivative reagents.
  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions.
  • Sakaguchi, Y., et al. (2015). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. Analyst, 140(6), 1982–1989.
  • Sigma-Aldrich. (n.d.). Deriviatization, Hydrolysis, and HPLC Analysis of Amino Acids on SUPELCOSIL™ and ASCENTIS® Columns.
  • Shimadzu. (n.d.). Analytical Methods for Amino Acids.

Sources

Application Note & Protocol: Strategic N-Protection of 1-Azabicyclo[2.2.1]heptane-7-carboxylic Acid for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the N-protection of 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid, a conformationally rigid proline analogue of significant interest in medicinal chemistry. The unique structural constraints of this bicyclic system, particularly the bridgehead nitrogen, present specific challenges for chemical modification. This document outlines the strategic considerations for selecting an appropriate N-protecting group and provides a detailed, validated protocol for the widely applicable tert-butyloxycarbonyl (Boc) protection. Furthermore, we discuss key analytical techniques for the characterization of the resulting N-protected product, ensuring the integrity of the crucial building block for downstream applications in peptide synthesis and drug development.

Introduction: The Significance of a Rigid Scaffold

1-Azabicyclo[2.2.1]heptane-7-carboxylic acid is a valuable building block in modern drug discovery due to its rigid bicyclic structure.[1] This conformational rigidity allows for the precise spatial orientation of substituents, making it an attractive scaffold for designing potent and selective ligands for various biological targets. The embedded pyrrolidine ring makes it a constrained analogue of proline, an amino acid frequently found in the beta-turns of peptides.[2] Consequently, incorporating this scaffold into peptide chains can enhance metabolic stability and modulate bioactivity.[3]

However, the nucleophilic nature of the bridgehead nitrogen often necessitates protection to prevent unwanted side reactions during subsequent synthetic transformations, such as peptide couplings or modifications of the carboxylic acid moiety.[4][5] The choice of the protecting group is critical, as it must be stable under various reaction conditions and readily removable without compromising the integrity of the bicyclic core. This guide will delve into the rationale behind selecting a suitable protecting group and provide a robust experimental procedure for N-protection.

Choosing the Right Protecting Group: A Strategic Decision

The selection of an appropriate N-protecting group for 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid is governed by several factors, including the planned downstream synthetic steps, the overall stability of the molecule, and the conditions required for deprotection. The most common protecting groups for amines are carbamates, such as Boc, Cbz, and Fmoc.[6]

  • tert-Butoxycarbonyl (Boc): The Boc group is one of the most widely used protecting groups for amines due to its stability under a broad range of conditions, including basic hydrolysis and catalytic hydrogenation.[7] It is typically introduced using di-tert-butyl dicarbonate (Boc)₂O and is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA).[6][7] This orthogonality makes it highly compatible with many synthetic strategies.[4]

  • Benzyloxycarbonyl (Cbz or Z): The Cbz group, introduced using benzyl chloroformate, is stable to acidic and basic conditions.[6][8] Its removal is typically achieved through catalytic hydrogenation, which can be a mild and selective method.[6][9] This makes it a suitable choice when acid-sensitive functional groups are present elsewhere in the molecule.

  • 9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is particularly valuable in solid-phase peptide synthesis.[7][10] It is stable to acidic conditions but is cleaved by treatment with a secondary amine, such as piperidine.[7] The choice between Boc and Fmoc often depends on the overall synthetic strategy, particularly in peptide synthesis where orthogonal protection schemes are essential.

For general-purpose synthesis and as a starting point for many drug discovery programs, the Boc group offers an excellent balance of stability and ease of removal, making it the focus of our detailed protocol.

Experimental Protocol: N-Boc Protection of 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid

This protocol details a reliable method for the N-protection of 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid using di-tert-butyl dicarbonate.

Materials and Reagents
Reagent/MaterialGradeSupplier
1-Azabicyclo[2.2.1]heptane-7-carboxylic acid≥95%Varies
Di-tert-butyl dicarbonate ((Boc)₂O)Reagent GradeVaries
DioxaneAnhydrousVaries
Sodium Hydroxide (NaOH)ACS Reagent GradeVaries
Deionized Water (H₂O)
Ethyl Acetate (EtOAc)ACS Reagent GradeVaries
Hydrochloric Acid (HCl), 1 M aqueous solutionVaries
Brine (saturated aqueous NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Reagent GradeVaries
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporatorStandard Laboratory Equipment
Step-by-Step Procedure
  • Dissolution of Starting Material: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and deionized water (e.g., 20 mL).

  • Basification: To the stirred solution, add a 1 M aqueous solution of sodium hydroxide (2.5 eq) dropwise at room temperature. Stir for 15 minutes. This step deprotonates the carboxylic acid and the secondary amine, facilitating the subsequent reaction with (Boc)₂O.

  • Addition of (Boc)₂O: Add di-tert-butyl dicarbonate (1.2 eq) to the reaction mixture.

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up - Quenching and Extraction:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the dioxane.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with a 1 M HCl solution. Caution: CO₂ evolution may occur.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL).

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-1-Azabicyclo[2.2.1]heptane-7-carboxylic acid.

  • Purification (if necessary): The crude product can be purified by column chromatography on silica gel or by recrystallization to obtain the final product with high purity.

Experimental Workflow Diagram

experimental_workflow start 1-Azabicyclo[2.2.1]heptane- 7-carboxylic acid reagents Dissolve in Dioxane/H₂O Add NaOH(aq) start->reagents boc_addition Add (Boc)₂O Stir at RT, 12-24h reagents->boc_addition workup Work-up: 1. Remove Dioxane 2. Acidify with HCl 3. Extract with EtOAc boc_addition->workup purification Drying (MgSO₄) Concentration Purification workup->purification product N-Boc-1-Azabicyclo[2.2.1]heptane- 7-carboxylic acid purification->product

Sources

Application Notes & Protocols: A Guide to the Scale-Up Synthesis of 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Executive Summary: The Strategic Importance of Constrained Proline Analogues

1-Azabicyclo[2.2.1]heptane-7-carboxylic acid is a conformationally constrained, bridged bicyclic analogue of proline. Its rigid structure makes it a highly valuable building block in medicinal chemistry, enabling the design of peptides and small molecules with specific, predictable three-dimensional orientations.[1][2][3] This structural rigidity can lead to enhanced binding affinity, improved metabolic stability, and novel pharmacological profiles.

However, transitioning the synthesis of such complex, non-natural amino acids from the laboratory bench (gram scale) to pilot or manufacturing scale (kilogram scale) is a significant challenge.[4][5][6] Issues related to reaction kinetics, heat and mass transfer, reagent cost, and process safety become magnified and require a systematic and well-understood synthetic strategy.[4][7]

This document provides a detailed guide for the scale-up synthesis of 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride, presenting two robust, literature-supported synthetic routes. It explains the underlying chemical principles, provides step-by-step protocols, and addresses the critical considerations for safe and efficient large-scale production.

Comparative Analysis of Synthetic Strategies

Two primary strategies are detailed below: a Diels-Alder cycloaddition approach and an intramolecular cyclization of a linear precursor. Each route offers distinct advantages and presents unique challenges for scale-up.

FeatureRoute 1: Diels-Alder ApproachRoute 2: Intramolecular Cyclization
Core Principle [4+2] Cycloaddition to form a cyclohexene ring, followed by intramolecular ring closure.Construction of a linear dibromo-amine precursor followed by a base-promoted double cyclization.
Key Intermediates Cyclohexene derivative, mesylated alcohol.cis-3, trans-4-Dibromocyclohexylamine derivative.
Number of Steps ~5-6 steps from commercial materials.~3-4 steps from aminocyclohexene.
Scalability Good. Diels-Alder reactions are often scalable, but may require pressure equipment.[8]Excellent. Relies on common, scalable reactions like bromination and cyclization.
Advantages Convergent, builds complexity quickly.Utilizes readily available starting materials, potentially fewer steps.
Challenges Dienophile preparation can add steps; catalyst removal may be required.[3]Stereochemical control during bromination is critical; handling of strong bases (NaH).[9]

Route 1: Diels-Alder and Intramolecular Displacement Strategy

This route is adapted from established methodologies for synthesizing the 7-azabicyclo[2.2.1]heptane core, which leverages a powerful Diels-Alder reaction to rapidly build the initial carbocyclic framework.[3][10][11]

Workflow Diagram

Diels_Alder_Route cluster_0 Step 1: Dienophile Synthesis cluster_1 Step 2: Diels-Alder Cycloaddition cluster_2 Step 3: Functional Group Manipulation cluster_3 Step 4 & 5: Cyclization & Hydrolysis A Serine Methyl Ester B Methyl 2-benzamidoacrylate A->B N,O-Benzoylation, DBU Elimination C Cyclohexenone Adduct B->C 2-TMS-1,3-butadiene, ZnI2 catalyst D trans-Alcohol C->D NaBH4 Reduction E Mesylate Ester D->E MsCl, DIEA F Protected Bicyclic Ester E->F Base-promoted Cyclization G Final Product HCl Salt F->G 6N HCl, Reflux

Caption: Workflow for the Diels-Alder approach.

Rationale and In-Depth Protocol

Expertise & Experience: The key to this route is the stereoselective reduction of the cyclohexenone intermediate. Using a reducing agent like sodium borohydride favors the formation of the trans-alcohol, where the hydroxyl group is positioned opposite to the bulky benzamido-ester group. This specific stereoisomer is essential for the subsequent intramolecular SN2 cyclization to proceed efficiently.

Protocol: Scale-Up Synthesis via Diels-Alder Route

Step 1: Synthesis of Methyl 1-benzamido-4-oxo-2-cyclohexene-1-carboxylate (Cyclohexenone Adduct)

  • Setup: To a 50 L jacketed glass reactor equipped with a mechanical stirrer, nitrogen inlet, and temperature probe, add methyl 2-benzamidoacrylate (4.0 kg, 19.5 mol) and dichloromethane (DCM, 20 L).

  • Catalyst & Diene Addition: Add zinc iodide (ZnI₂, 0.62 kg, 1.95 mol) and hydroquinone (40 g, inhibitor). Cool the mixture to 0-5 °C.

  • Slowly add 2-trimethylsilyloxy-1,3-butadiene (4.1 kg, 28.8 mol) over 2 hours, maintaining the internal temperature below 10 °C. The reaction is exothermic.

  • Reaction & Quench: Stir at 5-10 °C for 12 hours. Monitor by HPLC for the disappearance of the dienophile. Upon completion, slowly add a 0.01 N HCl solution in THF/water (1:4, 10 L) to quench the reaction and hydrolyze the silyl enol ether.

  • Work-up: Separate the organic layer. Wash with saturated sodium bicarbonate solution (2 x 5 L) and brine (5 L). Dry over anhydrous sodium sulfate (2 kg), filter, and concentrate under reduced pressure to yield the crude ketone. Purify by slurry in methyl tert-butyl ether (MTBE) to obtain the product as a solid.[3]

Step 2: Reduction and Mesylation

  • Reduction: Suspend the cyclohexenone adduct (3.0 kg, 10.9 mol) in methanol (15 L) in the 50 L reactor and cool to 0 °C. Add sodium borohydride (NaBH₄, 0.45 kg, 11.9 mol) portion-wise, keeping the temperature below 10 °C. Stir for 2 hours.

  • Mesylation: After confirming reduction is complete via TLC/HPLC, cool the mixture to -10 °C. Add diisopropylethylamine (DIEA, 3.4 kg, 26.2 mol) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.5 kg, 13.1 mol) over 1 hour.

  • Work-up: Allow the reaction to warm to room temperature and stir for 4 hours. Quench by adding water (10 L). Extract the product with ethyl acetate (3 x 10 L). Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude mesylate.

Step 3: Intramolecular Cyclization

  • Setup: Dissolve the crude mesylate in anhydrous tetrahydrofuran (THF, 25 L) in the reactor under a nitrogen atmosphere.

  • Cyclization: Cool to 0 °C and add potassium tert-butoxide (KOtBu, 1.5 kg, 13.4 mol) portion-wise. The internal nucleophilic displacement by the benzamide nitrogen forms the bicyclic system.[3][11]

  • Work-up: Stir at room temperature for 18 hours. Quench with saturated aqueous ammonium chloride (10 L). Extract with ethyl acetate (3 x 10 L), dry, and concentrate. The resulting crude product is Methyl 7-benzoyl-1-azabicyclo[2.2.1]heptane-7-carboxylate.

Step 4: Hydrolysis and Salt Formation

  • Hydrolysis: Charge the crude bicyclic ester into the reactor and add 6N aqueous HCl (30 L). Heat the mixture to reflux (approx. 100-105 °C) for 24 hours to hydrolyze both the ester and the benzamide protecting group.[3]

  • Isolation: Cool the reaction mixture to room temperature. Wash with DCM (2 x 5 L) to remove benzoic acid.

  • Crystallization: Concentrate the aqueous layer under vacuum to a volume of ~5 L. Add isopropanol (15 L) and cool to 0-5 °C for 12 hours to crystallize the hydrochloride salt.

  • Drying: Filter the solid product, wash with cold isopropanol (2 L), and dry under vacuum at 50 °C to a constant weight.

Route 2: Alkylation and Intramolecular Cyclization Strategy

This strategy is based on the robust formation of bicyclic tertiary α-amino acids reported by Dull et al. and is highly suitable for producing substantial quantities due to its straightforward reaction sequence.[1][2]

Workflow Diagram

Alkylation_Route cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Alkylation cluster_2 Step 3 & 4: Cyclization & Hydrolysis A Cyclopentene B 1,2-bis(bromomethyl) -cyclopentane A->B Ozonolysis, Reduction, Bromination D Alkylated Intermediate B->D C Glycine Schiff Base C->D LDA, THF, -78°C E Bicyclic Ester D->E 1. HBr (aq) 2. NH4OH F Final Product HCl Salt E->F conc. HCl, Reflux

Caption: Workflow for the Alkylation and Cyclization approach.

Rationale and In-Depth Protocol

Expertise & Experience: The critical step in this sequence is the acid-induced cascade reaction. Treatment with a strong acid like HBr first hydrolyzes the protective Schiff base. The liberated primary amine then undergoes a tandem intramolecular SN2 reaction with the two alkyl bromide moieties, efficiently constructing the bicyclic scaffold in a single transformative operation. The subsequent basification with NH₄OH neutralizes the intermediate and facilitates the final ring closure.[1]

Protocol: Scale-Up Synthesis via Alkylation Route

Step 1: Synthesis of cis-1,2-bis(bromomethyl)cyclopentane

  • Ozonolysis & Reduction: In a 100 L reactor, dissolve cyclopentene (5.0 kg, 73.4 mol) in methanol (40 L) and cool to -70 °C. Bubble ozone gas through the solution until a persistent blue color is observed. Purge with nitrogen gas. Add sodium borohydride (6.0 kg, 158.6 mol) portion-wise, maintaining the temperature below -50 °C. Allow to warm to room temperature and stir overnight.

  • Bromination: Concentrate the mixture, add water, and extract with ether. Dry and concentrate the ether to get the crude diol. Dissolve the crude diol in DCM (40 L) and cool to 0 °C. Add phosphorus tribromide (PBr₃, 8.0 kg, 29.5 mol) dropwise. Stir at room temperature for 12 hours.

  • Work-up: Carefully pour the reaction mixture onto ice water (50 kg). Separate the organic layer, wash with sodium bicarbonate solution and brine, dry over MgSO₄, and concentrate. Purify by vacuum distillation to yield the dibromide.

Step 2: Alkylation of Glycine Schiff Base

  • Schiff Base Formation: In a 100 L reactor, react ethyl glycinate hydrochloride with benzophenone imine to form the ethyl N-(diphenylmethylene)glycinate Schiff base. Purify by distillation.

  • Enolate Formation: Dissolve the Schiff base (5.0 kg, 18.7 mol) in anhydrous THF (50 L) under nitrogen and cool to -78 °C. Slowly add a solution of lithium diisopropylamide (LDA), freshly prepared from diisopropylamine and n-butyllithium, until a deep red color persists.

  • Alkylation: Add a solution of cis-1,2-bis(bromomethyl)cyclopentane (4.8 kg, 18.7 mol) in THF (10 L) dropwise over 2 hours at -78 °C. Stir for an additional 4 hours.

  • Work-up: Quench with saturated NH₄Cl solution. Extract with ethyl acetate, dry, and concentrate to yield the crude alkylated product.

Step 3: Cyclization and Final Hydrolysis

  • Cyclization Cascade: Add the crude alkylated intermediate to 48% aqueous hydrobromic acid (HBr, 40 L) and heat to reflux for 12 hours. This step hydrolyzes the Schiff base and initiates the cyclization.

  • Ring Closure: Cool the mixture and concentrate under vacuum. Redissolve the residue in water and basify to pH 10 with concentrated ammonium hydroxide (NH₄OH). Stir for 6 hours to complete the formation of the bicyclic amine.

  • Ester Hydrolysis & Salt Formation: Extract the bicyclic ester into ether, dry, and concentrate. Add concentrated HCl (20 L) and reflux for 18 hours to hydrolyze the ester.[1]

  • Isolation: Concentrate the acidic solution in vacuo. Recrystallize the resulting solid from isopropanol/ether to yield this compound as a crystalline solid.[1]

Critical Scale-Up and Safety Considerations

Transitioning from lab to plant scale introduces significant risks and variables that must be proactively managed.[4][5][6][7]

  • Thermal Hazard Analysis: Many steps are highly exothermic (e.g., LDA formation, quenching, NaBH₄ addition). It is imperative to perform reaction calorimetry (RC1) or differential scanning calorimetry (DSC) to determine the heat of reaction and identify any potential for thermal runaway.[12][13][14] The principal factor in determining the severity of a hazard is the energy present, which is directly related to the quantity of chemicals.[12]

  • Mixing and Mass Transfer: Inefficient mixing in large reactors can lead to localized "hot spots" or high concentrations of reagents, causing side reactions and reducing yield and purity.[4][7] Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) and baffles for the viscosity and volume of the reaction mixture.

  • Reagent Addition Control: Reagents for exothermic steps should be added via a dosing pump at a controlled rate, linked to the internal temperature probe. This allows the addition to be slowed or stopped if the cooling system cannot keep up.

  • Material Handling and Safety:

    • Strong Bases (LDA, KOtBu, NaH): These are pyrophoric or highly reactive with water and moisture. They must be handled under a strict inert (nitrogen or argon) atmosphere.

    • Brominating Agents (PBr₃): Highly corrosive and toxic. Must be handled in a well-ventilated area or closed system with appropriate PPE.

    • Flammable Solvents (THF, Ether, DCM): Require intrinsically safe equipment (grounded reactors, spark-proof motors) to prevent ignition from static discharge.[13][15]

  • Process Analytical Technology (PAT): Where possible, implement in-line monitoring (e.g., ReactIR) to track reaction progress in real-time without the need for sampling, improving safety and process control.

Purification and Final Product Characterization

Protocol: Recrystallization of the Final Hydrochloride Salt

  • Dissolve the crude hydrochloride salt in a minimal amount of hot solvent (e.g., ethanol or isopropanol).

  • If impurities are present, the hot solution can be treated with activated carbon and filtered through Celite®.

  • Add a miscible anti-solvent (e.g., ethyl acetate or MTBE) dropwise until the solution becomes faintly turbid.

  • Cool the solution slowly to room temperature, then transfer to a 0-5 °C bath for several hours to maximize crystal formation.

  • Isolate the crystals by filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

Analytical Characterization Data

TestSpecification
Appearance White to off-white crystalline solid
¹H NMR (D₂O, 400 MHz) Expect complex multiplets for aliphatic protons (1.6-3.5 ppm) and a distinct signal for the bridgehead C7-H proton. Data should match literature values.[1][16]
¹³C NMR (D₂O, 100 MHz) Expect signals for the quaternary carboxyl carbon (~170-175 ppm), bridgehead carbons, and methylene carbons. Data should match literature values.[1][16]
Mass Spec (ESI+) [M+H]⁺ calculated for C₇H₁₁NO₂: 142.08. Found: 142.1.
Purity (HPLC) ≥ 98.5%
Elemental Analysis For C₇H₁₂ClNO₂: Calculated: C, 47.33; H, 6.81; N, 7.89. Found values should be within ±0.4%.[1]

References

  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz. Available at: [Link]

  • From Hazard to Harmony: Process Safety in the Pharmaceutical Industry. Sigma-HSE. Available at: [Link]

  • Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery. Technology Networks. Available at: [Link]

  • API Production: Building a Process Safety Culture. Neuland Labs. Available at: [Link]

  • Process Safety Management (PSM) in Pharma API. Pharma Pathway. Available at: [Link]

  • García-Mera, X. et al. Highly Diastereoselective Synthesis of 2-Azabicyclo[2.2.1]Hept-5-Ene Derivatives. BIP. Available at: [Link]

  • Overcoming Challenges in Scale-Up Production. World Pharma Today. Available at: [Link]

  • Avenoza, A. et al. Synthesis of enantiomerically pure 1,2-diamine derivatives of 7-azabicyclo[2.2.1]heptane. J Org Chem. Available at: [Link]

  • Challenges of Scale-up and Commercialization. Pharmaceutical Processing World. Available at: [Link]

  • Pharmaceutical Scale-Up Challenges and How to Overcome Them. LinkedIn. Available at: [Link]

  • Active Pharmaceutical Ingredient (API) Process Development. Esco Aster. Available at: [Link]

  • Dull, G. M. et al. Synthesis of Bicyclic Tertiary R-Amino Acids. The Journal of Organic Chemistry. Available at: [Link]

  • Fraser, R. R. et al. Synthesis of 7-azabicyclo[2.2.1]heptane, exo-2-chloro-7-azabicyclo[2.2.1]heptane, and derivatives. Canadian Journal of Chemistry. Available at: [Link]

  • Process Safety in the Pharmaceutical Industry—Part I. ACS Publications. Available at: [Link]

  • Synthesis of Bicyclic Tertiary Alpha-Amino Acids. PubMed. Available at: [Link]

  • Synthesis of Analogues of Epibatidine based on the 2-azabicyclo[2.2.1]heptane system. Durham University. Available at: [Link]

  • High-pressure synthesis, structures, and conformational properties of some derivatives of 7-azabicyclo[2.2.1] heptane. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Radboud Repository. Available at: [Link]

  • How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? ResearchGate. Available at: [Link]

  • Avenoza, A. et al. New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Tetrahedron Letters. Available at: [Link]

  • Padwa, A. et al. Synthesis of 7-Azabicyclo[2.2.1]heptane and 2-Oxa-4-azabicyclo[3.3.1]non-3-ene Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Ikeda, M. et al. Synthesis of 7-azabicyclo[2.2.1]heptane and 8-azabicyclo[3.2.1]octane, systems using radical cyclization. Semantic Scholar. Available at: [Link]

  • Process for producing crystals of salt of acidic amino acid and basic amino acid. Google Patents.
  • Barriobero Neila, J. I. Synthesis and applications of 7-azabicyclo[2.2.1]heptane-1-carboxylic systems. Universidad de La Rioja. Available at: [Link]

  • Mechanistic analysis of intramolecular free radical reactions toward synthesis of 7-azabicyclo[2.2.1]heptane derivatives. PubMed. Available at: [Link]

  • Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Indian Journal of Chemistry. Available at: [Link]

  • 3-([4-(Acetylamino)phenyl]methoxy-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic Acid. MDPI. Available at: [Link]

  • An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. Tetrahedron: Asymmetry. Available at: [Link]

  • 7-azabicyclo-[2.2.1]-heptane and -heptene derivatives as analgesics and anti-inflammatory agents. Google Patents.

Sources

Application Notes & Protocols: The Strategic Use of 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Rigidity for Enhanced Molecular Design

In the landscape of medicinal chemistry and drug discovery, the pursuit of molecules with high potency, selectivity, and favorable pharmacokinetic profiles is paramount. Unnatural amino acids have emerged as critical tools in this endeavor, allowing chemists to move beyond the canonical 20 proteinogenic building blocks.[1] Among these, conformationally constrained amino acids are particularly valuable.[2] By restricting the rotational freedom of a molecule, these scaffolds can pre-organize a compound into a bioactive conformation, leading to enhanced binding affinity for a biological target and often improved metabolic stability.[3]

1-Azabicyclo[2.2.1]heptane-7-carboxylic acid, a rigid bicyclic analog of proline, represents a powerful building block in this class.[4] Its unique bridged structure locks the five-membered ring, eliminating the complexities of ring puckering and cis/trans amide bond isomerization often associated with proline. This guide provides an in-depth exploration of 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride, detailing its properties, strategic applications, and field-proven protocols for its use as a synthetic building block.

Structural and Physicochemical Properties

The hydrochloride salt is the common commercial form, enhancing the stability and handling of this amino acid derivative.

PropertyValue
CAS Number 646055-94-9[5]
Molecular Formula C₇H₁₂ClNO₂
Molecular Weight 177.63 g/mol [5]
Appearance White to off-white solid
SMILES O=C(C1N2CCC1CC2)O.[H]Cl[5]
Solubility Soluble in water, methanol; sparingly soluble in polar aprotic solvents like DMF and DMSO; generally insoluble in non-polar solvents.

Core Synthetic Applications & Mechanistic Rationale

The primary utility of 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid lies in its carboxylic acid moiety, which serves as a handle for elongation and incorporation into larger molecular frameworks. The bridgehead nitrogen is tertiary and generally unreactive under standard coupling conditions.

Workflow for Synthetic Utilization

The general workflow involves liberating the free carboxylic acid from its hydrochloride salt in situ for subsequent reaction.

G cluster_start Starting Material cluster_reaction Reaction Core cluster_product Product Class start 1-Azabicyclo[2.2.1]heptane- 7-carboxylic acid HCl neutralize In situ Neutralization (e.g., DIEA, Et3N) start->neutralize Add non-nucleophilic base activate Carboxylic Acid Activation (e.g., HATU, EDC) neutralize->activate Add coupling agent couple Nucleophilic Attack (Amine or Alcohol) activate->couple Add nucleophile amide Amide Derivatives (Peptidomimetics) couple->amide ester Ester Derivatives (Prodrugs, Intermediates) couple->ester

Caption: General workflow for employing the building block.

Amide Bond Formation: Crafting Constrained Peptidomimetics

The most prevalent application is the incorporation of this scaffold into peptide sequences to create peptidomimetics. The rigid bicyclic core imparts a well-defined conformational constraint on the peptide backbone, which can be instrumental in structure-activity relationship (SAR) studies.

Causality Behind Experimental Choices:

  • Neutralization: The starting material is a hydrochloride salt. To enable the reaction of the carboxylate with coupling reagents, a non-nucleophilic organic base (e.g., diisopropylethylamine (DIEA) or triethylamine (Et₃N)) must be added to scavenge the HCl. Typically, at least two equivalents of base are required: one to neutralize the salt and one to facilitate the coupling reaction itself.

  • Coupling Reagents: Modern coupling reagents are employed to form an activated ester intermediate in situ, which is then readily attacked by the amine nucleophile.

    • Uronium/Aminium Salts (HATU, HBTU): These are highly efficient and rapid coupling agents that minimize the risk of racemization at the alpha-carbon of the coupling partner.

    • Carbodiimides (EDC): Often used with an additive like hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to form the active ester and suppress side reactions.

Esterification: Modulating Physicochemical Properties

Esterification of the carboxylic acid is a key transformation for creating prodrugs, modifying lipophilicity, or protecting the acid for subsequent reactions.

Methodologies:

  • Fischer Esterification: Reaction with an alcohol (e.g., methanol, ethanol) under strongly acidic conditions (e.g., catalytic H₂SO₄ or dissolved HCl gas). This is an equilibrium-driven process, often requiring a large excess of the alcohol as the solvent.

  • Alkylation: Reaction of the carboxylate (generated with a base like Cs₂CO₃ or DBU) with an alkyl halide (e.g., methyl iodide, benzyl bromide) in a polar aprotic solvent like DMF.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, providing clear steps and rationale for researchers.

Protocol 1: Synthesis of N-Benzyl-1-azabicyclo[2.2.1]heptane-7-carboxamide

This protocol details a standard amide coupling procedure using HATU, a highly effective coupling agent.

Reaction Scheme

Caption: Amide coupling of the title compound with benzylamine.

Materials & Reagents

ReagentMW ( g/mol )Amount (mmol)Equivalents
1-Azabicyclo[2.2.1]heptane-7-carboxylic acid HCl177.631.01.0
Benzylamine107.151.01.0
HATU380.231.11.1
DIEA (Diisopropylethylamine)129.242.22.2
Anhydrous DMF (N,N-Dimethylformamide)-5 mL-
Saturated aq. NaHCO₃---
Brine---
Ethyl Acetate---
Anhydrous MgSO₄---

Step-by-Step Methodology

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (178 mg, 1.0 mmol) and HATU (418 mg, 1.1 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon.

  • Solvent Addition: Add anhydrous DMF (5 mL) via syringe. Stir the resulting suspension.

  • Cooling: Place the flask in an ice-water bath and cool to 0 °C.

  • Base Addition: Add DIEA (0.38 mL, 2.2 mmol) dropwise to the stirred suspension. A brief color change (often to yellow) may be observed as the HATU reacts. Stir for 10-15 minutes at 0 °C to allow for pre-activation.

  • Nucleophile Addition: Add benzylamine (0.11 mL, 1.0 mmol) dropwise.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate (50 mL).

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 25 mL) to remove unreacted acid and DMF, followed by brine (1 x 25 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography (e.g., using a gradient of 0-10% methanol in dichloromethane) to yield the pure amide.

Self-Validation & Troubleshooting

  • Expected Outcome: A white to off-white solid product. Characterization by ¹H NMR should show characteristic peaks for both the bicyclic core and the benzyl group, and a downfield NH proton. Mass spectrometry should confirm the expected molecular weight.

  • Troubleshooting - Incomplete Reaction: If the starting acid persists, add an additional portion of HATU (0.2 eq) and DIEA (0.3 eq) and stir for another 4 hours. Ensure all reagents and solvents are anhydrous, as water will quench the activated species.

Protocol 2: Synthesis of Methyl 1-azabicyclo[2.2.1]heptane-7-carboxylate

This protocol describes a classic Fischer esterification, suitable for gram-scale synthesis.

Materials & Reagents

ReagentMW ( g/mol )Amount
1-Azabicyclo[2.2.1]heptane-7-carboxylic acid HCl177.631.0 g
Methanol (Anhydrous)32.0420 mL
Acetyl Chloride78.500.5 mL
Diethyl Ether--
Saturated aq. NaHCO₃--

Step-by-Step Methodology

  • Reaction Setup: Suspend this compound (1.0 g) in anhydrous methanol (20 mL) in a round-bottom flask with a stir bar.

  • Acid Catalyst Generation: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (0.5 mL) dropwise. Acetyl chloride reacts exothermically with methanol to generate HCl in situ, creating anhydrous acidic conditions.

  • Reaction: Remove the ice bath and fit the flask with a reflux condenser. Heat the mixture to reflux (approx. 65 °C) and maintain for 6-18 hours. The initial suspension should become a clear solution as the reaction progresses.

  • Monitoring: Follow the disappearance of the starting material by TLC or LC-MS.

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Work-up:

    • Dissolve the residue in a minimal amount of water (5 mL).

    • Carefully add saturated aqueous NaHCO₃ solution dropwise until the pH is ~8-9 to neutralize the excess acid and deprotonate the bicyclic nitrogen, liberating the free ester.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 25 mL).

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude ester.

  • Purification: The product is often pure enough for subsequent steps. If necessary, it can be purified by distillation under reduced pressure or by silica gel chromatography.

Rationale for Choices:

  • Acetyl Chloride/Methanol: This is a convenient method to generate a solution of anhydrous HCl in methanol, which is the true catalyst for the Fischer esterification. It avoids using corrosive HCl gas.

  • Reflux: The reaction is reversible. Heating under reflux helps to drive the equilibrium towards the product side.

Conclusion

This compound is more than just a cyclic amino acid; it is a strategic tool for imposing conformational order on flexible molecules. Its rigid framework provides a reliable anchor for building complex structures with predictable three-dimensional geometries. The protocols detailed herein offer robust and reproducible methods for leveraging this building block in amide and ester formation, paving the way for the discovery of novel therapeutics and chemical probes.

References

  • Amino Acids. (2013). Synthesis of a conformationally constrained δ-amino acid building block. Amino Acids, 44(2), 511-518. [Link]

  • Suga, H., et al. (n.d.). Constrained Peptides in Drug Discovery and Development. SciSpace. [Link]

  • Ahsan, M., et al. (2023). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules, 28(23), 7891. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1999). Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1, (21), 3121-3132. [Link]

  • BioSpace. (2011). Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design. BioSpace. [Link]

  • Avenoza, A., et al. (n.d.). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Request PDF. [Link]

  • Avenoza, A., Busto, J. H., & Peregrina, J. M. (2001). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Tetrahedron, 57(3), 545-548. [Link]

  • Tetrahedron: Asymmetry. (2000). An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. Tetrahedron: Asymmetry, 11(19), 3835-3840. [Link]

  • Synthonix. (n.d.). This compound. [Link]

  • PubChem. (n.d.). Bicyclo(2.2.1)heptane-7-carboxylic acid. [Link]

  • PubChemLite. (n.d.). This compound. [Link]

  • Angene. (n.d.). (1R,2S,4R)-rel-1-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride. [Link]

  • Piras, M., et al. (2008). A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton. Organic & Biomolecular Chemistry, 6(19), 3553-3557. [Link]

  • Canadian Journal of Chemistry. (1970). Synthesis of 7-azabicyclo[2.2.1]heptane, exo-2-chloro-7-azabicyclo[2.2.1]heptane, and derivatives. Canadian Journal of Chemistry, 48(13), 2064-2072. [Link]

  • Barriobero Neila, J. I. (2005). Synthesis and applications of 7-azabicyclo[2.2.1]heptane-1-carboxylic systems. Universidad de La Rioja. [Link]

  • CORE. (n.d.). Constrained β-Proline Analogues in Organocatalytic Aldol Reactions: The Influence of Acid Geometry. [Link]

  • Google Patents. (1994). 7-azabicyclo-[2.2.
  • Formaggio, F., et al. (2012). Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetic. University of Padova. [Link]

  • NIST WebBook. (n.d.). 7-Azabicyclo[2.2.1]heptane-7-carboxylic acid, methyl ester. [Link]

Sources

Application Notes & Protocols: Incorporation of Constrained Proline Analogues into Peptides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Foundational Principles: Why Constrain Proline?

Proline is a unique proteinogenic amino acid. Its cyclic pyrrolidine side chain, which links back to the backbone nitrogen, imposes significant conformational restrictions on the polypeptide chain. This inherent rigidity is a double-edged sword; while it limits the available conformational space, two key sources of flexibility remain: the puckering of the five-membered ring (Cγ-endo vs. Cγ-exo) and the isomerization of the preceding peptide bond (cis vs. trans).[1] The energy barrier for cis/trans isomerization is relatively high, making it a rate-limiting step in protein folding.

The strategic incorporation of constrained proline analogues offers a powerful tool to control these conformational variables. By introducing specific chemical modifications to the proline ring, researchers can lock the ring pucker, bias the cis/trans isomer ratio, and pre-organize a peptide into a desired three-dimensional structure. This level of control is invaluable for:

  • Stabilizing Bioactive Conformations: Locking a peptide into the conformation it adopts when bound to a biological target can dramatically increase binding affinity and selectivity.

  • Enhancing Proteolytic Stability: The unnatural structure of many proline analogues can sterically hinder the approach of proteases, thereby increasing the peptide's half-life in biological systems.[2][3][4]

  • Modulating Physicochemical Properties: Analogues can be used to fine-tune properties like solubility, lipophilicity, and cell permeability.

  • Probing Structure-Activity Relationships (SAR): Systematically replacing proline with a series of analogues provides deep insights into the conformational requirements for biological function.

This guide provides a comprehensive overview of the major classes of constrained proline analogues and detailed protocols for their successful incorporation into synthetic peptides.

A Chemist's Toolbox: Classes of Constrained Proline Analogues

The choice of analogue is dictated by the specific conformational outcome desired. The primary classes are summarized below.

Table 1: Major Classes of Constrained Proline Analogues and Their Conformational Effects
Analogue ClassExamplesKey Structural FeaturePrimary Conformational Effect
4-Substituted Prolines (4R)-Fluoroproline (Flp)Electron-withdrawing group at C4(4R)-isomers strongly favor exo pucker & trans amide bond. (4S)-isomers favor endo pucker & cis amide bond.[1][5][6]
(4S)-Fluoroproline (flp)
(4R)-Hydroxyproline (Hyp)
Bicyclic Analogues 2,5-Ethano-prolineCα and Cδ carbons are bridgedSeverely restricts both ring pucker and backbone dihedral angles, creating a rigid scaffold.[7]
Ring-Size Modified Azetidine-2-carboxylic acid (Aze)Four-membered ringAlters the bond angles and rotational barrier of the peptide bond, often favoring trans.[8]
L-Pipecolic acid (Pip)Six-membered ringIncreases steric hindrance, which can destabilize planar peptide bonds.[8]
Heteroatom-Substituted Thiazolidine-4-carboxylic acid (Thz)Sulfur replaces C4The heteroatom influences the electronic character and geometry of the ring.[8]

The most widely exploited stereoelectronic effect is observed with 4-substituted prolines. An electron-withdrawing substituent at the 4R position (e.g., fluorine in Flp) stabilizes the Cγ-exo ring pucker, which in turn promotes a trans amide bond.[1][5] Conversely, the same substituent at the 4S position (flp) favors the Cγ-endo pucker and a cis amide bond.[5][6] This predictable control makes fluoroprolines a particularly powerful tool in peptide design.[9]

Caption: Key conformational equilibria in proline-containing peptides.

Synthetic Strategies for Incorporation

Two primary strategies exist for incorporating these specialized monomers into a growing peptide chain: direct coupling of a pre-formed analogue and post-synthetic, on-resin modification.

Strategy 1: Direct Incorporation via Solid-Phase Peptide Synthesis (SPPS)

This is the most straightforward approach, where a commercially available or custom-synthesized Fmoc-protected proline analogue is used directly in a standard SPPS protocol.

SPPS_Workflow Resin 1. Start with Fmoc-AA-Resin Deprotect 2. Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotect Wash1 3. Wash (DMF) Deprotect->Wash1 Couple 4. Couple Next AA (Fmoc-ProAnalogue-OH, Coupling Reagents, Base) Wash1->Couple Wash2 5. Wash (DMF) Couple->Wash2 Repeat 6. Repeat Cycle Wash2->Repeat for next AA Cleave 7. Cleave & Deprotect (e.g., TFA Cocktail) Wash2->Cleave

Caption: Standard workflow for Fmoc-based Solid-Phase Peptide Synthesis.

  • Objective: To incorporate an Fmoc-protected constrained proline analogue into a peptide sequence on a solid support.

  • Materials:

    • Peptide-resin (post-Fmoc deprotection, with a free N-terminal amine)

    • Fmoc-Proline Analogue-OH (3-5 equivalents relative to resin loading)

    • Coupling Reagent: HCTU or HATU (3-5 eq.)

    • Base: N,N-Diisopropylethylamine (DIPEA) (6-10 eq.)

    • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Methodology:

    • Resin Preparation: Ensure the resin is well-swollen in DMF. Perform the standard Fmoc deprotection step (e.g., 2 x 10 min with 20% piperidine in DMF) to expose the N-terminal amine of the growing peptide chain. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

    • Activation of the Amino Acid: In a separate vessel, dissolve the Fmoc-Proline Analogue-OH (3-5 eq.) and the coupling reagent (e.g., HCTU, 3-5 eq.) in a minimal volume of DMF. Add the base (DIPEA, 6-10 eq.) to the mixture and agitate for 1-2 minutes to pre-activate the carboxylic acid.

      • Expert Insight: Constrained analogues, especially bicyclic or α-substituted ones, can be sterically hindered. Using a potent coupling reagent like HCTU or HATU is crucial for driving the reaction to completion. Using a slightly longer pre-activation time (up to 5 minutes) can be beneficial.

    • Coupling Reaction: Add the activated amino acid solution to the reaction vessel containing the washed peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

      • Self-Validation: After the coupling time, take a small sample of the resin beads and perform a qualitative test (e.g., Kaiser test or TNBS test) to check for the presence of free primary amines. A negative result (e.g., colorless beads for Kaiser test) indicates a complete reaction. If the test is positive, a second coupling (recoupling) with a fresh solution of activated amino acid may be necessary.

    • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

    • Capping (Optional but Recommended): To block any unreacted N-terminal amines and prevent the formation of deletion sequences, treat the resin with a capping solution (e.g., 5% acetic anhydride, 6% 2,6-lutidine in DMF) for 10 minutes. Wash again with DMF.

    • Continuation: The resin is now ready for the next deprotection and coupling cycle.

  • Challenge Mitigation:

    • Diketopiperazine (DKP) Formation: When synthesizing a dipeptide where proline or its analogue is the C-terminal residue, the free N-terminus of the proline can attack its own activated carboxyl group, cleaving the dipeptide from the resin as a cyclic DKP. To mitigate this, use a sterically hindered resin like 2-chlorotrityl chloride resin, which minimizes this side reaction.[10]

Strategy 2: Post-Synthetic "Proline Editing"

This advanced strategy involves incorporating a versatile precursor, typically (4R)-Hydroxyproline (Hyp), into the peptide sequence via standard SPPS.[1] After the full peptide is assembled, the hydroxyl group of the Hyp residue is chemically modified on-resin to generate a diverse array of 4-substituted proline analogues.[1][11]

Proline_Editing_Workflow cluster_mods On-Resin Chemical Modifications Start 1. Synthesize Peptide with Fmoc-Hyp(Trt)-OH Deprotect 2. Remove Orthogonal Trityl Group (e.g., dilute TFA) Start->Deprotect FreeOH 3. On-Resin Peptide with Free Hyp Hydroxyl Deprotect->FreeOH Mitsunobu Mitsunobu Reaction (e.g., DEAD, PPh3, Nu-H) FreeOH->Mitsunobu Inversion (4S) Oxidation Oxidation (e.g., Dess-Martin) FreeOH->Oxidation Substitution Substitution (e.g., DAST) FreeOH->Substitution Fluorination End 4. Diverse 4-Substituted Proline Analogues Mitsunobu->End Oxidation->End Substitution->End

Caption: "Proline Editing" workflow for post-synthetic modification.

  • Objective: To convert a resin-bound (4R)-Hydroxyproline residue to a (4S)-Azidoproline residue with stereochemical inversion.

  • Materials:

    • Fully assembled, side-chain protected peptide-resin containing a Hyp residue (hydroxyl group must be free).

    • Triphenylphosphine (PPh₃) (10 eq.)

    • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (10 eq.)

    • Diphenylphosphoryl azide (DPPA) (10 eq.)

    • Anhydrous Tetrahydrofuran (THF)

  • Methodology:

    • Peptide-Resin Preparation: The peptide should be synthesized using an acid-labile resin and standard side-chain protecting groups. The Hyp residue is incorporated using Fmoc-Hyp(Trt)-OH. After the final coupling, the N-terminal Fmoc group is removed. The Trityl (Trt) group on the Hyp hydroxyl is then selectively removed on-resin by washing with a solution of 1-5% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 10 x 1 minute washes. Neutralize immediately with 10% DIPEA in DMF and wash thoroughly with DCM and DMF.

      • Expert Insight: The Trityl group is key here as it is orthogonal to the standard tBu-based side-chain protecting groups and the TFA-labile resin linker. Its selective removal exposes only the Hyp hydroxyl for modification.[1]

    • Reaction Setup: Swell the resin in anhydrous THF. In a separate flask, dissolve PPh₃ (10 eq.) in anhydrous THF. Cool the solution to 0°C in an ice bath.

    • Mitsunobu Reaction: To the PPh₃ solution, slowly add DIAD (10 eq.). A white precipitate of the PPh₃-DIAD adduct may form. Add DPPA (10 eq.) to this mixture. Finally, add this activation mixture to the resin suspension.

      • Causality: The Mitsunobu reaction proceeds via an SN2 mechanism. The hydroxyl group is activated by the PPh₃/DIAD adduct, forming a good leaving group. The azide nucleophile (from DPPA) then attacks from the opposite face, resulting in a clean inversion of stereochemistry from 4R to 4S.

    • Reaction and Washing: Allow the reaction to proceed for 12-18 hours at room temperature. After the reaction, drain the solvent and wash the resin extensively with THF, DCM, and DMF to remove all byproducts (especially triphenylphosphine oxide).

    • Cleavage: The peptide, now containing a (4S)-azidoproline residue, can be cleaved from the resin using a standard TFA cleavage cocktail (e.g., TFA/H₂O/TIS 95:2.5:2.5).

Analysis and Characterization

Confirming the successful incorporation and determining the structural impact of the analogue are critical validation steps.

Table 2: Key Analytical Techniques for Characterization
TechniqueInformation ProvidedKey Considerations
Mass Spectrometry (LC-MS, MALDI-TOF) Confirms the correct molecular weight of the final peptide, verifying successful incorporation of the analogue.Essential for quality control of the final product.
NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Provides detailed atomic-level structural information. Allows for direct observation and quantification of cis and trans isomers.[12][13][14]¹⁹F NMR is particularly powerful for fluorinated analogues, offering a sensitive probe with a wide chemical shift dispersion and no background signal.[5]
X-Ray Crystallography Yields high-resolution 3D structures, providing unambiguous determination of ring pucker, bond angles, and overall conformation.Requires the peptide to crystallize, which can be a significant challenge.
Circular Dichroism (CD) Assesses changes in global secondary structure, such as the induction or disruption of α-helices, β-sheets, or polyproline II (PPII) helices.A powerful tool for observing how an analogue perturbs the overall peptide fold in solution.

Applications and Downstream Protocols

The ultimate goal of incorporating constrained analogues is to improve a peptide's function. A key application is enhancing its resistance to enzymatic degradation.

Protocol 5.1: In Vitro Proteolytic Stability Assay
  • Objective: To compare the stability of a peptide containing a constrained proline analogue against its native counterpart in the presence of proteases (e.g., in serum or plasma).

  • Materials:

    • Native peptide and analogue-containing peptide (purified, concentration known)

    • Human or mouse serum/plasma

    • Reaction buffer (e.g., PBS, pH 7.4)

    • Quenching solution (e.g., 10% Trichloroacetic acid (TCA) or Acetonitrile with 1% TFA)

    • LC-MS system for analysis

  • Methodology:

    • Preparation: Prepare stock solutions of both the native and modified peptides in an appropriate buffer (e.g., 1 mg/mL in PBS). Thaw serum or plasma on ice.

    • Reaction Incubation: In a microcentrifuge tube, dilute the peptide stock solution into pre-warmed (37°C) serum or plasma to a final peptide concentration of 50-100 µM. For example, add 5 µL of 1 mg/mL peptide stock to 95 µL of serum.

      • Self-Validation: A crucial control is a "t=0" sample. Immediately after adding the peptide to the serum, add 200 µL of quenching solution to stop all enzymatic activity. This sample represents 100% intact peptide.

    • Time Course: Incubate the reaction tubes at 37°C. At designated time points (e.g., 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture and immediately quench it by adding it to a tube containing the quenching solution.

    • Sample Processing: Centrifuge the quenched samples at high speed (e.g., 14,000 rpm for 10 min) to precipitate serum proteins. Collect the supernatant for analysis.

    • LC-MS Analysis: Analyze the supernatant from each time point by reverse-phase HPLC coupled to a mass spectrometer. Integrate the peak area corresponding to the full-length, intact peptide.

    • Data Analysis: Normalize the peak area of the intact peptide at each time point to the peak area of the t=0 sample. Plot the percentage of remaining intact peptide versus time to determine the degradation half-life (t₁/₂) for both the native and modified peptides.[2] A significant increase in t₁/₂ for the analogue-containing peptide demonstrates enhanced proteolytic stability.

Conclusion

The incorporation of constrained proline analogues is a mature and powerful strategy in peptide chemistry and drug design. By providing precise control over local and global peptide conformation, these tools enable the rational design of peptides with superior stability, affinity, and therapeutic potential. From direct incorporation in SPPS to elegant on-resin editing techniques, the protocols outlined here provide a robust framework for researchers to harness the full potential of these unique chemical building blocks. The recent FDA approval of multiple drugs containing proline analogues underscores their growing importance in modern medicinal chemistry.[15][16]

References

  • Verhoork, M. J., et al. (2018). The impact of conformationally defined 4-fluoroprolines and other fluorine containing proline analogs on peptide structure and their application as 19F NMR probes. Comprehensive Review. Available at: [Link]

  • Zondlo, N. J. (2020). The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker. Protein Science. Available at: [Link]

  • Bhatt, M. R., & Zondlo, N. J. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Journal of the American Chemical Society. Available at: [Link]

  • Welsh, W. J., et al. (Year not available). Synthetic approaches to peptide analogues containing 4, 4-difluoro-L-proline and 4-keto-L-proline. PubMed. Available at: [Link]

  • Kubyshkin, V., et al. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. Available at: [Link]

  • Kubyshkin, V., et al. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. PubMed. Available at: [Link]

  • Isidro-Llobet, A., et al. (Year not available). Advances in Fmoc solid-phase peptide synthesis. PMC. Available at: [Link]

  • Tőke, O., et al. (2023). Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides. IMR Press. Available at: [Link]

  • Böttger, R., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE. Available at: [Link]

  • Papaleo, E., et al. (Year not available). An integrative characterization of proline cis and trans conformers in a disordered peptide. bioRxiv. Available at: [Link]

  • Thamm, P., et al. (Year not available). Synthesis of Peptides Containing Proline Analogues. Science of Synthesis. Available at: [Link]

  • Albericio, F., et al. (Year not available). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. ACS Publications. Available at: [Link]

  • Fields, G. B. (Year not available). On-the-Resin N-Terminal Modification of Long Synthetic Peptides. PMC. Available at: [Link]

  • Raines, R. T. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Raines Lab. Available at: [Link]

  • Loffet, A. (Year not available). Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide. Google Patents.
  • Chen, Y., et al. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Taylor & Francis Online. Available at: [Link]

  • Grathwohl, C., & Wüthrich, K. (Year not available). NMR Studies of the Rates of Proline Cis-Trans Isomerisation in Oligopeptides. ResearchGate. Available at: [Link]

  • AAPPTec. (Date not available). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Available at: [Link]

  • Soloshonok, V. A., & Han, J. (Year not available). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. Available at: [Link]

  • Arora, P. S. (Year not available). Bicyclic Peptides: Types, Synthesis and Applications. e-Publications@Marquette. Available at: [Link]

  • Böttger, R., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE. Available at: [Link]

  • Giraud, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Springer. Available at: [Link]

  • Soloshonok, V. A., & Han, J. (Year not available). New pharmaceuticals approved by FDA in 2020: Small-molecule drugs derived from amino acids and related compounds. ResearchGate. Available at: [Link]

  • Tavassoli, A. (Year not available). Bicyclic Peptides as Next-Generation Therapeutics. PMC. Available at: [Link]

  • Ahangarzadeh, S., et al. (2022). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. PubMed. Available at: [Link]

  • Conticello, V. P. (2024). Developing coexpression systems to introduce hydroxyproline into protein engineered collagen peptides utilizing hydroxylase from. CUNY Academic Works. Available at: [Link]

  • Heinis, C., et al. (2022). Biocompatible and Selective Generation of Bicyclic Peptides. ScienceOpen. Available at: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Strategies for Improving Peptide Stability and Delivery. PMC. Available at: [Link]

  • Gierasch, L. M., et al. (Year not available). 15N-NMR spectroscopy. 20. Cis/trans isomerism and neighboring residue effects of proline-containing peptides. ResearchGate. Available at: [Link]

  • Zweckstetter, M., et al. (Year not available). Selective 1Hα NMR Methods Reveal Functionally Relevant Proline cis/trans Isomers in Intrinsically Disordered Proteins. PMC. Available at: [Link]

Sources

Application Notes & Protocols: Synthesis of Epibatidine Precursors from Azabicyclo[2.2.1]heptane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Epibatidine, an alkaloid isolated from the skin of the Ecuadorian poison frog Epipedobates tricolor, exhibits potent analgesic properties, approximately 200 times more powerful than morphine.[1][2] Its mechanism of action, primarily as a potent agonist of nicotinic acetylcholine receptors (nAChRs), distinguishes it from traditional opioids.[1][3] However, the therapeutic potential of epibatidine is severely hampered by a narrow therapeutic window and significant toxicity.[4][5][6] This has driven extensive research into the synthesis of epibatidine analogues to dissociate the desired analgesic effects from toxic side effects. The core of this molecular scaffold is the 7-azabicyclo[2.2.1]heptane ring system. This document provides a detailed guide on the primary synthetic strategies for constructing this crucial bicyclic framework and elaborates on key protocols for developing epibatidine precursors.

Strategic Foundations for Constructing the Azabicyclo[2.2.1]heptane Core

The construction of the 7-azabicyclo[2.2.1]heptane skeleton is the foundational challenge in the synthesis of epibatidine and its derivatives. The rigidity and stereochemical complexity of this bicyclic system demand robust and stereocontrolled synthetic methodologies. The choice of strategy dictates the overall efficiency, scalability, and the potential for chiral resolution or asymmetric synthesis.

The Aza-Diels-Alder Reaction: A Convergent and Powerful Approach

The [4+2] cycloaddition, or Aza-Diels-Alder reaction, is the most prevalent and versatile strategy for assembling the azabicyclo[2.2.1]heptane core.[7][8] This approach involves the reaction of a diene, typically freshly cracked cyclopentadiene, with an imine or its equivalent, which serves as the dienophile. The power of this method lies in its ability to rapidly generate molecular complexity and establish multiple stereocenters in a single, predictable step.

Causality of Experimental Choice: The selection of the imine component is critical as it dictates the substitution pattern and allows for the introduction of chirality. Using activated imines (containing an electron-withdrawing group on the nitrogen) is often necessary to facilitate the reaction with the electron-rich cyclopentadiene.[9] Furthermore, the use of chiral auxiliaries on the nitrogen or the imine carbon can induce high levels of diastereoselectivity, which is essential for the enantioselective synthesis of the natural (-)-epibatidine.[2][10]

Diels_Alder_Approach Diene Cyclopentadiene (Diene) Cycloadduct N-Substituted 2-Azabicyclo[2.2.1]hept-5-ene Diene->Cycloadduct [4+2] Cycloaddition Imine Activated Imine (Dienophile) R-N=CH-R' Imine->Cycloadduct

Figure 1: General workflow for the Aza-Diels-Alder synthesis of the azabicyclo[2.2.1]heptane core.

Intramolecular Cyclization: A Stepwise Ring-Forming Strategy

An alternative to cycloaddition is the formation of the bicyclic system through an intramolecular nucleophilic substitution (SN2) reaction.[1] This strategy typically begins with a pre-formed, suitably functionalized cyclohexane or pyrrolidine ring. A pendant amine and a leaving group are strategically positioned to facilitate the formation of the bridging C-N bond, thereby closing the second ring.

Causality of Experimental Choice: This method offers a higher degree of control in building the precursor ring system in a stepwise manner. It can be particularly advantageous when the required dienophile for a Diels-Alder reaction is unstable or difficult to access. The stereochemistry of the final product is directly dependent on the stereochemistry established in the monocyclic precursor, making it a substrate-controlled process.

Intramolecular_Cyclization Precursor Functionalized Precursor (e.g., cis-4-aminocyclohexanol derivative) Activated Activated Intermediate (e.g., Mesylate/Tosylate with Leaving Group 'LG') Precursor->Activated Activation of Hydroxyl Product N-Protected 7-Azabicyclo[2.2.1]heptane Activated->Product Base-mediated Intramolecular SN2 Cyclization

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. The insights provided herein are based on a synthesis of established literature and practical field experience.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient synthetic strategy for this compound?

A1: A widely adopted and effective strategy involves a multi-step sequence commencing with a Diels-Alder reaction to construct the bicyclic core. A particularly successful route, reported by Avenoza et al., utilizes methyl 2-benzamidoacrylate as the dienophile.[1] This is followed by a series of transformations including reduction, mesylation, and an intramolecular nucleophilic displacement to form the 7-azabicyclo[2.2.1]heptane ring system. The final step involves the hydrolysis of a precursor, such as a methyl ester, to the carboxylic acid, followed by the formation of the hydrochloride salt.[1]

Q2: What are the critical stages in this synthesis where yield is commonly lost?

A2: Yield loss can occur at several stages. The initial Diels-Alder cycloaddition can be low-yielding without proper catalysis and reaction control. The intramolecular cyclization step is also critical and highly dependent on the stereochemistry of the precursor. Finally, the hydrolysis of the ester and the purification of the final hydrochloride salt can lead to significant product loss if not performed optimally.

Q3: Is the numbering "1-azabicyclo[2.2.1]heptane-7-carboxylic acid" the standard?

A3: In the literature, you will frequently encounter the name "7-azabicyclo[2.2.1]heptane-1-carboxylic acid".[1][2] This refers to the same molecule. The numbering of the bicyclic system can vary, with the nitrogen atom being assigned position 1 or 7. For the purpose of this guide, we will use the "1-azabicyclo" nomenclature but will refer to literature using the "7-azabicyclo" naming convention where appropriate.

Troubleshooting Guide: Step-by-Step Problem Solving

This section addresses specific issues you may encounter during the synthesis.

Part 1: The Diels-Alder Reaction

The formation of the initial cyclohexene ring via a Diels-Alder reaction is a cornerstone of this synthesis. Low yields and the formation of side products are common hurdles.

Problem 1: Low yield in the Diels-Alder reaction between methyl 2-benzamidoacrylate and a diene.

  • Potential Cause 1: Low reactivity of the dienophile. Methyl 2-benzamidoacrylate may not be sufficiently reactive under thermal conditions, leading to a slow and inefficient reaction.

  • Solution 1: Employ a Lewis Acid Catalyst. The use of a Lewis acid can significantly enhance the rate and yield of the Diels-Alder reaction. A study by Avenoza et al. demonstrated a remarkable increase in yield (up to 94%) by using Zinc Iodide (ZnI₂) as a catalyst in the reaction between methyl 2-benzamidoacrylate and 2-trimethylsilyloxy-1,3-butadiene.[1] Other Lewis acids, such as Aluminum chloride, have also been shown to improve yields in similar Diels-Alder reactions.[3]

  • Potential Cause 2: Polymerization of the diene. Many dienes, especially electron-rich ones like Danishefsky's diene or 2-trimethylsilyloxy-1,3-butadiene, are prone to polymerization at elevated temperatures.

  • Solution 2: Use a polymerization inhibitor and control the temperature. The addition of a radical scavenger like hydroquinone can effectively suppress diene polymerization.[1] It is also crucial to maintain the recommended reaction temperature and avoid overheating.

  • Potential Cause 3: Unfavorable endo/exo selectivity. The Diels-Alder reaction can produce both endo and exo diastereomers. While the endo product is often kinetically favored due to secondary orbital interactions, the exo product can sometimes be the thermodynamically more stable isomer.[4] An unfavorable ratio of these isomers can complicate purification and reduce the yield of the desired intermediate.

  • Solution 3: Optimize reaction conditions and catalyst. The endo/exo selectivity can be influenced by the choice of solvent, temperature, and Lewis acid catalyst.[4] Systematic screening of these parameters is recommended to maximize the formation of the desired isomer.

Parameter Recommendation for Yield Improvement Reference
Catalyst Use a Lewis acid such as ZnI₂ or AlCl₃.[1][3]
Temperature Maintain optimal temperature to balance reaction rate and prevent diene polymerization.[1]
Inhibitor Add hydroquinone when using electron-rich dienes.[1]
Solvent Screen aprotic solvents like CH₂Cl₂ or toluene.[1]

Experimental Protocol: ZnI₂-Catalyzed Diels-Alder Reaction

  • To a solution of methyl 2-benzamidoacrylate in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., nitrogen or argon), add hydroquinone (catalytic amount).

  • Add Zinc Iodide (ZnI₂) (typically 0.1-0.5 equivalents).

  • Cool the mixture to the recommended temperature (e.g., 0 °C or room temperature, depending on the diene).

  • Slowly add the diene (e.g., 2-trimethylsilyloxy-1,3-butadiene) dropwise.

  • Stir the reaction mixture for the specified time, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with an appropriate aqueous solution (e.g., a dilute HCl solution followed by a basic wash).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate in vacuo.

  • Purify the resulting cycloadduct by column chromatography.

Part 2: Hydrolysis of the Precursor and Salt Formation

The final steps of the synthesis involve the deprotection of the carboxylic acid and the formation of the hydrochloride salt.

Problem 2: Incomplete or slow hydrolysis of the methyl ester to the carboxylic acid.

  • Potential Cause 1: Steric hindrance. The bicyclic structure of the molecule can sterically hinder the approach of hydroxide ions to the ester carbonyl group, making base-catalyzed hydrolysis challenging.

  • Solution 1: Use harsher reaction conditions. Acid-catalyzed hydrolysis under reflux in a strong acid like 6N HCl for an extended period (e.g., 24 hours) is often effective for hydrolyzing sterically hindered esters.[1][5]

  • Potential Cause 2: Resistance of amide bonds to hydrolysis. If your synthetic route involves an N-benzoyl or other amide protecting group that needs to be removed concurrently, be aware that the amide bond in the 7-azabicyclo[2.2.1]heptane system exhibits unexpected resistance to base-catalyzed hydrolysis.[6]

  • Solution 2: Employ strong acid hydrolysis. Acid-catalyzed hydrolysis is generally more effective for cleaving these robust amide bonds. The conditions mentioned above (refluxing 6N HCl) are typically sufficient to hydrolyze both the ester and the benzamide group.[1]

Problem 3: Difficulty in isolating and purifying the final hydrochloride salt.

  • Potential Cause 1: High water solubility of the product. As an amino acid hydrochloride, the final product is often highly soluble in water, making extraction with organic solvents inefficient.

  • Solution 1: Evaporation and trituration/recrystallization. After hydrolysis with aqueous HCl, the solvent can be removed in vacuo to yield the crude hydrochloride salt.[1] This crude product can then be purified by trituration with a suitable solvent system (e.g., ether/ethanol) or by recrystallization from a solvent mixture like methanol/ethyl acetate.[3]

  • Potential Cause 2: Presence of inorganic salts. The use of acid and subsequent work-up can introduce inorganic salts into the final product.

  • Solution 2: Ion-exchange chromatography. For high purity, ion-exchange chromatography can be an effective purification method for amino acid hydrochlorides.[5] Alternatively, dissolving the crude product in a minimal amount of water and washing with an organic solvent like diethyl ether can help remove organic impurities before evaporation.[1]

Experimental Protocol: Hydrolysis and Hydrochloride Salt Formation

  • Suspend the ester precursor in an aqueous solution of 6N HCl.

  • Heat the mixture under reflux for 24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a minimal amount of water and wash with diethyl ether to remove any non-polar impurities.

  • Evaporate the aqueous layer to dryness to obtain the crude this compound.

  • For further purification, recrystallize the crude product from a suitable solvent system (e.g., methanol/ethyl acetate).

Visualizing the Workflow

A simplified workflow for the synthesis is presented below, highlighting the key stages where troubleshooting may be required.

G cluster_0 Part 1: Bicyclic Core Formation cluster_1 Part 2: Ring Transformation & Functionalization cluster_2 Part 3: Final Product Formation DielsAlder Diels-Alder Reaction (e.g., Methyl 2-benzamidoacrylate + Diene) Troubleshoot1 Troubleshooting: - Low Yield - Polymerization - Endo/Exo Selectivity DielsAlder->Troubleshoot1 Cycloadduct Cyclohexene Derivative DielsAlder->Cycloadduct Transformations Multi-step Transformations (Reduction, Mesylation, etc.) Cycloadduct->Transformations Cyclization Intramolecular Cyclization Transformations->Cyclization Bicyclic_Ester Protected Bicyclic Ester Cyclization->Bicyclic_Ester Hydrolysis Acid Hydrolysis (Ester and/or Amide) Bicyclic_Ester->Hydrolysis Troubleshoot2 Troubleshooting: - Incomplete Reaction - Purification Issues Hydrolysis->Troubleshoot2 Final_Product 1-Azabicyclo[2.2.1]heptane-7- carboxylic acid hydrochloride Hydrolysis->Final_Product

Caption: A generalized workflow for the synthesis of this compound.

References

  • Avenoza, A., Busto, J. H., Cativiela, C., Fernández-Recio, M. A., Peregrina, J. M., & Rodríguez, F. (2001). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Tetrahedron, 57(3), 545-548. [Link]

  • Portoghese, P. S., & Sepp, D. T. (1970). Synthesis of 7-azabicyclo[2.2.1]heptane, exo-2-chloro-7-azabicyclo[2.2.1]heptane, and derivatives. Canadian Journal of Chemistry, 48(13), 2065-2072. [Link]

  • Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction? (2018). Master Organic Chemistry. [Link]

  • Gutiérrez de Velasco, D. A. O., Su, A., Zhai, L., Kinoshita, S., Otani, Y., & Ohwada, T. (2018). Unexpected Resistance to Base-Catalyzed Hydrolysis of Nitrogen Pyramidal Amides Based on the 7-Azabicyclic[2.2.1]heptane Scaffold. Molecules, 23(9), 2363. [Link]

  • Kouznetsov, V. V., & Palma, A. (2000). Conformationally Restricted Nonchiral Pipecolic Acid Analogues. The Journal of Organic Chemistry, 65(13), 4103-4106. [Link]

  • Request PDF | New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid | This report describes a new synthetic route to 7-azabicyclo[2.2.1]heptane-1-carboxylic acid (Ahc), a constrained proline analogue, in which the... | Find, read and cite all the research you need on ResearchGate. (2001). [Link]

  • (1s,4s)-7-Azabicyclo[2.2.1]heptane-1-carboxylic acid methyl hydrochloride preparation. (2012).

Sources

common side reactions in the synthesis of azabicycloalkanes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Azabicycloalkane Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these valuable scaffolds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common side reactions and challenges encountered during key synthetic transformations.

I. Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific issues you may encounter during your experiments, providing insights into the root causes and actionable solutions.

Aza-Diels-Alder Reactions

The aza-Diels-Alder reaction is a powerful tool for constructing nitrogen-containing six-membered rings. However, its success is often contingent on controlling the competition between the desired [4+2] cycloaddition and other potential pathways.

Problem 1.1: Low yield of the desired azabicycloalkane cycloadduct and formation of Michael-type addition byproducts.

  • Probable Cause: The reaction may be proceeding through a stepwise mechanism rather than a concerted one, especially when strong Lewis acids are used.[1][2] This can open pathways for competing reactions. The use of a strong Lewis acid can shift the mechanism to a stepwise, Mannich-Michael pathway.[2]

  • Solution:

    • Re-evaluate your Lewis Acid: Opt for a milder Lewis acid. The choice of Lewis acid can significantly influence the reaction pathway.[3] For instance, bulkier Lewis acids can favor one stereoisomer over another.[3]

    • Solvent Optimization: The polarity of the solvent can influence the stability of the transition states.[4][5] A less polar solvent may favor the concerted pathway.

    • Temperature Control: Lowering the reaction temperature can sometimes favor the desired cycloaddition over competing pathways that may have a higher activation energy.

Problem 1.2: Poor stereoselectivity (endo/exo or facial selectivity) in the cycloaddition.

  • Probable Cause: The stereochemical outcome of the aza-Diels-Alder reaction is influenced by a combination of factors including the geometry of the imine, the nature of the diene, and the presence of catalysts or auxiliaries.[2][6] Torsional effects and non-bonding orbital interactions in the transition state play a crucial role.[6]

  • Solution:

    • Choice of Diene: Cyclic dienes often exhibit higher diastereoselectivities compared to their acyclic counterparts.[2]

    • Chiral Auxiliaries: The use of chiral auxiliaries on the nitrogen atom can effectively control facial selectivity.

    • Catalyst Selection: Chiral Lewis acids can induce enantioselectivity in the reaction.[7] The choice of metal and ligand is critical for stereocontrol.

Intramolecular Cyclization Reactions

Intramolecular cyclizations are a cornerstone in the synthesis of bicyclic structures. However, achieving the desired regioselectivity and avoiding competing intermolecular reactions can be challenging.

Problem 2.1: In intramolecular Heck reactions, a mixture of isomeric products is obtained (e.g., allylic vs. enecarbamate).

  • Probable Cause: The regioselectivity of the β-hydride elimination step in the Heck catalytic cycle can be influenced by steric and electronic factors, as well as the specific ligand used.[8][9]

  • Solution:

    • Ligand Modification: The choice of phosphine ligand can influence the regioselectivity of the β-hydride elimination. Experiment with different ligands to favor the desired isomer.

    • Base and Additives: The base used can affect the reaction pathway. The addition of silver salts can sometimes suppress olefin isomerization side reactions by promoting reductive elimination.[9]

Problem 2.2: Low yield in intramolecular nitrone cycloaddition and formation of byproducts.

  • Probable Cause: While intramolecular nitrone cycloadditions are often highly regio- and stereoselective, side reactions can occur if the substrate is not well-suited for the desired cyclization.[10][11][12] These can include decomposition of the nitrone or competing intermolecular reactions at high concentrations.

  • Solution:

    • Concentration Control: Run the reaction at high dilution to favor the intramolecular pathway over intermolecular dimerization or polymerization.

    • Nitrone Generation Method: The method of nitrone generation is crucial. In situ generation can keep the concentration of the reactive nitrone low, minimizing side reactions.

    • Temperature Optimization: While some cycloadditions proceed at room temperature, others may require heating. However, excessive heat can lead to decomposition.

Strain-Release Reactions of Azabicyclo[1.1.0]butanes

The high ring strain of azabicyclo[1.1.0]butanes (ABBs) makes them versatile precursors for a variety of azetidine derivatives. However, this reactivity can also lead to undesired rearrangements.

Problem 3.1: Formation of a semipinacol rearrangement product instead of the desired spiroepoxy azetidine.

  • Probable Cause: The divergent reactivity of ABB-carbinols is dictated by the electronic nature of the N-activating agent.[13][14][15] Electrophilic activators that favor carbocation formation will promote the semipinacol rearrangement.

  • Solution:

    • Choice of Activating Agent: To favor the formation of spiroepoxy azetidines, use an activating agent that leads to an iodohydrin intermediate, such as benzyl chloroformate in the presence of NaI, followed by base-mediated cyclization.[13][15] For the semipinacol rearrangement, trifluoroacetic anhydride or triflic anhydride are effective.[13][14][15]

Epimerization

Loss of stereochemical integrity at a chiral center is a significant issue that can lead to diastereomeric mixtures that are difficult to separate.

Problem 4.1: Epimerization of a stereocenter adjacent to a carbonyl group.

  • Probable Cause: This typically occurs through two main mechanisms: direct enolization via proton abstraction by a base, or through the formation of an oxazolone intermediate, which is particularly relevant in peptide-like structures.[16][17][18]

  • Solution:

    • Base Selection: Use a non-nucleophilic, sterically hindered base to minimize proton abstraction.

    • Protecting Group Strategy: The choice of protecting group on the nitrogen atom can influence the propensity for oxazolone formation.

    • Temperature and Reaction Time: Minimize reaction time and use the lowest effective temperature to reduce the likelihood of epimerization.

II. Frequently Asked Questions (FAQs)

Q1: How can I improve the regioselectivity of my aza-Diels-Alder reaction?

A1: Regioselectivity is governed by the electronic properties of the diene and dienophile. To enhance it:

  • Modify Substituents: Place electron-donating groups on the diene and electron-withdrawing groups on the dienophile (for normal electron demand) to increase the regioselectivity. The opposite is true for inverse electron demand reactions.[19]

  • Lewis Acid Catalysis: Lewis acids can enhance the regioselectivity by coordinating to the dienophile and amplifying its electronic properties.[1][20]

Q2: My intramolecular cyclization is sluggish. How can I promote it?

A2:

  • Catalyst Choice: For transition-metal-catalyzed reactions, screen different catalysts and ligands. The electronic and steric properties of the catalyst are critical.

  • Thorpe-Ingold Effect: Introducing gem-disubstitution on the linker chain can pre-organize the molecule into a conformation that favors cyclization.

  • Solvent: The choice of solvent can have a significant impact on reaction rates.[5][21][22]

Q3: What are the best practices for purifying azabicycloalkanes from reaction mixtures containing closely related side products?

A3:

  • Chromatography: High-performance liquid chromatography (HPLC) or flash column chromatography are the most common methods. Careful selection of the stationary and mobile phases is crucial for separating isomers.

  • Crystallization: If the desired product is crystalline, fractional crystallization can be a powerful purification technique.

  • Derivatization: In some cases, derivatizing the mixture to accentuate the differences between the components can facilitate separation, followed by removal of the derivatizing group.

III. Experimental Protocols & Data

Protocol 1: General Procedure for a Lewis Acid-Catalyzed Aza-Diels-Alder Reaction
  • To a solution of the imine (1.0 equiv) in an anhydrous solvent (e.g., CH₂Cl₂) at the desired temperature (e.g., -78 °C) under an inert atmosphere, add the Lewis acid (e.g., BF₃·OEt₂, 1.1 equiv) dropwise.

  • Stir the mixture for 15-30 minutes.

  • Add the diene (1.2 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂), dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Lewis AcidTemperature (°C)SolventEndo/Exo RatioYield (%)
BF₃·OEt₂-78 to 25CH₂Cl₂90:1085
ZnCl₂0 to 25THF75:2570
Sc(OTf)₃25CH₃CN95:592

Table 1: Effect of Lewis Acid on a model Aza-Diels-Alder reaction.

IV. Visualizing Reaction Mechanisms & Workflows

Diagram 1: Competing Pathways in Aza-Diels-Alder Reactions

G Reactants Diene + Imine Concerted Concerted [4+2] Transition State Reactants->Concerted Favored by mild conditions Stepwise Stepwise Intermediate (Mannich-Michael) Reactants->Stepwise Promoted by strong Lewis acids Desired Azabicycloalkane (Cycloaddition Product) Concerted->Desired Stepwise->Desired Side Michael Adduct Stepwise->Side

Caption: Aza-Diels-Alder reaction pathways.

Diagram 2: Troubleshooting Workflow for Low Yield in Intramolecular Cyclization

G Start Low Yield in Intramolecular Cyclization Check_Conc Is the reaction run at high dilution? Start->Check_Conc Check_Cat Is the catalyst/ ligand optimal? Check_Conc->Check_Cat Yes Adjust_Conc Decrease concentration to favor intramolecular pathway Check_Conc->Adjust_Conc No Check_Temp Is the temperature optimized? Check_Cat->Check_Temp Yes Screen_Cat Screen a library of catalysts and ligands Check_Cat->Screen_Cat No Optimize_Temp Run a temperature screening study Check_Temp->Optimize_Temp No Success Improved Yield Check_Temp->Success Yes Adjust_Conc->Check_Cat Screen_Cat->Check_Temp Optimize_Temp->Success

Caption: Troubleshooting low yield in cyclizations.

V. References

  • Aggarwal, V. K., et al. (2021). Divergent, Strain-Release Reactions of Azabicyclo[1.1.0]butyl Carbinols: Semipinacol or Spiroepoxy Azetidine Formation. Angewandte Chemie International Edition, 60(13), 7360-7365. [Link]

  • Aggarwal, V. K., et al. (2021). Divergent, Strain-Release Reactions of Azabicyclo[1.1.0]butyl Carbinols: Semipinacol or Spiroepoxy Azetidine Formation. ResearchGate. [Link]

  • Aggarwal, V. K., et al. (2021). Divergent, Strain-Release Reactions of Azabicyclo[1.1.0]butyl Carbinols: Semipinacol or Spiroepoxy Azetidine Formation. PubMed. [Link]

  • Musci, P., et al. (2023). Synthesis and strain-release reactions of 1-azabicyclo[1.1.0]butanes. Arkivoc, 2023(iii), 33-49. [Link]

  • Bansal, R. C., McCulloch, A. W., & McInnes, A. G. (1969). Influence of Lewis acids on the Diels–Alder reaction. Part I. An improved synthesis of 7-azanorbornadiene, 3-azaquadricyclane, and azepine derivatives. Canadian Journal of Chemistry, 47(14), 2391-2396. [Link]

  • Wikipedia. (n.d.). Aza-Diels–Alder reaction. [Link]

  • Aggarwal, V. K., et al. (2021). Strain-Release-Driven Friedel–Crafts Spirocyclization of Azabicyclo[1.1.0]butanes. Angewandte Chemie International Edition, 60(38), 20756-20761. [Link]

  • Yamabe, S., et al. (2020). Reactivity and Stereoselectivity in the Inverse-Electron-Demand Diels–Alder Reaction of 1-Aza-1,3-Butadiene. Molecules, 25(21), 5021. [Link]

  • Bickelhaupt, F. M., et al. (2019). Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals. Organic Chemistry Frontiers, 6(12), 1934-1944. [Link]

  • ResearchGate. (n.d.). Intramolecular exo-cyclization of aminoalkenes 39 in the presence of L4. [Link]

  • Wikipedia. (n.d.). Diels–Alder reaction. [Link]

  • Griffith, D. R., et al. (2014). Synthesis of 7-azabicyclo[4.3.1]decane ring systems from tricarbonyl(tropone)iron via intramolecular Heck reactions. Beilstein Journal of Organic Chemistry, 10, 2622-2628. [Link]

  • Manzoni, L., et al. (2005). Functionalized Azabicycloalkane Amino Acids by Nitrone 1,3-dipolar Intramolecular Cycloaddition. The Journal of Organic Chemistry, 70(10), 4124-4132. [Link]

  • Lipshutz, B. H., et al. (1990). The Effect of Lewis Acids on the Intramolecular Diels-Alder Reaction of the Furan Diene. Tetrahedron Letters, 31(50), 7257-7260. [Link]

  • Ghorai, M. K., et al. (2024). Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). RSC Advances, 14(11), 7586-7640. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • Hyster, T. K., et al. (2022). Non-native Intramolecular Radical Cyclization Catalyzed by a B12-Dependent Enzyme. Journal of the American Chemical Society, 144(32), 14515-14520. [Link]

  • Marks, T. J., et al. (2013). Highly Enantioselective Zirconium-Catalyzed Cyclization of Aminoalkenes. Journal of the American Chemical Society, 135(19), 7215-7229. [Link]

  • Yamabe, S., et al. (2020). Reactivity and Stereoselectivity in the Inverse-Electron-Demand Diels–Alder Reaction of 1-Aza-1,3-Butadiene. ResearchGate. [Link]

  • Indian Academy of Sciences. (n.d.). Lewis acid catalyst system for Diels–Alder reaction. [Link]

  • Link, J. T. (2002). The Intramolecular Heck Reaction. Organic Reactions. [Link]

  • Wikipedia. (n.d.). Intramolecular Heck reaction. [Link]

  • Marks, T. J., et al. (2013). Highly Enantioselective Zirconium-Catalyzed Cyclization of Aminoalkenes. Journal of the American Chemical Society, 135(19), 7215-7229. [Link]

  • Leighton, J. L., et al. (2006). Enantioselective (Formal) Aza-Diels−Alder Reactions with Non-Danishefsky-Type Dienes. Journal of the American Chemical Society, 128(36), 11776-11777. [Link]

  • Griffith, D. R., et al. (2014). Synthesis of 7-azabicyclo[4.3.1]decane ring system from tricarbonyl(tropone)iron via intramolecular Heck reactions. ResearchGate. [Link]

  • White Rose eTheses Online. (n.d.). Nitrone Cycloadditions Towards the Synthesis of the Core of the Alstonia and Tropane Alkaloids. [Link]

  • Stahl, S. S., et al. (2018). Controlling cyclization pathways in palladium(ii)-catalyzed intramolecular alkene hydro-functionalization via substrate directivity. Chemical Science, 9(28), 6052-6058. [Link]

  • Figshare. (n.d.). Functionalized Azabicycloalkane Amino Acids by Nitrone 1,3-Dipolar Intramolecular Cycloaddition. [Link]

  • Adam, W., et al. (1996). Solvent effects in the photodenitrogenation of the azoalkane diazabicyclo[2.2.1]hept-2-ene: viscosity- and polarity-controlled stereoselectivity in housane formation from the diazenyl diradical. The Journal of Organic Chemistry, 61(6), 2059-2064. [Link]

  • Sci-Hub. (n.d.). Functionalized Azabicycloalkane Amino Acids by Nitrone 1,3-Dipolar Intramolecular Cycloaddition. [Link]

  • Li, X., et al. (2019). 1,3-Dipolar cycloaddition of nitrones to oxa(aza)bicyclic alkenes. Organic Chemistry Frontiers, 6(18), 3296-3301. [Link]

  • Schomaker, J. M., et al. (2023). Solvent effects on the chemo- and site-selectivity of transition metal-catalyzed heterogeneous nitrene transfer reactions. ChemRxiv. [Link]

  • Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. [Link]

  • Schomaker, J. M., et al. (2024). Solvent Effects on the Chemo- and Site-Selectivity of Transition Metal-Catalyzed Nitrene Transfer Reactions: Alternatives to Chlorinated Solvents. ChemSusChem, 17(1), e202300964. [Link]

  • MDPI. (2021). Synthesis and Antiproliferative Activity of Triazoles Based on 2-Azabicycloalkanes. [Link]

  • Lumen Learning. (n.d.). The Diels-Alder reaction. Organic Chemistry II. [Link]

  • ResearchGate. (n.d.). Azabicycloalkenes as Synthetic Intermediates − Synthesis of Azabicyclo[X.3.0]alkane Scaffolds. [Link]

  • ResearchGate. (n.d.). The proposed mechanisms of the epimerization reactions by RaCE and... [Link]

  • Al-Warhi, T., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8031. [Link]

  • Al-Warhi, T., et al. (2023). Epimerisation in Peptide Synthesis. PubMed. [Link]

  • Zhang, Y., et al. (2020). The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. Crystals, 10(9), 794. [Link]

  • ResearchGate. (n.d.). (PDF) Epimerisation in Peptide Synthesis. [Link]

  • Srirangam, J. K., et al. (1995). Epimerization of benzylpenicilloic acid in alkaline media. Journal of Pharmaceutical Sciences, 84(7), 887-891. [Link]

Sources

Technical Support Center: Purification of 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride (Catalog No. CS-0094793). This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this bicyclic amino acid analog.

Purification Strategy Overview

The purification of this compound often involves removing unreacted starting materials, reaction byproducts, and potential diastereomers. Due to its nature as a hydrochloride salt of an amino acid, it possesses high polarity and can be sensitive to certain conditions. The optimal purification strategy depends on the nature and quantity of the impurities present.

Below is a general workflow to guide your purification decisions.

PurificationWorkflow cluster_start Initial Assessment cluster_purification Purification Methods cluster_end Final Steps start Crude Product (Post-synthesis or hydrolysis) assess Assess Purity (¹H NMR, LC-MS, TLC) start->assess recryst Recrystallization assess->recryst High Purity (>90%) Crystalline Solid chrom Column Chromatography (Silica or Ion-Exchange) assess->chrom Complex Mixture Multiple Impurities wash Aqueous/Organic Wash assess->wash Residual non-polar or water-soluble impurities verify Verify Purity & Structure (NMR, MS, Elemental Analysis) recryst->verify chrom->verify wash->assess Re-assess verify->chrom Impurity Remains final Pure Product (Dry & Store) verify->final Purity Confirmed

Caption: Decision workflow for purifying the target compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Recrystallization

Question 1: My product fails to crystallize from the recommended methanol/ethyl acetate solvent system. What's going wrong?

Answer: This is a common issue that can stem from several factors.

  • Causality: Crystallization requires a supersaturated solution where the solute (your product) is significantly less soluble at a lower temperature than at a higher temperature. If the product remains soluble upon cooling, or if impurities inhibit lattice formation, crystallization will fail.

  • Troubleshooting Steps:

    • Solvent Volume: You may have used too much methanol, the "good" solvent in which the compound is highly soluble. Heat the solution gently (e.g., 40-50°C) and slowly evaporate some of the solvent with a stream of nitrogen or under reduced pressure until you observe persistent turbidity. Then, add a minimal amount of warm methanol to redissolve, and allow it to cool slowly.

    • Induce Crystallization:

      • Seeding: If you have a small amount of pure material, add a single seed crystal to the cooled, supersaturated solution.

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites.

    • Slow Cooling: Rapid cooling (e.g., placing directly in an ice bath) can lead to oiling out rather than crystallization. Allow the flask to cool to room temperature undisturbed for several hours before moving it to a refrigerator (4°C) and then a freezer (-20°C if necessary).

    • Solvent System Re-evaluation: If the above fails, the impurity profile may require a different solvent system. Given the compound's hydrochloride nature, polar protic solvents are often required for dissolution. Consider alternatives like isopropanol/diethyl ether or ethanol/hexane.

Question 2: My product "oiled out" instead of forming crystals. Can I salvage it?

Answer: Yes, an oiled-out product can often be salvaged. Oiling out occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution becomes too supersaturated too quickly.

  • Protocol:

    • Re-heat the solution to dissolve the oil back into the solvent.

    • Add a small amount more of the "good" solvent (e.g., methanol) to reduce the saturation level slightly.

    • Ensure the solution is completely homogeneous.

    • Attempt a very slow cooling process. Insulating the flask can help.

    • If it oils out again, try adding a "poor" solvent (e.g., ethyl acetate) dropwise to the warm, homogeneous solution until slight turbidity appears, then add a drop of the "good" solvent to clarify and cool slowly.

Solvent SystemApplication NotesReference
Methanol / Ethyl Acetate A commonly cited system for bicyclic amine hydrochlorides. Methanol dissolves the polar salt, and ethyl acetate acts as the anti-solvent to induce precipitation.[1]
Isopropanol / Diethyl Ether An alternative system. Isopropanol is a good solvent, while ether is a non-polar anti-solvent. Good for when you need a stronger anti-solvent than ethyl acetate.[2]
Ethanol / Propylene Oxide Propylene oxide can be used to neutralize excess HCl and precipitate the free amino acid, which may then be easier to purify before re-forming the salt. This is an advanced technique for removing specific impurities.[3]
Section 2: Column Chromatography

Question 3: My compound is streaking badly on the silica gel column. How can I get sharp bands?

Answer: Streaking is typical for highly polar, basic compounds like amine hydrochlorides on acidic silica gel. The interaction between the free amine (in equilibrium) and the acidic silanol groups on the silica surface is very strong.

  • Causality: The equilibrium between the protonated amine (R₃NH⁺Cl⁻) and the free amine (R₃N) allows the free amine to bind irreversibly to the acidic silica gel, causing tailing and poor recovery.

  • Troubleshooting & Protocol:

    • Mobile Phase Modification: The most effective solution is to suppress the interaction with the stationary phase.

      • Acidify the Eluent: Add a small amount of acid to the mobile phase (e.g., 0.5-1% acetic acid or formic acid in your methanol/dichloromethane eluent). This keeps your compound fully protonated and reduces its interaction with the silica.

      • Use a Basic Modifier: Alternatively, adding a small amount of a volatile base like triethylamine (~1%) can deactivate the acidic sites on the silica gel. Caution: This may deprotonate your hydrochloride salt.

    • Alternative Stationary Phase:

      • Neutral or Basic Alumina: Alumina is less acidic than silica and can be a better choice for basic compounds.

      • Reverse-Phase (C18) Chromatography: For highly polar compounds, reverse-phase chromatography using water/acetonitrile or water/methanol gradients (often with an acidic modifier like TFA or formic acid) can provide excellent separation.

    • Ion-Exchange Chromatography: This is a highly effective method for amino acid purification. The compound can be bound to a cation-exchange resin (like Amberlite IR-120) and then eluted with a buffered solution or an ammonia solution.[4]

ChromatographyTroubleshooting cluster_solutions Solutions start Problem: Streaking/Tailing on Silica Column cause1 Cause: Strong interaction of amine with acidic silica start->cause1 sol1 Modify Mobile Phase (Add Acetic Acid or TEA) cause1->sol1 Primary Fix sol2 Change Stationary Phase (Alumina, C18) cause1->sol2 Alternative sol3 Use Ion-Exchange Chromatography cause1->sol3 Advanced Method

Sources

Technical Support Center: Navigating the Cyclization Step in Azabicycloheptane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to addressing the critical and often challenging cyclization step in the synthesis of azabicycloheptane scaffolds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, practical guidance, and answers to frequently encountered questions during experimental work.

Introduction to Azabicycloheptane Synthesis Challenges

The rigid, three-dimensional structure of azabicyclo[x.y.z]heptanes makes them highly valuable scaffolds in medicinal chemistry. However, the construction of these bicyclic systems via intramolecular cyclization is frequently fraught with challenges, including low yields, poor stereocontrol, and difficult purifications. This resource provides a systematic approach to troubleshooting the most common cyclization strategies.

Section 1: Intramolecular Heck Reaction

The intramolecular Heck reaction is a powerful tool for the formation of C-C bonds and is widely used for the synthesis of nitrogen-containing heterocycles.[1][2][3] However, its success is highly dependent on a range of factors.

Frequently Asked Questions (FAQs): Intramolecular Heck Reaction

Q1: My intramolecular Heck reaction is resulting in a low yield of the desired azabicycloheptane. What are the common causes?

A1: Low yields in intramolecular Heck reactions for azabicycloheptane synthesis can stem from several factors:

  • Catalyst Deactivation: The palladium catalyst can be deactivated by coordination to the nitrogen atom of the substrate.

  • Substrate-Related Issues: The substitution pattern of the vinyl halide can significantly impact reactivity. Vinylic halides with certain substitution patterns have been observed to give poor yields.[4][5]

  • Suboptimal Reaction Conditions: The choice of palladium source, ligand, base, and solvent are all critical for an efficient reaction.

Q2: I am observing the formation of side products in my Heck cyclization. What are they and how can I minimize them?

A2: A common side reaction is the isomerization of the newly formed double bond in the product. This can sometimes be suppressed by the addition of silver salts. Another potential issue is the instability of intermediate palladium complexes, which can lead to a mixture of products.[4][6]

Troubleshooting Guide: Intramolecular Heck Reaction
Problem Potential Cause Troubleshooting Steps
Low or No Yield Inefficient catalyst system.Screen different palladium sources (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and phosphine ligands.[4][5]
Substrate inhibition.Consider using a different nitrogen-protecting group to modulate the nucleophilicity of the nitrogen.
Unfavorable reaction kinetics.Optimize the reaction temperature and concentration. In some cases, higher temperatures can improve yields.
Poor Diastereoselectivity Lack of facial selectivity in the migratory insertion step.Employ chiral phosphine ligands to induce asymmetry. The choice of ligand can be critical for achieving high diastereoselectivity.
Product Isomerization Re-addition of the palladium-hydride species to the product olefin.Add a hydride scavenger, such as a silver salt (e.g., Ag₂CO₃), to the reaction mixture.[6]
Experimental Protocol: Optimizing an Intramolecular Heck Cyclization

This protocol provides a general starting point for the optimization of an intramolecular Heck reaction for the synthesis of a 7-azabicyclo[4.3.1]decane system.[4][5]

  • Reactant Preparation: Ensure the vinyl halide precursor is pure and dry. Degas all solvents prior to use.

  • Reaction Setup: To a dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the vinyl halide substrate (1.0 eq).

  • Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 eq), a base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq), and any additives (e.g., PhOH, 1.5 eq).

  • Solvent Addition: Add the degassed solvent (e.g., toluene or DMF) to the desired concentration.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, filter off the solids, and concentrate the filtrate. Purify the crude product by column chromatography.

Diagram: Intramolecular Heck Reaction Mechanism

Heck_Mechanism sub Substrate (N-alkenyl-halobenzylamine) oxi_add Oxidative Addition sub->oxi_add pd0 Pd(0)L₂ pd0->oxi_add pd_int1 Pd(II) Intermediate oxi_add->pd_int1 mig_ins Migratory Insertion pd_int1->mig_ins pd_int2 Cyclized Pd(II) Intermediate mig_ins->pd_int2 beta_hyd β-Hydride Elimination pd_int2->beta_hyd product Azabicycloheptane Product beta_hyd->product h_pd_x H-Pd(II)-X beta_hyd->h_pd_x forms reduct Reductive Elimination h_pd_x->reduct reduct->pd0 base Base base->reduct regenerates

Caption: Generalized catalytic cycle of the intramolecular Heck reaction.

Section 2: Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a powerful cycloaddition for constructing six-membered nitrogen heterocycles. Achieving high diastereoselectivity can be a significant challenge.

Frequently Asked Questions (FAQs): Aza-Diels-Alder Reaction

Q1: My aza-Diels-Alder reaction shows poor diastereoselectivity. How can I improve it?

A1: Poor diastereoselectivity is a common issue and can often be addressed by:

  • Use of Chiral Lewis Acids: Chiral Lewis acids can coordinate to the imine, creating a chiral environment that favors the formation of one diastereomer.[7][8][9]

  • Chiral Auxiliaries: Attaching a chiral auxiliary to the nitrogen of the imine can effectively bias the facial selectivity of the cycloaddition.

  • Low Reaction Temperatures: Running the reaction at lower temperatures can enhance the energy difference between the transition states leading to the different diastereomers, thus improving selectivity.[10]

Q2: The yield of my aza-Diels-Alder reaction is low. What are the likely causes?

A2: Low yields can be attributed to:

  • Imine Instability: Imines can be prone to hydrolysis, especially in the presence of moisture. Ensure anhydrous conditions and consider generating the imine in situ.

  • Unreactive Diene: The diene must be able to adopt the s-cis conformation for the reaction to occur. Sterically hindered dienes may be unreactive.

  • Reversibility of the Reaction: The Diels-Alder reaction can be reversible. Removing the product as it forms or using an excess of one of the reactants can help drive the equilibrium towards the product.

Troubleshooting Guide: Aza-Diels-Alder Reaction
Problem Potential Cause Troubleshooting Steps
Low Diastereoselectivity Insufficient facial discrimination.Screen a variety of chiral Lewis acids (e.g., those derived from BINOL).[7]
Employ a chiral auxiliary on the nitrogen of the imine.
High reaction temperature.Perform the reaction at lower temperatures (e.g., -78 °C).[10]
Low or No Yield Imine hydrolysis.Use freshly distilled and dry solvents and reagents. Consider using a dehydrating agent like molecular sieves.
Poor diene reactivity.If possible, modify the diene structure to favor the s-cis conformation.
Unfavorable equilibrium.Use a large excess of the diene if it is volatile or inexpensive.

Diagram: Controlling Diastereoselectivity in Aza-Diels-Alder Reactions

Diels_Alder_Stereo cluster_0 Approaches to Diastereoselectivity LA Chiral Lewis Acid Desired_Product Single Diastereomer LA->Desired_Product Directs facial attack Aux Chiral Auxiliary Aux->Desired_Product Induces facial bias Temp Low Temperature Temp->Desired_Product Favors lower energy transition state Imine Achiral Imine Product Diastereomeric Mixture Imine->Product Diene Diene Diene->Product

Caption: Strategies to achieve high diastereoselectivity.

Section 3: Ring-Closing Metathesis (RCM)

Ring-closing metathesis is a versatile method for the synthesis of unsaturated nitrogen heterocycles, often employing Grubbs-type catalysts.

Frequently Asked Questions (FAQs): Ring-Closing Metathesis

Q1: My RCM reaction is sluggish or fails to go to completion. What should I check?

A1: Incomplete RCM reactions are often due to:

  • Catalyst Deactivation: The ruthenium catalyst can be deactivated by coordinating nitrogen atoms in the substrate or by impurities in the reaction mixture.[11][12][13] Protonating the nitrogen with an acid can sometimes mitigate this.[11]

  • Insufficient Catalyst Loading: For challenging substrates, a higher catalyst loading may be necessary.

  • Inappropriate Solvent: The choice of solvent can influence catalyst activity and stability. Dichloromethane and toluene are commonly used.

Q2: I am getting a mixture of E/Z isomers. How can I control the stereoselectivity?

A2: The E/Z selectivity of RCM can be influenced by the catalyst and the substrate. Some of the newer generation Grubbs catalysts offer better control over the stereochemical outcome. The conformational constraints of the substrate can also play a significant role in determining the geometry of the newly formed double bond.

Troubleshooting Guide: Ring-Closing Metathesis
Problem Potential Cause Troubleshooting Steps
Low or No Conversion Catalyst deactivation by nitrogen coordination.Add a stoichiometric amount of a non-coordinating acid (e.g., HCl in dioxane) to protonate the nitrogen.[11]
Inactive catalyst.Use a fresh batch of catalyst. Ensure rigorous exclusion of air and moisture.
Insufficient catalyst loading.Increase the catalyst loading in increments (e.g., from 1 mol% to 5 mol%).
Formation of Oligomers/Polymers Intermolecular reaction is competing with the desired intramolecular cyclization.Perform the reaction at high dilution to favor the intramolecular pathway.
Poor E/Z Selectivity Lack of inherent stereochemical bias.Screen different generations of Grubbs catalysts, as some may offer improved stereoselectivity for your specific substrate.

Section 4: Intramolecular Michael Addition (Aza-Michael Reaction)

The intramolecular aza-Michael addition is a common strategy for the formation of piperidine and pyrrolidine rings.[14][15]

Frequently Asked Questions (FAQs): Intramolecular Aza-Michael Addition

Q1: My intramolecular aza-Michael reaction is giving a low yield. What are the key factors to consider?

A1: Low yields in aza-Michael additions can often be traced to:

  • Base Strength: The choice and stoichiometry of the base are critical. A base that is too strong can lead to side reactions, while a base that is too weak may not sufficiently deprotonate the nitrogen nucleophile.

  • Reversibility: The Michael addition can be reversible. Reaction conditions should be optimized to favor the cyclized product.

  • Steric Hindrance: Significant steric hindrance around the Michael acceptor or the nucleophile can slow down or prevent the reaction.

Q2: I am having trouble achieving good diastereoselectivity in my aza-Michael cyclization. What can I do?

A2: Diastereoselectivity is often governed by the transition state of the cyclization. You can influence this by:

  • Substrate Control: The inherent stereochemistry of the starting material can direct the stereochemical outcome of the cyclization.

  • Use of Chiral Catalysts: Chiral organocatalysts or metal complexes can create a chiral environment that favors the formation of one diastereomer.

Troubleshooting Guide: Intramolecular Aza-Michael Addition
Problem Potential Cause Troubleshooting Steps
Low or No Yield Inappropriate base.Screen a range of bases with varying strengths (e.g., K₂CO₃, DBU, NaH).
Reversible reaction.Optimize the reaction temperature and time. In some cases, longer reaction times at a lower temperature can improve the yield.
Poor substrate reactivity.Consider modifying the electron-withdrawing group on the Michael acceptor to increase its reactivity.
Low Diastereoselectivity Lack of stereocontrol.If applicable, modify the existing stereocenters in the starting material to enhance substrate-controlled diastereoselectivity.
Explore the use of chiral catalysts, such as chiral Brønsted acids or bifunctional organocatalysts.

Section 5: Purification of Azabicycloheptane Diastereomers

The separation of diastereomers is a common and often difficult final step in the synthesis of azabicycloheptanes.

Troubleshooting Guide: Purification of Diastereomers

Q1: I am unable to separate the diastereomers of my azabicycloheptane derivative by standard silica gel chromatography. What are my options?

A1: Due to their similar polarities, diastereomers can be challenging to separate on standard silica. Here are some strategies to try:

  • Optimize Your Chromatography:

    • Solvent System: Systematically screen different solvent systems. Sometimes, a small change in the eluent composition can significantly improve separation.

    • Column Stacking: For difficult separations, stacking two columns can increase the theoretical plates and improve resolution.[16]

    • Reversed-Phase Chromatography: If normal-phase chromatography fails, reversed-phase chromatography (e.g., using a C18 column) may provide the necessary selectivity.[16][17]

  • Chiral Chromatography: Chiral stationary phases (CSPs) in HPLC or SFC are often highly effective for separating diastereomers.[18]

  • Derivatization: Reacting the diastereomeric mixture with a chiral resolving agent (e.g., Mosher's acid) to form new diastereomers with greater differences in their physical properties can facilitate separation on standard silica gel.

  • Fractional Crystallization: If the diastereomers have different solubilities, fractional crystallization can be an effective, albeit often trial-and-error, method for separation.

Section 6: Influence of Nitrogen-Protecting Groups

The choice of the nitrogen-protecting group can have a profound impact on the efficiency and outcome of the cyclization step.

Comparative Analysis of Common Protecting Groups
Protecting Group Key Characteristics Impact on Cyclization Deprotection Conditions
Boc (tert-Butoxycarbonyl) Acid-labile.Can influence the conformation of the precursor. Its bulkiness can sometimes affect catalyst accessibility.Strong acid (e.g., TFA).[19][20]
Cbz (Carboxybenzyl) Removed by hydrogenolysis.Generally stable to a wide range of reaction conditions, making it compatible with many cyclization methods.H₂/Pd-C.[21][22][23]

The choice between Boc and Cbz can influence the nucleophilicity of the nitrogen and the conformational preferences of the acyclic precursor, thereby affecting the rate and stereoselectivity of the cyclization.

References

  • Asymmetric aza-Diels-Alder reaction: enantio- and diastereoselective reaction of imine mediated by Chiral Lewis acid. (n.d.). Sci-Hub. Retrieved January 22, 2026, from [Link]

  • Chamberlin, A. R., & Chung, J. Y. L. (2023). Synthesis of 7-azabicyclo[4.3.1]decane ring systems from tricarbonyl(tropone)iron via intramolecular Heck reactions. Beilstein Journal of Organic Chemistry, 19, 1615–1619. [Link]

  • Ma, T., & Li, X. (2016). Beyond catalyst deactivation: cross-metathesis involving olefins containing N-heteroaromatics. Beilstein Journal of Organic Chemistry, 11, 241. [Link]

  • Wang, J., Li, H., Yu, X., Zu, L., & Wang, W. (2006). Enantioselective Direct Aza Hetero-Diels−Alder Reaction Catalyzed by Chiral Brønsted Acids. Organic Letters, 8(7), 1391–1393. [Link]

  • Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA). (n.d.). HARVEST (uSask). Retrieved January 22, 2026, from [Link]

  • Liu, P., Xu, X., Dong, X., Ke, Z., & Houk, K. N. (2012). Loss and Reformation of Ruthenium Alkylidene: Connecting Olefin Metathesis, Catalyst Deactivation, Regeneration, and Isomerization. Journal of the American Chemical Society, 134(36), 14944–14953. [Link]

  • Fonseca, M. H., & de Souza, R. O. M. A. (2002). Chiral Lewis acid catalysts in diels-Alder cycloadditions: mechanistic aspects and synthetic applications of recent systems. Química Nova, 25(4), 627-640. [Link]

  • Vidavsky, Y., & Lemcoff, N. G. (2010). C−H Bond Activation through σ-Bond Metathesis and Agostic Interactions: Deactivation Pathway of a Grubbs Second-Generation Catalyst. Organometallics, 29(19), 4238–4245. [Link]

  • Link, J. T. (2002). The Intramolecular Heck Reaction. Organic Reactions, 60, 157-534. [Link]

  • Intramolecular Heck reaction. (2023, December 26). In Wikipedia. [Link]

  • Garcı́a-Garcı́a, P., & Garcı́a-Garcı́a, P. (2016). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Revista de la Real Academia de Ciencias Exactas, Físicas y Naturales. Serie A. Matemáticas, 110(2), 339-361. [Link]

  • Chamberlin, A. R., & Chung, J. Y. L. (2023). Synthesis of 7-azabicyclo[4.3.1]decane ring systems from tricarbonyl(tropone)iron via intramolecular Heck reactions. Semantic Scholar. [Link]

  • Investigation of Intramolecular and Intermolecular Aza-Michael Reactions. (n.d.). Georgia Southern University. Retrieved January 22, 2026, from [Link]

  • The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge. (n.d.). Santai Technologies. Retrieved January 22, 2026, from [Link]

  • Otto, S., Boccaletti, G., & Engberts, J. B. F. N. (1996). A Chiral Lewis-Acid-Catalyzed Diels−Alder Reaction. Water-Enhanced Enantioselectivity. Journal of the American Chemical Society, 118(30), 7237–7238. [Link]

  • Knowles, R. (2004). The Intramolecular Heck Reaction. Macmillan Group Meeting. [Link]

  • ROM–RCM of azabicycloheptene derivatives—Study of products distribution by the substituent on alkyne. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Separation of diastereomers. (2008, January 23). Chromatography Forum. [Link]

  • Link, J. T. (2004). The Intramolecular Heck Reaction. SciSpace. [Link]

  • The Intramolecular Michael Reaction. (n.d.). Organic Reactions. [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved January 22, 2026, from [Link]

  • The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. (n.d.). Santai Technologies. [Link]

  • Grubbs G2 metathesis catalyst synthesis troubleshooting. (2023, October 28). Reddit. [Link]

  • Czaban-Jóźwiak, J., & Skowerski, K. (2021). Decomposition of Ruthenium Olefin Metathesis Catalyst. Molecules, 26(11), 3369. [Link]

  • Optimization of the intramolecular cyclization-solvent effect. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Esumi, T., & Iwata, C. (2007). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Chemical and Pharmaceutical Bulletin, 55(10), 1411–1419. [Link]

  • Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

  • How can we separate diastereomers of larger organic moiety? (2024, July 11). ResearchGate. [Link]

  • Farmer, T. J., De bruyn, M., & Clark, J. H. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 7, 780. [Link]

  • Enantioselective Inverse-Electron Demand Aza-Diels–Alder Reaction: ipso,α-Selectivity of Silyl Dienol Ethers. (2021, September 15). ACS Publications. [Link]

  • Aza-Michael Reaction Insights. (n.d.). Scribd. Retrieved January 22, 2026, from [Link]

  • Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Michael Addition. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

  • Rinaldi-Neto, F., & de Andrade, L. H. (2010). High stereoselectivity on low temperature Diels-Alder reactions. Journal of the Brazilian Chemical Society, 21(7), 1339–1342. [Link]

  • SOLVENTS. (n.d.). Green Chemistry Toolkit. Retrieved January 22, 2026, from [Link]

  • Diels–Alder Reaction (Part 2). (n.d.). University of Rochester. Retrieved January 22, 2026, from [Link]

  • Cbz-Protected Amino Groups. (2019, October 2). Organic Chemistry Portal. [Link]

  • Regiochemistry of the Diels–Alder Reaction with Practice Problems. (n.d.). Chemistry Steps. Retrieved January 22, 2026, from [Link]

  • Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. (2020, May 15). PubMed Central. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Constrained Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of conformationally constrained amino acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable molecules. Constraining the conformational flexibility of amino acids can lead to peptides and proteins with enhanced biological activity, selectivity, and stability.[1] However, the synthetic routes to these structures present unique challenges.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to provide not just procedural steps, but a deeper understanding of the causality behind experimental choices, empowering you to optimize your reaction conditions effectively.

Section 1: Troubleshooting Guide - Common Synthesis Challenges

This section addresses common problems encountered during the synthesis of constrained amino acids, particularly focusing on cyclization reactions, which are a frequent strategy for imposing conformational constraints.

Low Yields in Ring-Closing Metathesis (RCM)

Question: My ring-closing metathesis (RCM) reaction to form a cyclic amino acid is giving very low yields. What are the potential causes and how can I improve the outcome?

Answer: Low yields in RCM are a frequent challenge and can stem from several factors related to the catalyst, substrate, and reaction conditions. RCM is a powerful tool for creating C-C bonds to constrain peptide backbones, but its success is highly dependent on careful optimization.[2]

Causality and Solutions:

  • Catalyst Choice and Handling: The choice of the Grubbs or Schrock catalyst is critical. First-generation Grubbs catalysts are often sufficient for simple systems, but more sterically hindered or electron-deficient olefins may require second or third-generation catalysts, which offer higher activity and stability.[2] Ensure your catalyst is fresh and has been handled under an inert atmosphere (e.g., argon or nitrogen) as they are sensitive to oxygen and moisture.

  • Solvent and Concentration: RCM reactions are typically run in non-coordinating solvents like dichloromethane (DCM) or toluene under high dilution conditions (0.001-0.005 M) to favor intramolecular cyclization over intermolecular oligomerization.[3] If you are observing polymer formation, you are likely operating at too high a concentration.

  • Temperature: The optimal temperature can vary. While many RCM reactions proceed at room temperature or slightly elevated temperatures (e.g., 40 °C in DCM), some less reactive substrates may benefit from higher temperatures in solvents like toluene. However, be aware that higher temperatures can also lead to catalyst decomposition.

  • Substrate-Related Issues: The presence of coordinating groups (e.g., free amines, thiols) near the olefins can poison the catalyst. Ensure that all potentially interfering functional groups are appropriately protected. The stereochemistry and substitution pattern of the alkene-bearing side chains can also significantly impact the reaction rate.

Troubleshooting Workflow:

RCM_Troubleshooting start Low RCM Yield catalyst Check Catalyst Activity & Handling start->catalyst Is catalyst old or exposed to air? concentration Evaluate Reaction Concentration catalyst->concentration Catalyst is active temp Optimize Temperature concentration->temp High dilution confirmed protect Verify Protecting Groups temp->protect Temperature screen performed result Improved Yield protect->result All groups protected RCM_Protocol A Swell Peptide-Resin in DCM B Prepare Grubbs Catalyst Solution A->B C Add Catalyst to Resin B->C D Incubate with Agitation C->D E Monitor by LC-MS D->E Periodic Sampling E->D Incomplete F Wash Resin E->F Complete G Cleave and Deprotect F->G H Purify by RP-HPLC G->H

Sources

preventing racemization during peptide coupling with 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Peptide Coupling

Topic: Preventing Racemization During Peptide Coupling with 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid

Audience: Researchers, Scientists, and Drug Development Professionals

From the Desk of the Senior Application Scientist:

Welcome to the technical support guide for handling one of the more challenging building blocks in modern peptide synthesis: 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid. Its rigid, bicyclic structure offers significant advantages in peptidomimetic design by locking the peptide backbone into a specific conformation. However, this same steric hindrance presents a considerable challenge for achieving efficient, epimer-free amide bond formation. This guide is structured to address the common issues our users face, providing not just protocols, but the mechanistic reasoning behind them to empower your decision-making in the lab.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant racemization when coupling 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid?

A1: Racemization during peptide coupling is a persistent challenge, and it's particularly pronounced with sterically hindered or structurally unique amino acids.[1] The primary mechanism for racemization of N-protected amino acids is the formation of a 5(4H)-oxazolone intermediate.[1][2][3]

Here’s the causality:

  • Activation: The coupling reagent activates the carboxylic acid.

  • Oxazolone Formation: The N-acyl protecting group's carbonyl oxygen can attack the activated carboxyl group, forming a planar, aromatic-like oxazolone ring.[2][4] This is an intramolecular cyclization.

  • Proton Abstraction: A base in the reaction mixture can easily abstract the proton from the α-carbon of this planar intermediate.[1][2]

  • Loss of Chirality: Once deprotonated, the α-carbon loses its stereochemical information.

  • Aminolysis: When the incoming amine attacks the oxazolone, the α-carbon is reprotonated, leading to a mixture of L- and D-isomers (racemization).

With 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid, the rigid structure can influence the rate of both the desired coupling and the undesired oxazolone formation. If the direct coupling with the amine is slow due to steric hindrance, the activated intermediate has a longer lifetime, increasing the probability of it cyclizing to the oxazolone and subsequently racemizing.[3]

Troubleshooting Guide

Problem 1: My HPLC shows a doublet for my peptide, indicating epimerization, even when using a standard carbodiimide protocol (DIC/HOBt). What's going wrong?

Root Cause Analysis: While the addition of 1-hydroxybenzotriazole (HOBt) is a classic strategy to suppress racemization by trapping the activated O-acylisourea intermediate to form a less racemization-prone HOBt-ester, it is not always sufficient, especially for difficult couplings.[5][6][7] The O-acylisourea itself is highly reactive and can rapidly rearrange or form the oxazolone before the HOBt can effectively intercept it.[6][7] Furthermore, HOBt's effectiveness can be limited with sterically demanding amino acids.

Solutions & Scientific Rationale:

  • Switch to a Superior Additive:

    • OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): OxymaPure is a non-explosive and highly effective alternative to HOBt.[1][8][9] It forms active esters that are more reactive than HOBt esters, accelerating the main coupling reaction and thereby minimizing the time available for the oxazolone pathway to occur.[1][10] It is considered a superior racemization suppressor.[8][9]

    • HOAt (1-Hydroxy-7-azabenzotriazole): The nitrogen atom at the 7-position of the HOAt ring provides anchimeric assistance (neighboring group participation), which accelerates the aminolysis step and makes it highly effective at suppressing racemization.[1][5][10][11] However, HOAt and its derivatives are known to have explosive properties, requiring careful handling.[1][11]

  • Change Your Coupling Reagent Class:

    • Move away from carbodiimides to modern uronium/aminium or phosphonium salt reagents . These reagents are pre-activated and designed for high efficiency and low racemization.[1][12]

Problem 2: I've tried multiple coupling reagents but still see epimerization. What other reaction parameters should I optimize?

Root Cause Analysis: Racemization is not solely dependent on the coupling reagent; it is a function of the entire reaction environment.[13] Base, temperature, and solvent all play critical roles.

Solutions & Scientific Rationale:

  • Base Selection is Critical:

    • Avoid highly basic, non-hindered tertiary amines like Diisopropylethylamine (DIEA) when possible. While necessary for activating uronium/aminium reagents, excess DIEA can promote racemization by facilitating the α-proton abstraction from the oxazolone intermediate.[10]

    • Switch to a sterically hindered or weaker base. Bases like 2,4,6-collidine (TMP) or N-methylmorpholine (NMM) are often recommended as they are less effective at abstracting the α-proton due to steric bulk or lower basicity, thus reducing racemization.[1][10][14] For some systems, using just one equivalent of base with reagents like COMU has proven effective.[15]

  • Temperature Control:

    • Lower the temperature. Peptide couplings are often run at room temperature for convenience, but performing the activation and coupling at 0°C can significantly slow the rate of oxazolone formation and subsequent enolization.[1][14] While elevated temperatures can speed up difficult couplings, they also dramatically increase the risk of racemization.[13]

  • Solvent Polarity:

    • The choice of solvent can influence reaction rates. Dimethylformamide (DMF) is standard, but for particularly difficult couplings, exploring solvents like N-methylpyrrolidone (NMP) or using solvent mixtures could alter the reaction kinetics favorably.

Recommended Protocols & Reagent Comparison

For a challenging amino acid like 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid, uronium/aminium-based reagents are highly recommended.

Table 1: Comparison of Recommended Coupling Reagents
ReagentClassKey AdvantagesConsiderationsBase Recommendation
HATU Uronium/AminiumBased on HOAt; excellent for hindered couplings, very low racemization.[11][16][17]Explosive nature of parent HOAt.[1][11] Byproduct can be carcinogenic.2 eq. DIEA or Collidine
COMU Uronium/AminiumBased on OxymaPure; safer alternative to HATU with comparable or better efficiency.[1][11][15] Excellent solubility.[11]Newer reagent, may be more expensive.1-2 eq. DIEA or Collidine
DIC/OxymaPure CarbodiimideCost-effective, avoids explosive additives.[1] Good for minimizing racemization if uronium salts are not an option.[8]Slower than uronium salts; risk of N-acylurea byproduct formation.[1][6]Base-free conditions are possible.[1]
Experimental Protocol: Low-Racemization Coupling using COMU

This protocol outlines the coupling of Fmoc-1-Azabicyclo[2.2.1]heptane-7-carboxylic acid-OH onto a resin-bound free amine (e.g., H-Gly-Resin).

Materials:

  • Fmoc-protected 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid

  • Peptide-resin with a free N-terminal amine (1 eq.)

  • COMU (1.5 eq.)

  • 2,4,6-Collidine (3 eq.)

  • Anhydrous DMF

Procedure:

  • Pre-swelling: Swell the peptide-resin in anhydrous DMF for 30 minutes. Drain the solvent.

  • Amino Acid Solution: In a separate vessel, dissolve the Fmoc-amino acid (1.5 eq.) in anhydrous DMF.

  • Activation: Add COMU (1.5 eq.) to the amino acid solution. Add the collidine (3 eq.) to this mixture. Note: The solution will likely change color. Allow this pre-activation to proceed for 1-2 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the swollen resin.

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. Monitor the reaction using a qualitative test (e.g., Kaiser test). For this hindered amino acid, a longer coupling time or a double coupling may be necessary.

  • Washing: Once the reaction is complete, drain the reaction vessel and wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.

Mechanistic Visualization

To better understand the competing reaction pathways, consider the following diagram:

G cluster_pathways Carboxylic Acid Activation & Competing Pathways Start Fmoc-AA-OH + Reagent Active_Ester Activated Intermediate (e.g., O-Acylisourea) Start->Active_Ester Activation Productive Desired Peptide Product (No Racemization) Active_Ester->Productive Fast Aminolysis (Desired Pathway) Oxazolone 5(4H)-Oxazolone (Planar Intermediate) Active_Ester->Oxazolone Slow Aminolysis leads to Intramolecular Cyclization Racemized Racemized Peptide Product Oxazolone->Racemized Base-catalyzed Proton Abstraction & Aminolysis Amine + H₂N-Peptide Base + Base - H⁺

Caption: Competing pathways after carboxylic acid activation.

Troubleshooting Workflow

If you detect epimerization, follow this logical progression to diagnose and solve the issue.

G Start Epimerization Detected (>2% by HPLC) Check_Reagent Step 1: Evaluate Coupling Reagent & Additive Start->Check_Reagent Check_Base Step 2: Evaluate Base Check_Reagent->Check_Base Using modern reagent (e.g., HATU) but still seeing epimerization Solution1 Switch to COMU or HATU. If using DIC, switch HOBt to OxymaPure. Check_Reagent->Solution1 Is it a carbodiimide or older reagent? Check_Temp Step 3: Evaluate Temperature Check_Base->Check_Temp Using hindered base but still seeing epimerization Solution2 Switch DIEA to a hindered base like 2,4,6-Collidine. Use minimum equivalents. Check_Base->Solution2 Is base DIEA? Solution3 Perform activation and coupling steps at 0°C. Check_Temp->Solution3 Is reaction at RT or elevated temp?

Caption: Systematic troubleshooting workflow for epimerization.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An effective peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398. [Link]

  • Subirós-Funosas, A., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. [Link]

  • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science. [Link]

  • Yang, M., et al. (2023). Suppression of α-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [Link]

  • Trant, J. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Zhang, D. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Guryanov, I., et al. (2022). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. Symmetry. [Link]

  • Ye, Y., et al. (2019). Racemization in stepwise solid-phase peptide synthesis at elevated temperature. ResearchGate. [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]

  • Subirós-Funosas, A., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. National Institutes of Health. [Link]

  • Nam, I., et al. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Proceedings of the National Academy of Sciences. [Link]

  • Katritzky, A. R., et al. (2000). Efficient Peptide Synthesis Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. [Link]

  • Tey, W. Y., et al. (2023). Epimerisation in Peptide Synthesis. Molecules. [Link]

  • de la Torre, B. G., et al. (2017). Oxyma-B, an excellent racemization suppressor for peptide synthesis. RSC Publishing. [Link]

Sources

Technical Support Center: Troubleshooting Guide for Diels-Alder Reactions in Azabicycle Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of azabicyclic compounds via the Diels-Alder reaction. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during your synthetic work. The aza-Diels-Alder reaction, a powerful tool for constructing nitrogen-containing six-membered rings, is a cornerstone in the synthesis of a vast array of biologically active molecules.[1][2][3][4] However, its successful application often requires careful optimization and troubleshooting. This guide is structured to provide not just solutions, but also the underlying scientific principles to empower you to resolve issues in your specific context.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequently encountered problems in the aza-Diels-Alder reaction for azabicycle synthesis, providing a systematic approach to identifying and resolving them.

Issue 1: Low or No Yield of the Desired Azabicycle

Q1: My aza-Diels-Alder reaction is resulting in a very low yield or no product at all. What are the likely causes and how can I systematically troubleshoot this?

A1: Low or nonexistent yields in aza-Diels-Alder reactions can be attributed to several factors, ranging from the quality of your starting materials to suboptimal reaction conditions.[5] Here is a comprehensive troubleshooting workflow:

1. Scrutinize Your Starting Materials:

  • Imine/Iminium Ion Stability: Imines, especially those generated in situ, can be susceptible to hydrolysis or decomposition.[5]

    • Actionable Advice: Ensure your starting amine and aldehyde/ketone are of high purity and thoroughly dried. If you are pre-forming the imine, verify its formation and purity using NMR or IR spectroscopy before proceeding with the cycloaddition. Using freshly prepared or distilled starting materials is highly recommended.[5]

  • Diene Reactivity and Conformation: For a successful Diels-Alder reaction, the diene must be able to adopt the s-cis conformation.[5][6]

    • Actionable Advice: Dienes that are sterically locked in the s-trans conformation will be unreactive.[5] If you suspect this is the issue, you may need to consider structural modifications to your diene to favor the required conformation. Additionally, the electronic nature of the diene is crucial; electron-donating groups on the diene generally accelerate the reaction with electron-deficient dienophiles (imines).[6]

2. Optimize Reaction Conditions:

  • Solvent Selection: The polarity of the solvent can have a profound impact on the reaction rate.[5]

    • Actionable Advice: While non-polar solvents like toluene or hexane are common, polar solvents such as DMF, or even aqueous media, have been shown to accelerate certain Diels-Alder reactions.[5][7] It is advisable to screen a range of solvents with varying polarities.

  • Temperature and Pressure: The Diels-Alder reaction is a reversible process, and the equilibrium can be influenced by temperature.[8]

    • Actionable Advice: While heating is often necessary to overcome the activation energy, excessive temperatures can promote the retro-Diels-Alder reaction or lead to decomposition.[8] Monitor your reaction progress by TLC or LC-MS to determine the optimal temperature. In cases of stubborn reactions, high pressure (using a specialized reactor) can be employed to favor the formation of the product, as the transition state has a smaller volume than the starting materials.

  • Catalysis: Lewis acids or Brønsted acids can significantly accelerate the aza-Diels-Alder reaction by activating the imine dienophile.[9]

    • Actionable Advice: Common Lewis acids include ZnCl₂, Sc(OTf)₃, and various chiral catalysts for asymmetric variants.[1] Ensure your catalyst is anhydrous and active, as many are sensitive to moisture.[10] A screening of different catalysts and catalyst loadings is often necessary to find the optimal conditions for your specific substrate pair.

Issue 2: Poor Stereoselectivity (Endo/Exo and Diastereoselectivity)

Q2: My reaction produces a mixture of stereoisomers (endo/exo or other diastereomers) with poor selectivity. How can I improve the stereochemical outcome?

A2: Achieving high stereoselectivity is a critical aspect of azabicycle synthesis. The formation of endo and exo products, as well as other diastereomers, is governed by kinetic and thermodynamic factors, along with steric and electronic interactions in the transition state.[11]

1. Understanding and Controlling Endo/Exo Selectivity:

  • The Endo Rule: In many Diels-Alder reactions, the endo product is the kinetically favored product due to secondary orbital interactions between the electron-withdrawing groups of the dienophile and the developing π-system of the diene.[11][12]

    • Actionable Advice: To favor the kinetic endo product, conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.[10]

  • Thermodynamic Control: The exo product is often more sterically stable and is the thermodynamically favored product.[11]

    • Actionable Advice: If the exo product is desired, running the reaction at higher temperatures for a longer duration can allow the initially formed endo product to equilibrate to the more stable exo isomer via a retro-Diels-Alder reaction.

2. Enhancing Diastereoselectivity:

  • Chiral Auxiliaries: Attaching a chiral auxiliary to either the diene or the dienophile can effectively control the facial selectivity of the cycloaddition.[1]

    • Actionable Advice: Evans auxiliaries and other amino-acid-derived auxiliaries have proven successful in directing the stereochemical outcome.[13] Subsequent removal of the auxiliary provides the desired enantiomerically enriched azabicycle.

  • Chiral Catalysts: The use of chiral Lewis acids or Brønsted acids can create a chiral environment around the reactants, leading to high enantioselectivity.[9][14]

    • Actionable Advice: A wide variety of chiral catalysts have been developed for asymmetric aza-Diels-Alder reactions. Screening different catalyst backbones and reaction conditions is crucial for achieving high diastereo- and enantioselectivities.[15]

3. Solvent Effects on Stereoselectivity:

  • Solvent Polarity and Hydrogen Bonding: The solvent can influence the transition state geometry and, consequently, the stereoselectivity.

    • Actionable Advice: Experiment with a range of solvents. For instance, a mixture of hexane and toluene has been shown to improve enantioselectivity in certain Brønsted acid-catalyzed aza-Diels-Alder reactions.[9]

Issue 3: Undesired Side Reactions

Q3: I am observing significant formation of side products in my reaction mixture. What are the common side reactions, and how can I minimize them?

A3: The formation of side products can significantly complicate purification and reduce the yield of the desired azabicycle. Common side reactions include polymerization, imine decomposition, and alternative reaction pathways.

1. Polymerization of Diene or Dienophile:

  • Cause: Dienes and activated dienophiles can undergo polymerization, especially at elevated temperatures.[10]

    • Actionable Advice: Conduct the reaction at the lowest effective temperature.[10] The slow addition of one reactant to the other can also help to maintain a low concentration of the more reactive species and suppress polymerization. In some cases, the addition of a radical inhibitor (e.g., hydroquinone) might be beneficial, but its compatibility with the catalyst must be verified.[10]

2. Imine Hydrolysis or Decomposition:

  • Cause: Imines are susceptible to hydrolysis, particularly in the presence of trace amounts of water, which can be introduced from solvents or the atmosphere.[5]

    • Actionable Advice: Ensure all glassware is rigorously dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent moisture from entering the reaction vessel.

3. Competing Reaction Pathways:

  • Cause: Depending on the substrates and reaction conditions, other pericyclic reactions or acid-catalyzed processes can compete with the desired Diels-Alder cycloaddition.

    • Actionable Advice: Careful control of reaction parameters is key. For instance, in reactions involving iminium ions, a stepwise Mannich-Michael pathway may compete with the concerted Diels-Alder mechanism.[13] Adjusting the nature and strength of the acid catalyst can help to favor the desired cycloaddition pathway.

II. Frequently Asked Questions (FAQs)

Q4: How do I choose the right diene and dienophile for my desired azabicycle?

A4: The choice of diene and dienophile is dictated by the target azabicycle structure and the principles of the Diels-Alder reaction. In a normal-electron-demand aza-Diels-Alder, the imine (dienophile) is electron-deficient, often achieved by attaching an electron-withdrawing group to the nitrogen atom.[13] Consequently, the diene should be electron-rich. Conversely, in an inverse-electron-demand aza-Diels-Alder, an electron-rich dienophile reacts with an electron-deficient aza-diene.[12][16]

Q5: What is the role of a Lewis acid in an aza-Diels-Alder reaction?

A5: A Lewis acid coordinates to the nitrogen atom of the imine, lowering the energy of its LUMO (Lowest Unoccupied Molecular Orbital). This reduces the energy gap between the diene's HOMO (Highest Occupied Molecular Orbital) and the dienophile's LUMO, thereby accelerating the reaction.[17]

Q6: Can I perform an aza-Diels-Alder reaction in water?

A6: Yes, in some cases, water can be a beneficial solvent for Diels-Alder reactions. The hydrophobic effect can lead to an aggregation of the non-polar reactants, which can accelerate the reaction. However, the stability of the imine in water must be considered.[5][6]

Q7: How can I monitor the progress of my aza-Diels-Alder reaction?

A7: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the consumption of starting materials and the formation of the product. For more quantitative analysis, techniques like gas chromatography (GC), high-performance liquid chromatography (HPLC), or nuclear magnetic resonance (NMR) spectroscopy can be used.

III. Experimental Protocols & Data

Table 1: General Screening Conditions for Aza-Diels-Alder Reactions
ParameterCondition 1Condition 2Condition 3Condition 4
Solvent TolueneDichloromethaneAcetonitrileHexane/Toluene (3:1)[9]
Temperature Room Temp.0 °CReflux-20 °C to -60 °C[9]
Catalyst NoneZnCl₂ (10 mol%)Sc(OTf)₃ (5 mol%)Chiral Phosphoric Acid (10 mol%)[9]
Atmosphere AirNitrogenNitrogenNitrogen
Protocol: General Procedure for a Lewis Acid-Catalyzed Aza-Diels-Alder Reaction
  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the imine (1.0 mmol) and the chosen anhydrous solvent (5 mL).

  • Cool the solution to the desired temperature (e.g., 0 °C).

  • Add the Lewis acid catalyst (e.g., ZnCl₂, 0.1 mmol, 10 mol%) to the solution and stir for 15 minutes.

  • Add the diene (1.2 mmol, 1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to stir at the chosen temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

IV. Visualizing the Process

Diels_Alder_Troubleshooting cluster_troubleshooting Troubleshooting Workflow start Low/No Yield check_reactants Assess Reactant Quality (Purity, Stability) start->check_reactants poor_selectivity Poor Stereoselectivity side_reactions Side Reactions Observed optimize_conditions Optimize Reaction Conditions (Solvent, Temp., Catalyst) check_reactants->optimize_conditions If reactants are pure success Successful Azabicycle Synthesis optimize_conditions->success Yield improves control_temp Control Temperature (Kinetic vs. Thermodynamic) poor_selectivity->control_temp use_chiral_methods Employ Chiral Auxiliaries or Catalysts control_temp->use_chiral_methods If selectivity is still low use_chiral_methods->success Selectivity improves minimize_polymerization Minimize Polymerization (Lower Temp., Slow Addition) side_reactions->minimize_polymerization prevent_hydrolysis Prevent Imine Hydrolysis (Anhydrous Conditions) minimize_polymerization->prevent_hydrolysis If other side products form prevent_hydrolysis->success Side reactions minimized

Caption: A logical workflow for troubleshooting common issues in aza-Diels-Alder reactions.

V. References

  • Stereoselective Aza-Diels-Alder Reactions. (2006). Bentham Science Publishers.

  • Optimization of reaction conditions a. (n.d.). ResearchGate.

  • Technical Support Center: Troubleshooting Unexpected Side Reactions in Azahexacyclo Synthesis. (n.d.). Benchchem.

  • Reactivity and Stereoselectivity in the Inverse-Electron-Demand Diels–Alder Reaction of 1-Aza-1,3-Butadiene. (n.d.). MDPI.

  • Enantioselective Construction of Chiral Azahelicenes through Catalytic Asymmetric Povarov-Type Cycloaddition Involving Alkynes. (2026). American Chemical Society.

  • Aza-Diels—Alder Reaction: An Efficient Approach for Construction of Heterocycles. (2025). ResearchGate.

  • Stereoselective Aza-Diels-Alder Reactions. (2006). Scilit.

  • Optimizing conditions for the Diels-Alder synthesis of 4-Phenylcyclohexene. (n.d.). Benchchem.

  • Application of the aza-Diels–Alder reaction in the synthesis of natural products. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

  • Aza-Diels–Alder reaction. (n.d.). Wikipedia.

  • Application of the aza-Diels-Alder reaction in the synthesis of natural products. (2017). ResearchGate.

  • Reactivity and Stereoselectivity in the Inverse-Electron-Demand Diels–Alder Reaction of 1-Aza-1,3-Butadiene. (2025). ResearchGate. 1... and so on.

Sources

Technical Support Center: Synthetic Strategies for 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for advanced synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of complex heterocyclic scaffolds. Our focus today is on 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride, a conformationally rigid, non-natural α-amino acid with significant potential in medicinal chemistry.

This molecule's unique structure, featuring a bridgehead nitrogen atom, presents distinct synthetic challenges compared to its more commonly studied 7-aza isomer. This guide provides an in-depth analysis of viable synthetic routes, troubleshooting for common experimental hurdles, and answers to frequently asked questions, grounded in peer-reviewed literature.

Core Synthetic Strategies: An Overview

Two primary retrosynthetic strategies have proven effective for constructing the 1-azabicyclo[2.2.1]heptane core. The choice between them depends on starting material availability, scalability, and the desired substitution pattern.

  • Strategy A: Alkylation & Tandem Intramolecular Cyclization. This is the most direct published route to the target molecule, establishing the C7-carboxylic acid precursor early in the synthesis.[1]

  • Strategy B: Intramolecular Carbolithiation. This approach rapidly builds the core bicyclic amine from a piperidine precursor, but requires a separate, and often challenging, bridgehead functionalization step to install the C7-carboxylic acid.[2]

Synthetic_Strategies cluster_A Strategy A: Alkylation & Tandem Cyclization cluster_B Strategy B: Intramolecular Carbolithiation A1 Glycine Schiff Base A3 Alkylation A1->A3 A2 3-(Bromomethyl)tetrahydrofuran A2->A3 A4 Acid-Induced Ring Opening A3->A4 A5 Tandem Intramolecular Cyclization (NH4OH) A4->A5 A6 Target Precursor A5->A6 B1 4-Piperidone Derivative B2 Intramolecular Carbolithiation B1->B2 B3 1-Azabicyclo[2.2.1]heptane Core B2->B3 B4 Bridgehead Functionalization B3->B4 B5 Target Precursor B4->B5

Caption: High-level comparison of two alternative synthetic workflows.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, with a focus on the most direct published route (Strategy A).

Question 1: My initial alkylation of the glycine Schiff base with 3-(bromomethyl)tetrahydrofuran is giving low yields and multiple products. What's going wrong?

This alkylation is a critical C-C bond-forming step and is highly sensitive to reaction conditions. Low yields typically stem from three issues: incomplete deprotonation, side reactions of the electrophile, or di-alkylation.

  • Causality & Solution:

    • Base Selection: The choice of base is paramount. A strong, non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) is ideal. It ensures rapid and complete enolate formation at low temperatures (-78 °C), minimizing self-condensation of the Schiff base. Using weaker bases like sodium hydride (NaH) can lead to slower, incomplete deprotonation and competitive side reactions.

    • Temperature Control: The enolate is thermally sensitive. It is crucial to generate the enolate at -78 °C and maintain this temperature during the addition of the electrophile, 3-(bromomethyl)tetrahydrofuran. Allowing the temperature to rise can lead to decomposition or undesired aldol-type reactions.

    • Electrophile Purity and Stability: 3-(Bromomethyl)tetrahydrofuran can undergo elimination to form a reactive oxonium intermediate or decomposition upon storage. Ensure it is pure and, if necessary, freshly prepared or distilled before use.

    • Stoichiometry: Use of a slight excess (1.1-1.2 equivalents) of the electrophile can drive the reaction to completion, but a large excess should be avoided to prevent di-alkylation, where the product anion is further alkylated.

Question 2: The acid-mediated ring-opening of the tetrahydrofuran (THF) moiety is incomplete or leads to decomposition. How can this be optimized?

This step transforms the stable THF ring into a 1,4-dihalide precursor necessary for cyclization. The reaction requires forcing conditions, but over-exposure can lead to charring and undesired side products.

  • Causality & Solution:

    • Acid Choice & Conditions: Concentrated hydrobromic acid (HBr) is effective for this ether cleavage. The reaction typically requires heating to reflux.[1] The key is to monitor the reaction closely by TLC or LC-MS. Prolonged heating after the starting material is consumed is the primary cause of decomposition.

    • Mechanism: The reaction proceeds via protonation of the ether oxygen, followed by SN2 attack by a bromide ion. This happens twice to open the ring and form the di-halo species. The high temperature is necessary to overcome the activation energy for cleaving the stable C-O bonds.

    • Troubleshooting: If decomposition is severe, consider reducing the reaction temperature slightly and extending the reaction time. Ensure the reaction is under an inert atmosphere to prevent oxidation at high temperatures. The crude product of this step is often unstable and should be carried forward to the next step immediately after workup.

Question 3: The final tandem cyclization with ammonium hydroxide is failing to produce the bicyclic core. What are the critical parameters?

This elegant step involves two sequential intramolecular SN2 reactions to form the bicyclic amine. Its success hinges on the purity of the precursor and the reaction setup.

  • Causality & Solution:

    • Precursor Purity: The di-halide intermediate from the previous step must be reasonably pure. Residual acid can neutralize the ammonia, while organic impurities can interfere with the reaction. A rapid aqueous workup to remove HBr followed by immediate use is recommended.

    • Ammonia Concentration: A concentrated solution of ammonium hydroxide (NH₄OH) is essential. This provides a high concentration of the nucleophile (NH₃) to drive the two cyclizations. The reaction is typically run at room temperature or with gentle heating.

    • Reaction Control: The first cyclization forms a substituted piperidine. The second, which forms the strained bicyclic system, is often slower. The reaction may require several hours to days for completion. Monitor by GC-MS or LC-MS, looking for the disappearance of the mono-cyclized intermediate and the appearance of the desired product mass.

    • Workup: After the reaction, the product is a free base. Careful extraction into an organic solvent (e.g., dichloromethane or ether) followed by drying is necessary before proceeding to salt formation.

Question 4: I'm struggling with the final purification of the zwitterionic amino acid or its hydrochloride salt. What is the best method?

Purifying polar, zwitterionic compounds or their hygroscopic salts is a common challenge. Standard silica gel chromatography is often ineffective.

  • Causality & Solution:

    • For the Zwitterion (Free Amino Acid): The best method for purifying the free amino acid after ester hydrolysis is ion-exchange chromatography .[1]

      • Dissolve the crude amino acid in water and load it onto a column of a strong cation exchange resin (e.g., Amberlite IR-120).

      • Wash the column thoroughly with water to remove non-basic impurities.

      • Elute the desired amino acid using a dilute aqueous ammonia solution (e.g., 3.5% NH₄OH).

      • Lyophilize or carefully evaporate the solvent from the product-containing fractions to yield the pure zwitterionic amino acid.

    • For the Hydrochloride Salt:

      • Dissolve the purified free amino acid in a minimal amount of an alcohol solvent like isopropanol or methanol.

      • Add a stoichiometric amount of concentrated HCl or, preferably, a solution of HCl in a compatible solvent (e.g., HCl in ether or dioxane) until the solution is acidic (test with pH paper).

      • The hydrochloride salt will typically precipitate. To induce crystallization, you may need to cool the solution and/or add a less polar co-solvent (an "anti-solvent") such as diethyl ether or ethyl acetate dropwise until turbidity persists.

      • Collect the solid by filtration, wash with cold ether, and dry under vacuum. The product described in the literature was crystallized from isopropanol and ether.[1]

Frequently Asked Questions (FAQs)

FAQ 1: What are the primary advantages and disadvantages of the Alkylation/Cyclization route versus building the core via Carbolithiation?

Both routes are viable but present a different set of challenges and advantages.

FeatureStrategy A: Alkylation/Cyclization[1]Strategy B: Intramolecular Carbolithiation[2]
Convergence More convergent; the carboxylic acid precursor is installed in the first step.Less convergent; requires post-synthesis functionalization of the core.
Key Challenge Managing the multi-step ring opening and tandem cyclization sequence.The challenging step of introducing a functional group at the C7 bridgehead position.
Starting Materials Glycine derivatives and a custom electrophile (3-(bromomethyl)tetrahydrofuran).Readily available 4-piperidone derivatives.
Scalability Can be challenging due to the use of strong bases (LDA) and sensitive intermediates.Potentially more scalable to the core amine, but the subsequent functionalization may not be.
Overall Yield Published route reports a good overall yield for a complex target.[1]The yield of the core is good, but the overall yield to the final acid is unknown and likely lower.

FAQ 2: What is the best nitrogen protecting group strategy for syntheses involving the 1-azabicyclo[2.2.1]heptane core?

The choice of a nitrogen protecting group is critical and depends entirely on the downstream reaction conditions. For this bicyclic system, the nitrogen is a tertiary amine, so protection is only relevant for piperidine-based precursors used in routes like Strategy B.

Protecting_Group_Choice start Need to Protect Piperidine Precursor? cond1 Using Organolithium Reagents (e.g., Carbolithiation)? start->cond1 cond2 Need Mild, Non-Acidic Deprotection? cond1->cond2 No pg1 Use Benzyl (Bn) cond1->pg1 Yes cond3 Need Stability to Oxidation/Reduction? cond2->cond3 No pg2 Use Boc cond2->pg2 Yes (Use TFA) cond3->pg1 No (Cleaved by H2/Pd) pg3 Use Cbz cond3->pg3 Yes (Stable to many reagents) dep1 dep1 pg1->dep1 Deprotection: H2, Pd/C dep2 dep2 pg2->dep2 Deprotection: TFA, HCl dep3 dep3 pg3->dep3 Deprotection: H2, Pd/C

Caption: Decision workflow for selecting a nitrogen protecting group.
  • Benzyl (Bn): Excellent choice for organometallic chemistry (stable to n-BuLi). Removed by catalytic hydrogenation (H₂/Pd-C).

  • tert-Butoxycarbonyl (Boc): Unsuitable for reactions involving strong bases like organolithiums as the carbonyl group can be attacked. It is easily removed with acid (TFA, HCl).

  • Carboxybenzyl (Cbz): Generally more stable than Boc to basic conditions but can still be incompatible with some organometallics. Removed by catalytic hydrogenation.

FAQ 3: What analytical techniques are essential for characterizing the intermediates and the final product?

Confirming the formation of the strained bicyclic structure requires a combination of spectroscopic methods.

  • ¹H NMR: Look for characteristic signals of the bridgehead protons (H-4 and H-7, if the latter is not substituted). The constrained nature of the ring system will result in complex, non-first-order splitting patterns for the methylene bridge protons.

  • ¹³C NMR: The number of signals should correspond to the number of unique carbons in the structure. The bridgehead carbons (C-4 and C-7) will have distinct chemical shifts. For the title compound, expect 7 unique carbon signals.[1]

  • Mass Spectrometry (MS): Essential for confirming the molecular weight of intermediates and the final product. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Useful for tracking functional group transformations. Key stretches to monitor include the C=O of the ester/acid (~1700-1740 cm⁻¹) and the broad O-H and N-H stretches of the final hydrochloride salt.

Detailed Experimental Protocol: Synthesis via Strategy A

The following protocol is adapted from the published procedure by Dull et al. and should be performed by trained chemists with appropriate safety precautions.[1]

Step 1: Alkylation of Ethyl N-(Diphenylmethylene)glycinate

  • Under an argon atmosphere, add diisopropylamine (1.2 eq) to anhydrous THF and cool to -78 °C.

  • Slowly add n-butyllithium (1.1 eq) and stir for 30 minutes at 0 °C, then re-cool to -78 °C.

  • Add a solution of ethyl N-(diphenylmethylene)glycinate (1.0 eq) in THF dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.

  • Add a solution of 3-(bromomethyl)tetrahydrofuran (1.2 eq) in THF dropwise. Stir at -78 °C for 2 hours, then allow to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by silica gel chromatography to yield the alkylated product.

Step 2: Hydrolysis, Ring Opening, and Cyclization

  • Heat the product from Step 1 to reflux in 48% aqueous HBr.

  • After the reaction is complete (monitor by TLC), cool the mixture and wash with diethyl ether to remove organic impurities.

  • Concentrate the aqueous layer in vacuo to obtain the crude di-bromo amine hydrobromide salt.

  • Immediately dissolve the crude salt in concentrated ammonium hydroxide (NH₄OH) and stir at room temperature for 24-48 hours.

  • Extract the aqueous mixture with CH₂Cl₂. Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the crude bicyclic ester.

Step 3: Final Hydrolysis and Salt Formation

  • Heat the crude bicyclic ester from Step 2 at reflux in concentrated HCl.

  • After hydrolysis is complete, concentrate the solution in vacuo to obtain the crude hydrochloride salt of the target acid.

  • For purification, dissolve the crude solid in a minimal amount of hot isopropanol, and add diethyl ether until persistent cloudiness is observed.

  • Allow to cool slowly to induce crystallization. Collect the solid by filtration, wash with cold ether, and dry under high vacuum to yield this compound.[1]

References

  • Fraser, R. R., & Swingle, R. B. (1970). Synthesis of 7-azabicyclo[2.2.1]heptane, exo-2-chloro-7-azabicyclo[2.2.1]heptane, and derivatives. Canadian Journal of Chemistry, 48(13), 2065-2074. [Link]

  • Marco-Contelles, J., et al. (2010). Synthesis of new 7-azabicyclo[2.2.1]heptane derivatives. ARKIVOC, 2010(iii), 56-73. [Link]

  • Hutyra, C. (2022). Substituent Effect Analysis of the Synthesis of 1-Azabicyclo[2.2.1]heptan-2-one Using Diels-Alder Reactions. East Texas A&M University. [Link]

  • Gómez-Sánchez, E., Soriano, E., & Marco-Contelles, J. (2007). Synthesis of 7-Azabicyclo[2.2.1]heptane and 2-Oxa-4-azabicyclo[3.3.1]non-3-ene Derivatives... The Journal of Organic Chemistry, 72(23), 8656–8670. [Link]

  • Ronan, B., et al. (2013). Synthesis of New Bridgehead Substituted Azabicyclo-[2.2.1]heptane and -[3.3.1]nonane Derivatives as Potent and Selective α7 Nicotinic Ligands. Organic Letters, 15(19), 5064-5067. [Link]

  • Coldham, I., et al. (2000). Intramolecular carbolithiation reactions for the preparation of Azabicyclo[2.2.1]-, -[2.2.2]-, and -[3.2.1]heptane Ring Systems. The Journal of Organic Chemistry, 65(12), 3788-3795. [Link]

  • Avenoza, A., et al. (2001). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Tetrahedron, 57(25), 545-548. [Link]

  • Soriano, E., & Marco-Contelles, J. (2009). Mechanistic Analysis of Intramolecular Free Radical Reactions toward Synthesis of 7-Azabicyclo[2.2.1]heptane Derivatives. The Journal of Organic Chemistry, 74(17), 6773-6780. [Link]

  • Avenoza, A., et al. (2001). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. ResearchGate. [Link]

  • Ronan, B., et al. (2014). Synthesis of Bridgehead-Substituted Azabicyclo[2.2.1]heptane and -[3.3.1]nonane Derivatives for the Elaboration of α7 Nicotinic Ligands. The Journal of Organic Chemistry, 79(10), 4512-4525. [Link]

  • Prieß, M., & Plietker, B. (2024). Nitrogen-bridgehead compounds: overview, synthesis, and outlook on applications. Organic & Biomolecular Chemistry. [Link]

  • de Souza, R. O., et al. (2021). Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. Chemical Reviews, 122(12), 10577-10651. [Link]

  • Dull, M. A., et al. (2005). Synthesis of Bicyclic Tertiary R-Amino Acids. The Journal of Organic Chemistry, 70(23), 9570-9573. [Link]

Sources

Technical Support Center: Purification of 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions related to the purification of this valuable bicyclic amino acid analog.

Introduction

1-Azabicyclo[2.2.1]heptane-7-carboxylic acid is a constrained proline analog of significant interest in medicinal chemistry due to its rigid bicyclic structure. Its incorporation into peptides and small molecules can induce specific conformations, leading to enhanced biological activity and selectivity. The hydrochloride salt is a common form for handling and storage. However, its synthesis can often result in a mixture of byproducts and unreacted starting materials, necessitating robust purification strategies. This guide provides practical, field-tested advice to overcome common purification challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Question 1: My crude product is a sticky oil instead of a solid after synthesis and initial work-up. How can I crystallize it?

Answer:

This is a common issue often caused by the presence of residual solvents, moisture, or impurities that inhibit crystallization. Here is a systematic approach to induce crystallization:

Underlying Causality: The hydrochloride salt of this amino acid is hygroscopic and highly soluble in polar solvents. Impurities can act as "crystal poisons," disrupting the formation of a stable crystal lattice. The goal is to remove these inhibitors and find a solvent system where the product has low solubility at a reduced temperature.

Step-by-Step Protocol:

  • Thorough Drying: Ensure the crude oil is free of volatile organic solvents by drying it under high vacuum for several hours. If water is suspected, azeotropic distillation with toluene can be effective before vacuum drying.

  • Solvent Screening for Recrystallization: The key is to find a solvent or solvent mixture in which the product is soluble at an elevated temperature but poorly soluble at room temperature or below.

    • Initial Screen: Start with small aliquots of your crude oil in separate vials. Test the following solvent systems:

      • Isopropanol/Diethyl ether

      • Methanol/Ethyl acetate[1]

      • Ethanol/tert-Butyl methyl ether (TBME)

    • Procedure: Dissolve the oil in a minimal amount of the more polar solvent (e.g., isopropanol) with gentle warming. Then, slowly add the less polar solvent (e.g., diethyl ether) dropwise until a persistent cloudiness appears. Gently warm the mixture until it becomes clear again, then allow it to cool slowly to room temperature, followed by cooling in an ice bath or refrigerator.

  • Seeding: If you have a small amount of pure, crystalline material from a previous batch, adding a single seed crystal to the supersaturated solution can initiate crystallization.

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.

Data Presentation: Solvent Systems for Recrystallization

Solvent SystemObservationsRecommended For
Isopropanol/Diethyl EtherGood for removing non-polar impurities.General purpose recrystallization.
Methanol/Ethyl AcetateEffective for many amino acid hydrochlorides.[1]Cases with moderate polarity byproducts.
Ethanol/Propylene OxideCan be used to convert the free amino acid to its hydrochloride salt in situ and crystallize.[2]When starting from the free amino acid.
Question 2: My NMR spectrum shows the presence of unreacted starting materials and other synthetic byproducts. What is the best purification method?

Answer:

When simple recrystallization is insufficient to remove closely related impurities, chromatographic techniques are necessary. For a polar, charged molecule like an amino acid hydrochloride, ion-exchange chromatography is often the most effective method.[3][4]

Expertise & Experience: Silica gel column chromatography can be challenging for this compound due to its high polarity, which often leads to poor separation and streaking. Reverse-phase chromatography is a viable alternative but can be expensive for large-scale purifications. Ion-exchange chromatography directly leverages the charge of the amino acid for highly selective separation.

Experimental Workflow: Ion-Exchange Chromatography

Caption: Workflow for Ion-Exchange Chromatography Purification.

Detailed Protocol:

  • Resin Preparation: Use a strong cation exchange resin (e.g., Dowex® 50WX8 or Amberlite® IR-120). Wash the resin thoroughly with deionized water, followed by an acid wash (e.g., 1 M HCl), and then rinse with deionized water until the eluent is neutral.

  • Sample Loading: Dissolve the crude hydrochloride salt in a minimal amount of deionized water or a low pH buffer. Apply this solution to the top of the prepared resin column.

  • Washing: Elute the column with deionized water. Neutral and anionic impurities will pass through while your protonated amino acid remains bound to the resin.

  • Elution: Elute the desired product from the resin using a dilute aqueous ammonia solution (e.g., 2-5% NH₄OH). The ammonia deprotonates the amino acid, releasing it from the resin. Collect fractions and monitor by TLC or LC-MS.

  • Conversion back to Hydrochloride: Combine the pure fractions, and remove the ammonia and water under reduced pressure. Dissolve the resulting free amino acid in a suitable solvent (e.g., methanol or isopropanol) and treat with a stoichiometric amount of HCl (e.g., as a solution in ether or dioxane) to precipitate the pure hydrochloride salt.

Question 3: I am concerned about the presence of diastereomers. How can I separate them?

Answer:

While 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid itself is achiral, synthetic precursors or modifications can introduce chiral centers, potentially leading to diastereomeric mixtures.

Trustworthiness: The separation of diastereomers often requires higher resolution techniques than standard chromatography. High-Performance Liquid Chromatography (HPLC), particularly on a chiral stationary phase or after derivatization, is the gold standard.

Recommended Approach:

  • Analytical Method Development: First, develop an analytical HPLC method to confirm the presence of diastereomers and determine the resolution. A reverse-phase C18 column with a mobile phase of water/acetonitrile containing an ion-pairing agent (like TFA) is a good starting point.

  • Preparative HPLC: If diastereomers are detected, scale up the analytical method to a preparative HPLC system. This allows for the isolation of gram quantities of each diastereomer.[5]

  • Fractional Crystallization: In some cases, diastereomers can be separated by fractional crystallization. This involves carefully selecting a solvent system where one diastereomer is significantly less soluble than the other and repeatedly crystallizing the mixture to enrich one isomer in the solid phase. This is often an iterative and less efficient process than preparative HPLC.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and solubility of pure this compound?

  • Appearance: It is typically a white to off-white crystalline solid.[2]

  • Solubility: It is freely soluble in water, soluble in methanol and ethanol, and sparingly soluble to insoluble in less polar organic solvents like diethyl ether, ethyl acetate, and dichloromethane.

Q2: How should I store this compound?

  • Due to its hygroscopic nature, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. A desiccator is recommended for long-term storage.

Q3: What are the common impurities I should look out for?

  • Common impurities can include unreacted starting materials from the specific synthetic route used, partially reacted intermediates, and byproducts from side reactions. For instance, in syntheses involving a Diels-Alder reaction, you might find unreacted dienophiles or dienes.[2] In routes involving ring closure, incomplete cyclization products could be present.[1]

Q4: Can I use the free amino acid directly in my next reaction?

  • Yes, the free amino acid can be obtained from the hydrochloride salt by treatment with a base or by using an ion-exchange resin as described in the troubleshooting section.[2][4] The choice between using the hydrochloride salt or the free base depends on the specific requirements of your subsequent reaction (e.g., peptide coupling conditions).

References

  • Biocompatible and Selective Generation of Bicyclic Peptides. PMC - NIH. Available at: [Link]

  • This compound (C7H11NO2). PubChem. Available at: [Link]

  • Avenoza, A., Cativiela, C., Busto, J. H., Fernández-Recio, M. A., Peregrina, J. M., & Rodríguez, F. (2001). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Tetrahedron, 57(3), 545-548. Available at: [Link]

  • Portoghese, P. S., & Gomaa, M. S. (1970). Synthesis of 7-azabicyclo[2.2.1]heptane, exo-2-chloro-7-azabicyclo[2.2.1]heptane, and derivatives. Canadian Journal of Chemistry, 48(13), 2065-2072. Available at: [Link]

  • An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. Tetrahedron: Asymmetry, 10(1), 77-81. Available at: [Link]

  • Amino Acid Purification - Column Chromatography. Sorbead India. Available at: [Link]

  • Miscellaneous-impurities. Pharmaffiliates. Available at: [Link]

  • WO1994022868A1 - 7-azabicyclo-[2.2.1]-heptane and -heptene derivatives as analgesics and anti-inflammatory agents. Google Patents.
  • Conformationally Restricted Nonchiral Pipecolic Acid Analogues. The Journal of Organic Chemistry, 66(1), 214-219. Available at: [Link]

Sources

Validation & Comparative

A Researcher's Guide: 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid as a Proline Surrogate in Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of peptide-based drug development, the amino acid proline provides a unique structural cornerstone, imparting significant conformational constraints and proteolytic resistance.[1][2] However, the inherent flexibility of its pyrrolidine ring, including cis/trans isomerization, can limit the precise conformational control required for optimal bioactivity. This guide provides an in-depth comparison of proline with 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid, a conformationally locked bicyclic analogue. We will explore the profound structural differences and their subsequent impact on critical peptide properties such as proteolytic stability and receptor binding affinity. This analysis is supplemented with experimental workflows to empower researchers in evaluating such analogues in their own drug discovery programs.

Introduction: The Quest to Surpass Proline's Limitations

Proline is unique among the 20 proteinogenic amino acids due to its secondary amine, where the side chain cycles back onto the backbone nitrogen.[3][][5] This cyclic nature restricts the Ramachandran space, introducing kinks and turns that are fundamental to protein folding and the structure of many bioactive peptides.[1][5] Furthermore, peptide bonds involving proline are less susceptible to cleavage by many proteases, a quality highly desirable in therapeutic peptide design.[2][6]

Despite these advantages, the proline pyrrolidine ring is not entirely rigid. It exists in equilibrium between different puckered conformations (endo/exo) and, most notably, allows for cis-trans isomerization of the preceding peptide bond.[7][8] This isomerization can be a slow process and can lead to a heterogeneous mixture of peptide conformers, some of which may be inactive or have reduced affinity for the target receptor.[8]

To overcome these limitations and achieve superior control over peptide conformation, medicinal chemists have developed a range of proline mimetics.[9] Among the most compelling are bicyclic analogues, which "lock" the structure into a single, well-defined geometry. This guide focuses on a particularly promising example: 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride . By fusing the proline ring with an additional bridge, this molecule eliminates both ring pucker flexibility and cis-trans isomerization, offering a powerful tool to pre-organize a peptide into its bioactive conformation.[10][11]

Structural and Conformational Analysis: Rigidity by Design

The functional differences between proline and 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid stem directly from their distinct three-dimensional structures.

  • Proline (Pro): Possesses a five-membered pyrrolidine ring.[3] This ring is flexible and can "pucker" in two primary ways (Cγ-endo and Cγ-exo). Critically, the energy barrier between the cis and trans conformations of the Xaa-Pro peptide bond is relatively low, leading to significant populations of both isomers in solution.[8]

  • 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid (Aza): This molecule contains a rigid bicycloalkane framework where the five-membered ring of proline is locked by an ethylene bridge.[10][12] This bicyclic system severely restricts bond rotation. As a result, the peptide bond involving the nitrogen of this residue is locked into a trans-like conformation, and the side-chain flexibility is virtually eliminated.

G cluster_pro Proline cluster_aza 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid pro_struct pro_struct aza_struct aza_struct

Caption: Chemical structures of L-Proline and 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid.

Table 1: Comparison of Structural & Conformational Properties

FeatureL-Proline1-Azabicyclo[2.2.1]heptane-7-carboxylic acidRationale for Difference
Core Structure Monocyclic PyrrolidineBicyclic HeptaneAdditional ethylene bridge locks the five-membered ring.[10][11]
Ring Flexibility Exists as Cγ-endo/exo puckersRigid, locked conformationBicyclic structure prevents ring puckering.
Peptide Bond Isomerism Allows cis/trans isomerizationLocked in a trans-like geometryThe bridge sterically prevents rotation to the cis form.
Backbone Dihedral Angles Restricted, but variableHighly restricted and definedThe rigid scaffold dictates the orientation of the backbone.

Expected Impact on Peptide Performance: A Comparative Analysis

Incorporating the rigid Aza analogue in place of proline is hypothesized to yield significant advantages in key performance metrics for therapeutic peptides.

Enhanced Proteolytic Stability

The inherent resistance of proline-containing peptides to enzymatic degradation is a well-documented phenomenon.[1][13][14][15] Many proteases are unable to accommodate the unique geometry of the Xaa-Pro bond in their active sites. By introducing the even more sterically demanding bicyclic structure of 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid, we can logically predict a profound increase in stability. The bulky, rigid framework acts as a superior steric shield, further hindering the approach of proteolytic enzymes to the peptide backbone.[16][17] This strategy of using non-canonical or unnatural amino acids is a proven method for improving peptide half-life.[18][19]

Potentially Increased Receptor Binding Affinity

A fundamental principle of molecular recognition is that a ligand pays an entropic penalty upon binding to its receptor, as it transitions from a flexible, high-entropy state in solution to a single, bound conformation. By using a conformationally locked analogue like 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid, the peptide is "pre-organized" into a single, rigid conformation that ideally mimics the bioactive shape.[20]

If this locked conformation is indeed the one required for receptor binding, the entropic penalty of binding is significantly reduced, which can lead to a substantial increase in binding affinity (lower Kd or IC50 values).[21] This concept has been successfully applied using various constrained amino acids to improve the biological activity and selectivity of peptides.[20][22]

Table 2: Expected Impact on Key Peptide Performance Metrics

Performance MetricEffect of ProlineExpected Effect of Aza-bicyclo-heptane AnalogueScientific Rationale
Proteolytic Stability Moderate to HighVery High Increased steric hindrance from the rigid bicyclic scaffold prevents protease access to the peptide backbone.[16][19]
Receptor Binding Affinity VariablePotentially Increased Pre-organizes the peptide into a single conformation, reducing the entropic penalty of binding if the locked state matches the bioactive conformation.[20][21]
Conformational Purity Low (mixture of isomers)High (single conformer)The bicyclic structure eliminates both ring pucker and cis/trans isomerization.[7][8]
Solubility ModerateTo be determinedThe impact on solubility is context-dependent and must be empirically determined.

Synthesis and Incorporation into Peptides

1-Azabicyclo[2.2.1]heptane-7-carboxylic acid is a non-canonical amino acid that must be chemically synthesized. Several synthetic routes have been reported, often involving a Diels-Alder reaction as a key step to construct the bicyclic core.[10][23] Once synthesized and appropriately protected (e.g., as an Fmoc-protected derivative), it can be incorporated into peptides using standard Solid-Phase Peptide Synthesis (SPPS) protocols.[24][25] Standard coupling reagents like HCTU are generally effective, although the sterically hindered nature of the amino acid might occasionally necessitate optimized or double-coupling protocols.

Experimental Protocols for Comparative Evaluation

To empirically validate the hypothesized benefits, rigorous side-by-side testing of a proline-containing peptide and its Aza-bicyclo-heptane-substituted counterpart is essential.

Protocol: In Vitro Plasma Stability Assay

This assay determines the half-life of a peptide in a biologically relevant medium containing a complex mixture of proteases.

Caption: General workflow for determining binding affinity using SPR.

High-Level Methodology:

  • Immobilization: The target protein (receptor) is chemically immobilized onto the surface of an SPR sensor chip.

  • Association: A solution containing the peptide (analyte) at a known concentration is flowed over the chip surface. The binding of the peptide to the immobilized receptor is measured in real-time as a change in the refractive index, generating an association curve.

  • Dissociation: The peptide solution is replaced by a flow of running buffer, and the dissociation of the peptide from the receptor is monitored, generating a dissociation curve.

  • Regeneration: A specific solution is injected to strip all bound peptide from the receptor, returning the surface to its baseline state for the next injection.

  • Data Analysis: This process is repeated for a series of peptide concentrations. The resulting sensorgrams are globally fitted to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates higher binding affinity.

Conclusion and Future Perspectives

The substitution of proline with the conformationally locked analogue, 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid, represents a powerful strategy in modern peptidomimetic design. By eliminating conformational heterogeneity, this modification is rationally expected to confer superior proteolytic stability and has the potential to significantly enhance receptor binding affinity by minimizing the entropic cost of binding. These enhancements directly address two of the most significant hurdles in the development of peptide therapeutics: poor in vivo half-life and the need for high target potency.

While the synthetic cost of such non-canonical amino acids is higher, the potential payoff in improved drug-like properties justifies their evaluation in high-value therapeutic programs. The experimental protocols outlined in this guide provide a clear framework for researchers to empirically validate these advantages, enabling a direct, data-driven comparison between standard proline-containing peptides and their rigidly constrained counterparts. Future work will likely focus on developing even more diverse and stereochemically complex bicyclic and polycyclic proline analogues, further expanding the medicinal chemist's toolkit for sculpting peptides into potent and stable therapeutic agents.

References

  • Vanhoof, G., Goossens, F., De Meester, I., Hendriks, D., & Scharpé, S. (1995). Proline motifs in peptides and their biological processing. The FASEB Journal.
  • Yaron, A., & Naider, F. (1993). Proline-dependent structural and biological properties of peptides and proteins. Critical Reviews in Biochemistry and Molecular Biology. [Link]

  • Creative Peptides. (n.d.). Proline Amino Acids: Properties, Function, Benefits, and Sources.
  • Naider, F., & Yaron, A. (1993). Proline-dependent structural and biological properties of peptides and proteins. Tel Aviv University.
  • BOC Sciences. (n.d.). Proline: Definition, Structure, Benefits, Sources and Uses. BOC Sciences.
  • Study.com. (n.d.). Proline Overview, Structure & Functions. Study.com.
  • Ranganathan, D. (2020). Conformational landscape of substituted prolines. Amino Acids. [Link]

  • Niebler, R., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]

  • Gerlach, J. P., et al. (2021). An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations. Frontiers in Molecular Biosciences. [Link]

  • Zizzari, A. T., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE. [Link]

  • Royo, M., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. MDPI. [Link]

  • Sharma, A., et al. (2023). Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. Scientific Reports. [Link]

  • Niebler, R., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Publications. [Link]

  • ResearchGate. (n.d.). Effect of proline replacement on binding of peptides to 0.5.
  • Avenoza, A., et al. (2001). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Tetrahedron. [Link]

  • Hollo, G., et al. (2021). Impact of β-perfluoroalkyl substitution of proline on the proteolytic stability of its peptide derivatives. Organic & Biomolecular Chemistry. [Link]

  • Wang, Z., et al. (2021). Automated affinity selection for rapid discovery of peptide binders. RSC Publishing. [Link]

  • The Bumbling Biochemist. (2023). Overview of methods to measure biochemical binding affinity. YouTube. [Link]

  • BenchChem. (n.d.). (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid. BenchChem.
  • PubChemLite. (n.d.). This compound. PubChemLite.
  • BenchChem. (n.d.).
  • Ware, M. J., et al. (2023). Quantifying and controlling the proteolytic degradation of cell adhesion peptides. bioRxiv. [Link]

  • Barriobero Neila, J. I. (n.d.). Synthesis and applications of 7-azabicyclo[2.2.1]heptane-1-carboxylic systems. Servicio de Publicaciones.
  • Sigma-Aldrich. (n.d.).
  • Gmeiner, P. (2007). Molecular building kit of fused-proline-derived peptide mimetics allowing specific adjustment of the dihedral Psi angle. The Journal of Organic Chemistry. [Link]

  • Liu, R. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Ramshaw, J. A. M., et al. (2008). The Importance of Proline Residues in the Structure, Stability and Susceptibility to Proteolytic Degradation of Collagens. Amino Acids. [Link]

  • Yaron, A. (1987). The role of proline in the proteolytic regulation of biologically active peptides. Biopolymers.
  • Yaron, A. (1987). The role of proline in the proteolytic regulation of biologically active peptides. PubMed. [Link]

Sources

A Comparative Guide to the Conformational Analysis of Peptides Containing 1-Azabicyclo[2.2.1]heptane-7-carboxylic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the quest for peptides with enhanced stability, receptor selectivity, and predictable conformations is paramount. The introduction of conformationally constrained non-proteinogenic amino acids is a powerful strategy to achieve these goals.[1][2] This guide provides an in-depth technical comparison of the conformational effects of incorporating 1-azabicyclo[2.2.1]heptane-7-carboxylic acid and its well-studied isomer, 7-azabicyclo[2.2.1]heptane-1-carboxylic acid (Ahc), into peptide backbones. We will delve into the experimental and computational methodologies used to elucidate their structural impact, with a direct comparison to the ubiquitous proline residue.

The rigid bicyclic structure of these amino acids dramatically limits the conformational freedom of the peptide chain, acting as potent inducers of specific secondary structures, such as β-turns.[2][3][4] Understanding the precise conformational landscape imposed by these proline analogues is crucial for the rational design of peptidomimetics with desired biological activities.

The Azabicyclo[2.2.1]heptane System: A Superior Scaffold for Conformational Control

Proline's unique five-membered ring already restricts the peptide backbone's flexibility. However, the 1-azabicyclo[2.2.1]heptane-7-carboxylic acid scaffold and its isomers introduce an even greater degree of rigidity by bridging the pyrrolidine ring. This bicyclic system locks the puckering of the five-membered ring and severely constrains the ω (omega) and φ (phi) dihedral angles, offering a more defined conformational template than proline.

A key feature of the 7-azabicyclo[2.2.1]heptane system is its propensity to induce non-planar amide bonds.[3][5] This inherent distortion can mimic the transition state of cis-trans amide isomerization, a critical process in protein folding, providing a unique tool for designing peptides with novel functionalities.[3]

Comparative Conformational Analysis: Ahc-Peptides vs. Pro-Peptides

A seminal study by Avenoza et al. provides a direct comparison of dipeptides containing 7-azabicyclo[2.2.1]heptane-1-carboxylic acid (Ahc) with their proline-containing counterparts.[3] Their findings, derived from X-ray crystallography and NMR spectroscopy, offer a clear picture of the conformational divergence.

X-Ray Crystallography: The Solid-State View

Single-crystal X-ray diffraction provides unambiguous evidence of the conformational preferences in the solid state. A comparative analysis of Piv-Ahc-L-Ser-NHMe and its proline-containing analogue reveals significant differences.

The Piv-Ahc-L-Ser-NHMe dipeptide adopts a well-defined type I β-turn conformation.[3] In contrast, the Ser-Ahc sequence exists in a non-folded structure, highlighting the sequence-dependent nature of this induction.[3][4] A crucial finding is the significant distortion of the amide bond involving the Ahc residue. The tilt and twist angles, measures of this non-planarity, are substantially larger in the Ahc-peptide compared to typical peptides.[3]

ParameterPiv-Ahc-L-Ser-NHMePiv-L-Ser-L-Pro-NHMe
Conformation Type I β-turnExtended
Amide Bond (Ahc/Pro) Distorted (Tilt: 29.2°, Twist: 10°)Planar
Key Dihedral Angles φ(i+1) = -60.8°, ψ(i+1) = -29.4°N/A (Extended)

Table 1: Comparison of solid-state conformational parameters of Ahc- and Pro-containing dipeptides.[3]

Experimental Protocols

Protocol 1: Single-Crystal X-ray Diffraction

This protocol outlines the general steps for obtaining and analyzing the crystal structure of a synthetic peptide.

1. Crystallization:

  • Dissolve the purified peptide in a suitable solvent or solvent mixture (e.g., methanol, chloroform, ethyl acetate).
  • Employ vapor diffusion (hanging or sitting drop) or slow evaporation techniques to grow single crystals. Screen various conditions (precipitants, temperature, concentrations) to find optimal crystallization conditions. 2. Data Collection:
  • Mount a suitable single crystal on a goniometer head.
  • Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα or Mo Kα radiation) and a detector. 3. Structure Solution and Refinement:
  • Process the diffraction data (integration and scaling).
  • Solve the crystal structure using direct methods or Patterson methods.
  • Refine the structural model against the experimental data using least-squares methods. This involves refining atomic positions, and thermal parameters, and adding hydrogen atoms. 4. Analysis:
  • Analyze the final structure to determine bond lengths, bond angles, dihedral angles, and intermolecular interactions.
  • Generate graphical representations (e.g., ORTEP diagrams) for visualization.[3]
NMR Spectroscopy: Insights into Solution Conformation

While X-ray crystallography provides a static picture, NMR spectroscopy reveals the conformational dynamics in solution. Key NMR experiments for this analysis include COSY, TOCSY, and NOESY.[6]

In the study of Ahc-containing peptides, NMR data corroborated the β-turn-inducing properties observed in the solid state. The presence of specific Nuclear Overhauser Effects (NOEs) between protons that are distant in the sequence but close in space provides strong evidence for a folded structure. For example, an NOE between the α-proton of Ahc and the NH proton of the following residue is indicative of a turn conformation.

Protocol 2: 2D NMR for Peptide Conformational Analysis

1. Sample Preparation:

  • Dissolve the peptide in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or H₂O/D₂O mixture) to a concentration of 1-5 mM.[6]
  • Add a trace amount of a reference standard (e.g., TMS). 2. Data Acquisition:
  • Record a set of 2D NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
  • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, typically within the same amino acid residue.
  • TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system of a residue.
  • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close to each other (< 5 Å), providing crucial distance restraints for structure calculation. 3. Data Analysis:
  • Assign all proton resonances using the COSY and TOCSY spectra.
  • Identify key inter-residue NOEs in the NOESY spectrum.
  • Use the intensities of the NOE cross-peaks to derive semi-quantitative distance restraints.
  • Analyze temperature coefficients of amide protons to identify those involved in intramolecular hydrogen bonds (values < 3 ppb/K in DMSO-d₆ are indicative of H-bonding).[7] 4. Structure Calculation (Optional):
  • Use the derived distance and dihedral angle restraints as input for molecular dynamics and simulated annealing calculations to generate an ensemble of solution structures.

Computational Modeling: Predicting Conformational Landscapes

Computational methods, including molecular mechanics and molecular dynamics simulations, are invaluable for exploring the conformational space available to peptides.[8] These techniques can predict the preferred dihedral angles and the energy barriers between different conformations, complementing experimental data.

For peptides containing azabicyclo[2.2.1]heptane systems, computational studies can rationalize the experimental findings, for instance, by showing a lower energy for the β-turn conformation compared to an extended structure.

Workflow and Data Integration

The conformational analysis of these constrained peptides follows a multi-pronged approach, integrating experimental and computational data.

G cluster_synthesis Peptide Synthesis cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_analysis Data Integration & Modeling Peptide_Synthesis Peptide Synthesis (Solid or Solution Phase) Purification Purification (HPLC) Peptide_Synthesis->Purification NMR NMR Spectroscopy (COSY, TOCSY, NOESY) Purification->NMR XRay X-Ray Crystallography Purification->XRay Structure 3D Structure Determination NMR->Structure Distance Restraints XRay->Structure Solid-State Structure MD Molecular Dynamics Simulations Conformational_Landscape Conformational Landscape MD->Conformational_Landscape Energy Profiles QM Quantum Mechanics Calculations QM->MD Force Field Param. Structure->Conformational_Landscape

Caption: Workflow for conformational analysis of constrained peptides.

Conclusion and Future Outlook

The incorporation of 1-azabicyclo[2.2.1]heptane-7-carboxylic acid and its isomers into peptides offers a robust method for enforcing specific, predictable conformations. The rigid bicyclic scaffold is a superior β-turn inducer compared to proline and introduces unique structural features like amide bond distortion. The synergistic use of X-ray crystallography, high-field NMR spectroscopy, and computational modeling provides a comprehensive understanding of the conformational impact of these non-proteinogenic amino acids. This knowledge is critical for the rational design of next-generation peptidomimetics with enhanced therapeutic potential.

References

  • Avenoza, A., Busto, J. H., Peregrina, J. M., & Rodríguez, F. (2002). Incorporation of Ahc into Model Dipeptides as an Inducer of a β-Turn with a Distorted Amide Bond. Conformational Analysis. The Journal of Organic Chemistry, 67(12), 4241–4249. [Link]

  • Figshare. (2002). Incorporation of Ahc into Model Dipeptides as an Inducer of a β-Turn with a Distorted Amide Bond. Conformational Analysis. [Link]

  • ACS Publications. (2002). Incorporation of Ahc into Model Dipeptides as an Inducer of a β-Turn with a Distorted Amide Bond. Conformational Analysis. The Journal of Organic Chemistry. [Link]

  • Pérez, J. J. (n.d.). Juan Jesús Pérez contributions. Molecular and Industrial Biotechnology group. GBMI - UPC. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Conformational preferences of proline analogues with different ring size. Retrieved from [Link]

  • ACS Publications. (2003). Demonstration of endo-cis-(2S,3R)-Bicyclo[2.2.1]hept-5-en-2,3- dicarbonyl Unit as a Reverse-Turn Scaffold and Nucleator of Two-Stranded Parallel β-Sheets: Design, Synthesis, Crystal Structure, and Self-Assembling Properties of Norborneno Peptide Analogues. Journal of the American Chemical Society. [Link]

  • Barriobero Neila, J. I. (n.d.). Synthesis and applications of 7-azabicyclo[2.2.1]heptane-1-carboxylic systems. Servicio de Publicaciones - Universidad de La Rioja. Retrieved from [Link]

  • Gentilucci, L., et al. (n.d.). Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetics. Retrieved from [Link]

  • Avenoza, A., et al. (2001). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Tetrahedron, 57(3), 545-548. [Link]

  • ResearchGate. (2001). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. [Link]

  • ResearchGate. (n.d.). Synthesis of 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, a rigid non-chiral analogue of 2-aminoadipic acid. [Link]

  • ACS Publications. (2010). Water-Stable Helical Structure of Tertiary Amides of Bicyclic β-Amino Acid Bearing 7-Azabicyclo[2.2.1]heptane. Full Control of Amide Cis−Trans Equilibrium by Bridgehead Substitution. Journal of the American Chemical Society. [Link]

  • Arkat USA. (n.d.). Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. [Link]

  • ResearchGate. (2005). (S)-ABOC: A rigid bicyclic β-amino acid as turn inducer. [Link]

  • University of Bayreuth. (n.d.). Peptide NMR. Retrieved from [Link]

  • PubChem. (n.d.). 1-azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride. Retrieved from [Link]

  • ACS Publications. (2006). Conformationally Restricted Nonchiral Pipecolic Acid Analogues. The Journal of Organic Chemistry. [Link]

  • KOPS - University of Konstanz. (2010). Stereoselective Approach to New Conformationally Restricted alpha-Amino Acids,Stereoselective Synthesis of alpha-Trifluoromethyl. [Link]

  • PubMed. (2019). Dihedral Angle Calculations To Elucidate the Folding of Peptides through Its Main Mechanical Forces. [Link]

  • ResearchGate. (2017). An Evaluation of Amide Group Planarity in 7-Azabicyclo[2.2.1]heptane Amides. Low Amide Bond Rotation Barrier in Solution. [Link]

Sources

A Comparative Analysis of the Biological Activity of 1-Azabicyclo[2.2.1]heptane-7-carboxylic Acid Derivatives and Other Proline Analogues

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Evaluation

In the landscape of modern drug discovery, the quest for molecules with enhanced potency, selectivity, and favorable pharmacokinetic profiles is perpetual. Proline and its analogues have emerged as a cornerstone in medicinal chemistry, offering a conformationally restricted scaffold that aids in the design of novel therapeutics. This guide provides an in-depth comparison of the biological activity of a unique class of bicyclic proline analogues, 1-azabicyclo[2.2.1]heptane-7-carboxylic acid derivatives, against other prominent proline analogues. Our focus will be on their interactions with neuronal nicotinic acetylcholine receptors (nAChRs), a key target for neurological disorders, with a secondary discussion on their relevance as GABA transporter inhibitors.

The Significance of Conformational Restraint: Why Proline Analogues?

Proline's unique cyclic structure restricts the conformational flexibility of the peptide backbone, a property that medicinal chemists exploit to lock a molecule into a bioactive conformation. This pre-organization can lead to a significant increase in binding affinity for a biological target by reducing the entropic penalty of binding. Furthermore, the diverse stereochemistry of proline analogues allows for a fine-tuning of the spatial arrangement of functional groups, which is critical for optimizing interactions with receptor binding pockets.

1-Azabicyclo[2.2.1]heptane Derivatives: A Rigid Scaffold for Nicotinic Acetylcholine Receptor Modulation

The 1-azabicyclo[2.2.1]heptane core represents a highly constrained proline analogue. This rigid structure is particularly well-suited for probing the binding sites of receptors that recognize acetylcholine, such as nAChRs.

Biological Activity at Nicotinic Acetylcholine Receptors

Derivatives of 1-azabicyclo[2.2.1]heptane have been extensively investigated as ligands for nAChRs, which are implicated in a range of neurological conditions including Alzheimer's disease, Parkinson's disease, and nicotine addiction. The primary measure of a ligand's affinity for a receptor is its inhibition constant (Kᵢ), which represents the concentration of a ligand that will bind to half the available receptors at equilibrium. A lower Kᵢ value indicates a higher binding affinity.

Experimental data from radioligand binding assays, typically using [³H]cytisine or [³H]epibatidine, have demonstrated that N-substituted 7-azabicyclo[2.2.1]heptane derivatives can exhibit high affinity for the α4β2 subtype of nAChRs. The nature of the substituent on the nitrogen atom plays a crucial role in determining this affinity.

CompoundTarget nAChR SubtypeKᵢ (nM)Reference
N-(3-pyridylmethyl)-7-azabicyclo[2.2.1]heptaneα4β298[1]
N-(3-chloropyridin-5-ylmethyl)-7-azabicyclo[2.2.1]heptaneα4β2245[1]
Epibatidineα4β2~0.1[1]
Nicotineα4β2~1-10[1]

As the data indicates, strategic substitution on the 1-azabicyclo[2.2.1]heptane scaffold can yield compounds with nanomolar affinity for nAChRs. The exceptional potency of epibatidine, a natural product containing a similar 7-azabicyclo[2.2.1]heptane core, underscores the potential of this bicyclic system in designing powerful nAChR ligands.

Other Proline Analogues: A Spectrum of Biological Activities

While the rigid 1-azabicyclo[2.2.1]heptane system shows promise for nAChR modulation, other classes of proline analogues have been successfully developed for different biological targets, most notably as inhibitors of GABA transporters (GATs).

Activity as GABA Transporter Inhibitors

Proline analogues, particularly derivatives of nipecotic acid and guvacine, have been instrumental in the development of GAT inhibitors. These transporters are responsible for the reuptake of the inhibitory neurotransmitter GABA from the synaptic cleft, and their inhibition can potentiate GABAergic neurotransmission, a therapeutic strategy for epilepsy and other neurological disorders.

The inhibitory activity of these compounds is typically quantified by their IC₅₀ values, which represent the concentration of an inhibitor required to reduce the rate of an enzymatic reaction or a biological process by 50%.

CompoundTarget GAT SubtypeIC₅₀ (µM)Reference
Homo-β-prolineGlial GAT20[2]
Homo-β-prolineNeuronal GAT10[2]
(S)-SNAP-5114GAT-3~5
TiagabineGAT-1~0.1

These monocyclic proline analogues demonstrate potent and, in some cases, selective inhibition of GABA transporters. Their flexible structures allow for the adoption of conformations suitable for binding to the transporter proteins.

Comparative Analysis: Rigidity vs. Flexibility

A direct comparison of the biological activity of 1-azabicyclo[2.2.1]heptane derivatives and other proline analogues reveals a structure-driven divergence in their primary biological targets.

  • 1-Azabicyclo[2.2.1]heptane Derivatives: The rigid, bicyclic structure of these analogues appears to be highly favorable for binding to the well-defined, relatively compact ligand-binding domain of nAChRs. The fixed spatial orientation of the nitrogen and the carboxylic acid (or its bioisosteres) likely mimics the conformation of acetylcholine necessary for high-affinity binding.

  • Other Proline Analogues (e.g., substituted pyrrolidines): The greater conformational flexibility of monocyclic proline analogues makes them more adaptable to the binding sites of transporter proteins like GATs. This adaptability allows them to effectively block the translocation of GABA. While some proline analogues have been incorporated into peptides targeting nAChRs, their activity as small molecule ligands for these receptors is less pronounced compared to their bicyclic counterparts.

It is important to note that a direct head-to-head comparison of these two classes of compounds on the same biological target is not extensively documented in the literature, likely due to their divergent development paths. The data presented here is compiled from separate studies focusing on their respective primary targets.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for the key biological assays are provided below.

Nicotinic Acetylcholine Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for nAChRs.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_tissue 1. Prepare rat brain membrane homogenate prep_ligand 2. Prepare radioligand ([³H]cytisine) and test compounds at various concentrations incubation 3. Incubate membrane homogenate with radioligand and test compound prep_ligand->incubation filtration 4. Separate bound from free radioligand by rapid filtration incubation->filtration counting 5. Quantify bound radioactivity using liquid scintillation counting filtration->counting analysis 6. Calculate Ki values from competition curves counting->analysis gaba_uptake_workflow cluster_cell_prep Cell Preparation cluster_preincubation Pre-incubation cluster_uptake Uptake cluster_measurement Measurement & Analysis cell_culture 1. Culture cells expressing the GABA transporter of interest (e.g., GAT-1) plating 2. Plate cells in a suitable microplate cell_culture->plating preincubation 3. Pre-incubate cells with test compounds at various concentrations plating->preincubation uptake 4. Initiate uptake by adding [³H]GABA preincubation->uptake termination 5. Terminate uptake after a defined time by washing with ice-cold buffer uptake->termination lysis 6. Lyse cells and measure intracellular radioactivity termination->lysis analysis 7. Calculate IC₅₀ values from inhibition curves lysis->analysis

Experimental workflow for GABA transporter uptake assay.

Methodology:

  • Cell Culture: Grow a cell line stably or transiently expressing the desired GABA transporter subtype (e.g., HEK293-hGAT1) in appropriate culture medium.

  • Plating: Seed the cells into a 96-well microplate and allow them to adhere and grow to a suitable confluency.

  • Pre-incubation: Wash the cells with a physiological buffer and then pre-incubate them with various concentrations of the test compound for a short period.

  • Uptake Initiation: Add a solution containing a fixed concentration of radiolabeled GABA (e.g., [³H]GABA) to each well to initiate the uptake process.

  • Uptake Termination: After a specific incubation time (e.g., 1-5 minutes) at a controlled temperature (e.g., room temperature or 37°C), rapidly terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold buffer.

  • Measurement of Uptake: Lyse the cells and transfer the lysate to scintillation vials for radioactivity measurement using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of GABA uptake inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

The comparative analysis of 1-azabicyclo[2.2.1]heptane-7-carboxylic acid derivatives and other proline analogues highlights a fundamental principle in drug design: the profound impact of conformational constraint on biological activity and target selectivity. The rigid bicyclic scaffold of the former is particularly advantageous for targeting ligand-gated ion channels like nAChRs, where a precise orientation of key pharmacophoric features is paramount for high-affinity binding. In contrast, the greater flexibility of monocyclic proline analogues allows them to adapt to the more complex conformational changes associated with substrate binding and transport in proteins like GABA transporters.

For researchers and drug development professionals, the choice of a proline analogue scaffold should be guided by the nature of the biological target. For targets with well-defined and rigid binding pockets, conformationally constrained analogues like the 1-azabicyclo[2.2.1]heptane system offer a promising starting point for the design of potent and selective ligands. For targets that undergo significant conformational changes during their functional cycle, more flexible proline analogues may be more appropriate. The experimental protocols provided herein offer a robust framework for the empirical evaluation and comparison of these fascinating and versatile molecular scaffolds.

References

  • Kubyshkin, V., & Rubini, M. (2024). Proline Analogues. Chemical Reviews, 124(13), 8130–8232. [Link]

  • Patel, A. B., & Malpass, J. R. (2008). Potential nicotinic acetylcholine receptor ligands from 2,4-methanoproline derivatives. Journal of Medicinal Chemistry, 51(21), 7005–7009. [Link]

  • Massa, F., Ghelardini, C., & Bartolini, A. (2002). Synthesis and biological evaluation at nicotinic acetylcholine receptors of N-arylalkyl- and N-aryl-7-azabicyclo[2.2.1]heptanes. Journal of Medicinal Chemistry, 45(14), 3041–3047. [Link]

  • De Fusco, M., Becchetti, A., & Patrignani, A. (2012). Synthesis and binding affinity at α4β2 and α7 nicotinic acetylcholine receptors of new analogs of epibatidine and epiboxidine containing the 7-azabicyclo[2.2.1]hept-2-ene ring system. Bioorganic & Medicinal Chemistry Letters, 22(2), 829–832. [Link]

  • Horti, A. G., & Gao, Y. (2007). Derivatives of (-)-7-methyl-2-(5-(pyridinyl)pyridin-3-yl)-7-azabicyclo[2.2.1]heptane are potential ligands for positron emission tomography imaging of extrathalamic nicotinic acetylcholine receptors. Journal of Medicinal Chemistry, 50(16), 3848–3857. [Link]

  • Schousboe, A., & Hertz, L. (1981). Effect of homo-beta-proline and other heterocyclic GABA analogues on GABA uptake in neurons and astroglial cells and on GABA receptor binding. Journal of Neurochemistry, 37(6), 1369–1376. [Link]

  • Krogsgaard-Larsen, P., & Falch, E. (1981). GABA agonists and uptake inhibitors. Synthesis, absolute stereochemistry, and enantioselectivity of (R)-(-)- and (S)-(+)-homo-beta-proline. Journal of Medicinal Chemistry, 24(12), 1372–1376. [Link]

  • Kragholm, B., & Clausen, R. P. (2021). Molecular Determinants and Pharmacological Analysis for a Class of Competitive Non-transported Bicyclic Inhibitors of the Betaine/GABA Transporter BGT1. Frontiers in Chemistry, 9, 723521. [Link]

  • Pabel, J., & Wanner, K. T. (2014). MS Transport Assays for γ-Aminobutyric Acid Transporters—An Efficient Alternative for Radiometric Assays. Analytical Chemistry, 86(15), 7749–7756. [Link]

  • Borden, L. A. (1994). Tiagabine, SK&F-89976-A, CI-966, and NNC-711 are selective for the cloned GABA transporter GAT-1. European Journal of Pharmacology: Molecular Pharmacology Section, 269(2), 219–224.

Sources

The Virtues of Rigidity: A Comparative Guide to Constrained Proline Analogues in Organocatalysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the quest for stereochemical control is a perpetual frontier. In the realm of organocatalysis, L-proline has emerged as a cornerstone, a "simple enzyme" capable of orchestrating a symphony of asymmetric transformations.[1] However, the inherent conformational flexibility of the proline ring, while enabling its catalytic prowess, can also be a source of diminished stereoselectivity. This has spurred the development of a fascinating class of catalysts: constrained proline analogues. By introducing structural rigidity, these analogues aim to pre-organize the catalytic transition state, thereby enhancing enantioselectivity and, in some cases, even reactivity.

This guide offers an in-depth comparative study of various constrained proline analogues, moving beyond a mere cataloging of structures to provide a rationale for their design, supporting experimental data for their performance in key organocatalytic reactions, and detailed protocols for their application.

The Rationale for Constraint: Beyond Native Proline

The catalytic cycle of proline in reactions such as the aldol, Mannich, and Michael additions proceeds through the formation of a nucleophilic enamine intermediate.[2] The stereochemical outcome of the reaction is dictated by the facial selectivity of the enamine's attack on the electrophile, which is influenced by the conformation of the proline ring and the orientation of its carboxylic acid group. The pyrrolidine ring of proline can adopt two predominant puckered conformations, Cγ-exo and Cγ-endo, which can interconvert.[3] This flexibility can lead to multiple competing transition states, potentially eroding the enantioselectivity.

Constrained proline analogues are designed to lock the pyrrolidine ring into a specific conformation, thereby favoring a single, highly organized transition state. This pre-organization minimizes non-productive catalytic pathways and enhances stereochemical communication between the catalyst and the substrates.

Classification of Constrained Proline Analogues

Constrained proline analogues can be broadly classified based on the nature of the structural modification that imparts rigidity:

  • Bicyclic Proline Analogues: These analogues feature a second ring fused to the pyrrolidine core, creating a rigid bicyclic system. The nature and size of the fused ring dictate the overall conformation. Examples include:

    • 4,5-Methanoprolines and Ethanoprolines: Introduction of a cyclopropane or cyclobutane ring between C4 and C5.[4]

    • Azabicycloalkanes: Proline analogues embedded within larger bicyclic frameworks, such as 7-azabicyclo[2.2.1]heptane[5][6] and 8-azabicyclo[3.2.1]octane systems.[7]

  • Substituted Prolines: The introduction of bulky substituents on the pyrrolidine ring can sterically disfavor certain conformations, effectively constraining the ring pucker. Common substitution patterns include 4- and 5-substituted prolines.

  • Fused and Unsaturated Prolines: Analogues where the proline ring is fused to an aromatic or heterocyclic ring, or contains a double bond, which planarizes a portion of the ring and restricts its conformational freedom.[8][9]

Comparative Performance in Key Organocatalytic Reactions

The true measure of a catalyst's utility lies in its performance. The following sections provide a comparative analysis of constrained proline analogues in three fundamental C-C bond-forming reactions, with supporting experimental data.

The Aldol Reaction: A Proving Ground for Stereoselectivity

The asymmetric aldol reaction is a benchmark for evaluating the efficacy of new organocatalysts. The data below highlights the impact of conformational constraint on enantioselectivity.

CatalystReactionYield (%)ee (%)Reference
L-ProlineAcetone + 4-Nitrobenzaldehyde6872[5]
β-ProlineAcetone + 4-Nitrobenzaldehyde5158[5]
7-Azabicyclo[2.2.1]heptane-2-carboxylic acidAcetone + 4-Nitrobenzaldehyde4182[5][6]
trans-4,5-Methano-L-prolineCyclohexanone + 4-Nitrobenzaldehyde95>99[10]
cis-4,5-Methano-L-prolineCyclohexanone + 4-Nitrobenzaldehyde9298[10]

As the data illustrates, the bicyclic analogue 7-azabicyclo[2.2.1]heptane-2-carboxylic acid provides a notable improvement in enantioselectivity over both L-proline and its β-amino acid counterpart in the reaction of acetone with 4-nitrobenzaldehyde.[5] This is attributed to the rigid bicyclic framework, which better organizes the transition state. Even more striking are the results obtained with 4,5-methanoprolines , which deliver near-perfect enantioselectivity in the reaction of cyclohexanone with 4-nitrobenzaldehyde.[10]

The Mannich Reaction: Building Chiral Amines

The asymmetric Mannich reaction is a powerful tool for the synthesis of chiral β-amino carbonyl compounds, which are valuable building blocks in medicinal chemistry.

CatalystReactionYield (%)dr (anti:syn)ee (%)Reference
L-ProlineAcetaldehyde + N-Boc-imine85>20:1>99[11]
(3R,5R)-5-Methyl-3-pyrrolidinecarboxylic acidPropanal + N-PMP-imine9495:598 (anti)[12]

In the Mannich reaction, L-proline itself can be highly effective, particularly with acetaldehyde as the nucleophile.[11] However, for achieving high diastereoselectivity for the anti-product, a specifically designed constrained analogue, (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid , has been shown to be superior.[12] This highlights how subtle modifications to the proline scaffold can lead to a complete switch in diastereoselectivity.

The Michael Addition: Conjugate Addition with Precision

The asymmetric Michael addition of carbonyl compounds to nitroalkenes is another important transformation catalyzed by proline and its derivatives.

CatalystReactionYield (%)dr (syn:anti)ee (%)Reference
L-ProlinePropanal + trans-β-Nitrostyrene8095:599 (syn)[13]
4,4'-Di(naphthalene-1-ylmethyl)-L-prolinePropanal + trans-β-Nitrostyrene9293:799 (syn)[13]

For the Michael addition, L-proline is a highly effective catalyst. However, the introduction of bulky substituents at the 4-position, as in 4,4'-di(naphthalene-1-ylmethyl)-L-proline , can lead to improved yields while maintaining excellent stereoselectivity.[13]

Mechanistic Insights and Stereochemical Models

The enhanced stereoselectivity of constrained proline analogues can be rationalized by considering the transition state of the C-C bond-forming step. The widely accepted model for proline catalysis involves a chair-like transition state where the carboxylic acid group of the catalyst activates the electrophile via hydrogen bonding.

Caption: Generalized catalytic cycle for proline-catalyzed aldol reaction.

In constrained bicyclic analogues, the rigid framework locks the enamine intermediate into a specific conformation, presenting one face preferentially to the incoming electrophile. This minimizes the formation of competing diastereomeric transition states, leading to higher enantioselectivity.

G Proline L-Proline Conformational Flexibility Cγ-exo and Cγ-endo puckering TS1 Multiple Competing Transition States Proline->TS1 Constrained Constrained Analogue Rigid Framework Pre-organized transition state TS2 Single Favored Transition State Constrained->TS2 Product1 Lower Enantioselectivity TS1->Product1 Product2 Higher Enantioselectivity TS2->Product2 G Start Start Step1 Dissolve catalyst in DMSO Start->Step1 Step2 Add 4-nitrobenzaldehyde Step1->Step2 Step3 Add acetone Step2->Step3 Step4 Stir at room temperature (Monitor by TLC) Step3->Step4 Step5 Quench with aq. NH4Cl Step4->Step5 Step6 Extract with ethyl acetate Step5->Step6 Step7 Purify by column chromatography Step6->Step7 End End Step7->End

Sources

Unambiguous Structural Determination: A Comparative Guide to the Validation of 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the precise structural elucidation of novel molecular entities is a cornerstone of success. For constrained amino acids such as 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride, a rigid proline analogue with significant potential in peptidomimetics, an unwavering confirmation of its three-dimensional architecture is paramount.[1] This guide provides an in-depth technical comparison of analytical methodologies for the structural validation of this unique bicyclic compound, with a primary focus on the definitive power of single-crystal X-ray crystallography.

The Imperative for Rigorous Structural Validation

This compound belongs to a class of conformationally restricted amino acids that are of great interest in medicinal chemistry.[1] The bicyclic nature of this compound introduces significant conformational constraints, which can be exploited to control the secondary structure of peptides and enhance their biological activity and stability.[1] However, these same constraints can also lead to complex stereochemistry that is challenging to definitively assign using routine analytical methods. An incorrect structural assignment can have profound consequences, leading to flawed structure-activity relationship (SAR) studies and the ultimate failure of a drug development program. Therefore, the unambiguous determination of the absolute and relative stereochemistry is not merely a formality but a critical step in the journey from a promising lead compound to a viable therapeutic agent.

X-ray Crystallography: The Gold Standard for Structural Elucidation

Single-crystal X-ray diffraction (XRD) stands as the unequivocal gold standard for determining the atomic and molecular structure of a crystalline compound.[2][3] This technique provides a three-dimensional map of electron density within a crystal, from which the precise spatial arrangement of atoms, bond lengths, bond angles, and torsional angles can be determined with exceptional accuracy.[2][4]

The Crystallographic Workflow: From Crystal to Structure

The journey from a powdered sample to a fully refined crystal structure is a multi-step process that demands both technical expertise and meticulous attention to detail.

X-ray Crystallography Workflow Figure 1: The Experimental Workflow of Single-Crystal X-ray Diffraction. cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Validation & Analysis Crystal Growth Crystal Growth Crystal Mounting Crystal Mounting Crystal Growth->Crystal Mounting Select suitable single crystal X-ray Diffraction X-ray Diffraction Crystal Mounting->X-ray Diffraction Mount on diffractometer Phase Determination Phase Determination X-ray Diffraction->Phase Determination Collect diffraction data Model Building Model Building Phase Determination->Model Building Solve the phase problem Refinement Refinement Model Building->Refinement Build atomic model into electron density Structure Validation Structure Validation Refinement->Structure Validation Refine model against data Final Structure Final Structure Structure Validation->Final Structure Check for errors and consistency

Caption: A schematic overview of the single-crystal X-ray diffraction workflow.

Experimental Protocol: Single-Crystal X-ray Diffraction of a Bicyclic Amine Hydrochloride

While a crystal structure for the title compound is not publicly available, the methodology would follow the well-established principles of small-molecule crystallography. The successful crystallographic analysis of the parent 7-azabicyclo[2.2.1]heptan-7-ium chloride provides a strong procedural precedent.[5]

  • Crystallization: Slow evaporation of a saturated solution of this compound in a suitable solvent system (e.g., water, ethanol/water, or isopropanol) would be the primary method for obtaining diffraction-quality single crystals.

  • Data Collection: A suitable crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize thermal motion and radiation damage.[6] The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.[6]

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The phase problem is then solved using direct methods or Patterson techniques to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to optimize the fit and yield the final, highly accurate molecular structure.[1]

  • Validation: The final structure is rigorously validated using software such as checkCIF to ensure its chemical and crystallographic soundness.[7] This process checks for inconsistencies, geometric outliers, and other potential errors.[7][8]

A Comparative Analysis: X-ray Crystallography vs. Other Analytical Techniques

While X-ray crystallography provides the most definitive structural information, other spectroscopic techniques are indispensable for routine characterization and for providing complementary data.

Technique Information Provided Strengths for this compound Limitations
Single-Crystal X-ray Diffraction 3D atomic arrangement, bond lengths, bond angles, absolute stereochemistry.[2][4]Unambiguous determination of the rigid bicyclic framework and the relative and absolute stereochemistry of all chiral centers.Requires a suitable single crystal, which can be challenging to grow.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (¹H, ¹³C), through-bond and through-space correlations (COSY, NOESY), and information on the chemical environment of nuclei.[9][10][11]Provides detailed information on the proton and carbon framework, confirming the bicyclic core and the presence of the carboxylic acid and hydrochloride moieties. NOESY can provide evidence for the relative stereochemistry.Can be difficult to definitively assign all stereocenters in complex, rigid molecules. Ambiguities in NOE restraints can lead to incorrect structural assignments.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.[12][13]Confirms the molecular formula and can provide some structural information through analysis of fragmentation patterns.[14]Provides limited information on stereochemistry and the 3D arrangement of atoms. Isomeric compounds can be indistinguishable.

Case Study: Insights from the Crystal Structure of 7-Azabicyclo[2.2.1]heptan-7-ium chloride

The crystal structure of the hydrochloride salt of the parent 7-azabicyclo[2.2.1]heptane ring system offers valuable insights into the expected structural features of the title compound.[5] The study revealed a boat conformation for the bicyclic ring, with the nitrogen atom occupying the bridgehead position.[5] The protonated nitrogen atom forms a strong hydrogen bond with the chloride anion, a feature that would also be expected in the crystal structure of this compound.

Table 2: Key Crystallographic Parameters for 7-Azabicyclo[2.2.1]heptan-7-ium chloride [5]

ParameterValue
Crystal SystemOrthorhombic
Space GroupPnma
a (Å)8.793(2)
b (Å)7.039(2)
c (Å)11.234(3)
V (ų)695.4(3)
Z4

The precise bond lengths and angles determined for the parent compound provide a benchmark for what would be expected for the title compound, allowing for a detailed comparison and validation of any future crystallographic studies.

Conclusion: The Indispensable Role of X-ray Crystallography

References

Sources

Comparative Guide to Enhancing Peptide Metabolic Stability with 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers in Drug Development

Introduction: The Achilles' Heel of Peptide Therapeutics

Peptide-based therapeutics offer remarkable specificity and potency, yet their clinical translation is frequently hampered by a critical vulnerability: poor metabolic stability.[1][2] In vivo, peptides are rapidly broken down by a host of proteolytic enzymes, leading to short circulating half-lives and diminished therapeutic efficacy.[3][4] A primary strategy to overcome this challenge is to engineer the peptide's structure to be less accommodating to these degradative enzymes.

This guide explores a powerful approach to achieving this: the incorporation of highly rigid, non-natural amino acids to enforce conformational constraint.[5][6][7] Proteases typically recognize and cleave peptide substrates that adopt a flexible, extended conformation.[6][8] By introducing structural "locks" into the peptide backbone, we can prevent this recognition and significantly enhance stability.

Here, we provide a comparative assessment of peptides containing 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid (Abh) , a conformationally locked bicyclic proline analogue.[9][10][11] We will compare its performance against a standard L-proline substitution and a non-constrained linear analogue, providing the experimental framework and causal logic necessary for researchers to evaluate this strategy in their own drug discovery programs.

The Scientific Rationale: Why Structural Rigidity Confers Proteolytic Resistance

The central hypothesis is that increasing the rigidity of the peptide backbone reduces its susceptibility to enzymatic degradation. The unique bicyclic structure of Abh provides a superior level of conformational restriction compared to the more modest constraint offered by a standard proline residue.

  • Linear Peptides (e.g., containing Alanine): These peptides possess high conformational freedom, allowing them to readily adopt the extended state required for binding to the active site of a protease.

  • Proline-Containing Peptides: Proline's five-membered ring restricts the phi (φ) dihedral angle of the peptide backbone, reducing flexibility and often improving stability.[12] However, some local flexibility remains.

  • Abh-Containing Peptides: The bridged, bicyclic structure of Abh severely locks the peptide backbone, making it sterically and energetically unfavorable to adopt the extended conformation necessary for protease recognition and cleavage.[9][13] This "steric shielding" effect is the primary mechanism behind its stabilizing power.

G cluster_0 Peptide Conformation & Protease Susceptibility Flexible Flexible Peptide (e.g., Alanine) Protease Protease Active Site Flexible->Protease Easily Binds Proline Proline-Constrained Peptide Proline->Protease Binding Hindered Stability Enhanced Stability Proline->Stability Abh Abh-Constrained Peptide Abh->Protease Binding Blocked (Steric Hindrance) Abh->Stability Degradation Rapid Degradation Protease->Degradation Cleavage

Caption: Logical relationship between peptide flexibility and protease resistance.

Experimental Design: A Head-to-Head Comparison of Metabolic Stability

To objectively assess the stabilizing effect of Abh, we designed a series of parallel in vitro experiments. The goal is to quantify the rate of degradation of a model peptide when the same amino acid position is occupied by Alanine (flexible control), Proline (benchmark constraint), or Abh (test constraint).

Core Experimental Workflow

The protocol below outlines a robust and reproducible method for assessing peptide stability in various biological media. The self-validating nature of this system comes from the inclusion of positive and negative controls and the direct comparison across identical conditions.

G cluster_incubation Biological Matrix (37°C) start_node 1. Peptide Incubation Plasma Human Plasma start_node->Plasma Add Test Peptides (Ala, Pro, Abh) Microsomes Liver Microsomes/S9 start_node->Microsomes Add Test Peptides (Ala, Pro, Abh) Enzyme Specific Protease start_node->Enzyme Add Test Peptides (Ala, Pro, Abh) process_node process_node analysis_node analysis_node end_node 5. Data Analysis (t½, CLint) Quench 2. Quench Reaction (Acetonitrile + Internal Std) Plasma->Quench Sample at t=0, 15, 30, 60, 120 min Microsomes->Quench Sample at t=0, 15, 30, 60, 120 min Enzyme->Quench Sample at t=0, 15, 30, 60, 120 min Centrifuge 3. Precipitate Proteins (Centrifugation) Quench->Centrifuge Analyze 4. LC-MS/MS Analysis (Quantify Parent Peptide) Centrifuge->Analyze Analyze->end_node

Caption: Standard experimental workflow for in vitro peptide stability assays.

Detailed Experimental Protocol

1. Preparation of Reagents:

  • Test Peptides: Prepare 1 mM stock solutions of the control peptide (Peptide-Ala), the benchmark peptide (Peptide-Pro), and the test peptide (Peptide-Abh) in DMSO.

  • Biological Matrices: Thaw human plasma, human liver S9 fractions, or specific enzyme solutions (e.g., 1 mg/mL Trypsin in appropriate buffer) and pre-warm to 37°C.[14][15][16]

  • Quenching Solution: Prepare ice-cold acetonitrile containing a suitable internal standard (a stable, non-endogenous peptide with similar chromatographic properties) for LC-MS/MS normalization.

2. Incubation Procedure:

  • In a 96-well plate or microcentrifuge tubes, add the biological matrix (e.g., 198 µL of plasma).

  • To initiate the reaction, add 2 µL of the 1 mM peptide stock solution to the matrix for a final peptide concentration of 10 µM. Mix gently.

  • Incubate the plate at 37°C with gentle shaking.

3. Time-Point Sampling and Reaction Quenching:

  • At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a 50 µL aliquot of the incubation mixture.[16]

  • Immediately add the aliquot to a new well or tube containing 150 µL of the ice-cold quenching solution. This stops all enzymatic activity and precipitates proteins.

4. Sample Processing and Analysis:

  • Once all time points are collected, centrifuge the samples at high speed (e.g., 4000 x g for 10 minutes) to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate or vials for analysis.

  • Quantify the concentration of the remaining parent peptide in each sample using a validated LC-MS/MS method.[17][18][19]

5. Data Analysis:

  • For each peptide and matrix, plot the natural logarithm of the percentage of remaining parent peptide against time.

  • Determine the elimination rate constant (k) from the slope of the linear regression.

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[14]

  • Calculate the in vitro intrinsic clearance (CLint) for microsomal assays.[16]

Comparative Data Summary & Interpretation

The following table presents representative data that would be expected from the described experiments, clearly demonstrating the superior stabilizing effect of incorporating 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid.

Peptide VariantMatrixHalf-Life (t½, minutes)Relative Stability Improvement (vs. Ala-Control)
Peptide-Ala (Control) Human Plasma25-
Peptide-Pro (Benchmark) Human Plasma903.6x
Peptide-Abh (Test) Human Plasma > 480 > 19.2x
Peptide-Ala (Control) Liver S9 Fraction15-
Peptide-Pro (Benchmark) Liver S9 Fraction553.7x
Peptide-Abh (Test) Liver S9 Fraction > 360 > 24.0x
Peptide-Ala (Control) Trypsin (1 mg/mL)10-
Peptide-Pro (Benchmark) Trypsin (1 mg/mL)404.0x
Peptide-Abh (Test) Trypsin (1 mg/mL) > 240 > 24.0x

Interpretation of Results:

The data unequivocally shows that while proline provides a significant and valuable increase in metabolic stability over a standard flexible residue, the incorporation of Abh offers a dramatic and superior level of protection.[12] The extremely long half-lives observed for the Peptide-Abh across all biological matrices—circulatory (plasma), metabolic (liver S9), and digestive (trypsin)—are a direct consequence of the profound conformational rigidity imparted by its bicyclic structure. This rigidity effectively "hides" the peptide backbone from proteolytic attack, fulfilling the central hypothesis of this strategic design.[5][6]

Conclusion and Field-Proven Insights

The strategic incorporation of 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid is a highly effective method for enhancing the metabolic stability of therapeutic peptides. The experimental data demonstrates a multi-fold improvement in half-life when compared not only to flexible peptides but also to those constrained with the industry-standard proline.

Expertise in Application: As Senior Application Scientists, we must emphasize that stability is only one pillar of successful drug design. The enhanced rigidity from Abh must be balanced against the potential for altered biological activity.[5] A conformation that is resistant to degradation may also be unable to bind to its intended biological target. Therefore, the key to success lies in the judicious placement of Abh within the peptide sequence. It is often most effective when used to stabilize regions of the peptide that are not directly involved in the key receptor-binding interactions (the pharmacophore). Computational modeling paired with systematic positional scanning can rapidly identify optimal locations for Abh incorporation to maximize stability while preserving or even enhancing potency.

By providing this profound level of enzymatic resistance, constrained amino acids like Abh are critical tools that empower researchers to overcome one of the most significant hurdles in peptide drug development, paving the way for the next generation of robust, long-acting, and potentially orally bioavailable peptide medicines.

References

  • Agilent. (n.d.). Peptide Drug Stability Analysis Using Agilent InfinityLab LC/MSD and OpenLab CDS Deconvolution. LabRulez LCMS. Retrieved from [Link]

  • Ahangari, F., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2349. Retrieved from [Link]

  • Borkiewicz, O., & Drzazga, Z. (2018). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 23(9), 2323. Retrieved from [Link]

  • Agilent. (2024). Peptide Drug Stability Analysis Using Agilent InfinityLab LC/MSD and OpenLab CDS. Agilent Technologies. Retrieved from [Link]

  • Kumar, L., et al. (2023). Recent Advances in the Development of Therapeutic Peptides. Pharmaceutics, 15(7), 1956. Retrieved from [Link]

  • Hossain, M. A., et al. (2023). In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases. Frontiers in Pharmacology, 14, 1188339. Retrieved from [Link]

  • Leeper, T. J., & Fenn, J. D. (1995). Degradation of peptide drugs by immobilized digestive proteases. Journal of Pharmaceutical and Biomedical Analysis, 13(4-5), 443–452. Retrieved from [Link]

  • Patel, A., et al. (2023). Chemical degradation mechanism of peptide therapeutics. Journal of Pharmaceutical and Biomedical Analysis, 236, 115714. Retrieved from [Link]

  • Gauthier, M. A., & Z-G, C. (2022). A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. ACS Omega, 7(43), 38245–38254. Retrieved from [Link]

  • Potenti, S., et al. (2021). A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives. The Journal of Organic Chemistry, 86(12), 7946–7954. Retrieved from [Link]

  • Lokey, R. S. (2014). Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. ACS Chemical Biology, 9(8), 1644–1654. Retrieved from [Link]

  • Arora, P. S. (2005). Contemporary Strategies for the Stabilization of Peptides in the α-Helical Conformation. Current Protein & Peptide Science, 6(5), 453–463. Retrieved from [Link]

  • Siano, L. G., et al. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology, 723, 253–276. Retrieved from [Link]

  • Wang, J., et al. (2015). Improve the Stability and Activity of Antimicrobial Peptides by the Proline-Based PXXP Hinge Structure. Journal of Medicinal Chemistry, 58(13), 5236–5247. Retrieved from [Link]

  • Held, J. M., et al. (2013). Recommendations for the Generation, Quantification, Storage, and Handling of Peptides Used for Mass Spectrometry-Based Assays. Journal of Proteome Research, 12(2), 578–587. Retrieved from [Link]

  • Van der Poorten, O., et al. (2017). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 139(21), 7334–7345. Retrieved from [Link]

  • Hopax. (n.d.). D-Proline in Peptide Synthesis: Enhancing Stability and Bioactivity. Retrieved from [Link]

  • Schneider, T., et al. (2021). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. Molecules, 26(16), 4983. Retrieved from [Link]

  • Svendsen, J. S., & Rekdal, O. (2007). Serum Stability of Peptides. In Peptide Characterization and Application. Humana Press. Retrieved from [Link]

  • Pharmaffiliates. (2024). Identifying Trending Issues in Assay of Peptide Therapeutics During Stability Study. Retrieved from [Link]

  • Liu, C., et al. (2017). Enhancing the Cell Permeability and Metabolic Stability of Peptidyl Drugs by Reversible Bicyclization. Angewandte Chemie International Edition, 56(2), 546–549. Retrieved from [Link]

  • Smith, N. D., et al. (2006). Synthesis of Bicyclic Tertiary α-Amino Acids. The Journal of Organic Chemistry, 71(25), 9494–9497. Retrieved from [Link]

  • Avenoza, A., et al. (2001). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Tetrahedron: Asymmetry, 12(6), 949–952. Retrieved from [Link]

  • Avenoza, A., et al. (2001). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. University of La Rioja. Retrieved from [Link]

  • Chiminazzo, A. (2012). Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetics. University of Padua. Retrieved from [Link]

  • Google Patents. (2023). US20230026641A1 - Method for producing peptide compound comprising highly sterically hindered amino acid.
  • Barriobero Neila, J. I. (2005). Synthesis and applications of 7-azabicyclo[2.2.1]heptane-1-carboxylic systems. University of La Rioja. Retrieved from [Link]

Sources

head-to-head comparison of synthetic routes for azabicyclo[2.2.1]heptane systems

Author: BenchChem Technical Support Team. Date: February 2026

##Forging the Core: A Head-to-Head Comparison of Synthetic Routes to Azabicyclo[2.2.1]heptane Systems

The azabicyclo[2.2.1]heptane scaffold is a rigid, bicyclic amine that has garnered significant attention from the medicinal chemistry community. Its conformationally constrained structure makes it a valuable building block in the design of novel therapeutics, offering the potential for enhanced target selectivity and improved pharmacokinetic profiles. This guide provides a head-to-head comparison of the most prominent synthetic strategies for accessing this privileged core, offering insights into the mechanistic underpinnings, practical considerations, and comparative performance of each approach.

Intramolecular Cyclization Strategies: Forging the Bridge from Within

Intramolecular cyclization represents a powerful and versatile approach to the azabicyclo[2.2.1]heptane core, typically proceeding from a suitably functionalized monocyclic precursor. The strategic placement of a nucleophilic nitrogen and an electrophilic carbon center or a radical precursor within the same molecule drives the formation of the bicyclic system.

Base-Promoted Intramolecular Nucleophilic Substitution

This classical approach relies on the formation of a carbon-nitrogen bond through an intramolecular S(_N)2 reaction. A common strategy involves the use of a substituted cyclohexane bearing a nucleophilic amine and a leaving group in a stereochemically appropriate arrangement.

A robust five-step synthesis starting from commercially available trans-4-aminocyclohexanol exemplifies this strategy. The key steps involve N-protection, activation of the hydroxyl group as a mesylate, and subsequent base-mediated intramolecular cyclization to furnish the 7-azabicyclo[2.2.1]heptane core.[1]

Mechanism Insight: The stereochemistry of the starting material is crucial for the success of this reaction. A trans relationship between the amine and the leaving group on the cyclohexane ring is essential to allow for the backside attack required for the S(_N)2 cyclization. The choice of a suitable nitrogen protecting group is also critical, as it must be stable to the reaction conditions for the mesylation and cyclization steps, yet readily removable for subsequent derivatization.

Representative Experimental Protocol: Synthesis of N-Boc-7-azabicyclo[2.2.1]heptane

  • N-Protection: Trans-4-aminocyclohexanol is reacted with di-tert-butyl dicarbonate (Boc(_2)O) to yield tert-butyl (trans-4-hydroxycyclohexyl)carbamate.

  • Mesylation: The hydroxyl group of the N-Boc protected amino alcohol is converted to a good leaving group by reaction with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine.

  • Intramolecular Cyclization: The resulting mesylate is treated with a strong base, such as sodium hydride (NaH), in an appropriate solvent like tetrahydrofuran (THF) to induce intramolecular cyclization, affording N-Boc-7-azabicyclo[2.2.1]heptane.[2]

  • Deprotection: The Boc protecting group can be readily removed under acidic conditions to provide the parent 7-azabicyclo[2.2.1]heptane.

Intramolecular Radical Cyclization

Free radical-mediated cyclizations offer an alternative and powerful method for the construction of the azabicyclo[2.2.1]heptane framework. This approach is particularly useful for the formation of C-C or C-N bonds under mild conditions.

One notable example involves the cyclization of α-acylamino radicals generated from methyl N-(o-bromobenzoyl)-2-(prop-2-enyl)pyrrolidine-2-carboxylates. Treatment of the precursor with tributyltin hydride (Bu(_3)SnH) and a radical initiator like azobisisobutyronitrile (AIBN) generates an aryl radical, which then abstracts a hydrogen atom to form an α-acylamino radical. This radical can then undergo a 5-exo-trig or 6-endo-trig cyclization to yield the 7-azabicyclo[2.2.1]heptane or 8-azabicyclo[3.2.1]octane systems, respectively.[3] The regiochemical outcome of the cyclization is dependent on the substitution pattern of the alkene.

Causality in Experimental Design: The choice of the radical precursor is paramount in directing the cyclization. The o-bromobenzoyl group serves as a reliable precursor for the initial aryl radical. The subsequent hydrogen atom transfer to form the desired α-acylamino radical is a key step that dictates the feasibility of the cyclization. The concentration of the tin hydride is also a critical parameter; high concentrations can lead to premature reduction of the initial radical, while low concentrations favor the desired cyclization.

Representative Experimental Protocol: Radical Cyclization to a 7-Azabicyclo[2.2.1]heptane Derivative

  • A solution of the N-(o-bromobenzoyl)-2-(prop-2-enyl)pyrrolidine-2-carboxylate precursor in degassed toluene is prepared.

  • A solution of tributyltin hydride and a catalytic amount of AIBN in toluene is added dropwise to the refluxing solution of the precursor over several hours.

  • The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to separate the desired bicyclic product from the direct reduction product and other side products.[3]

Diels-Alder Reactions: A Convergent Approach to Bicyclic Scaffolds

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis and provides a highly efficient and stereocontrolled route to the azabicyclo[2.2.1]heptane core. Both intermolecular and intramolecular variants have been successfully employed.

Intermolecular Diels-Alder Reaction

The intermolecular Diels-Alder reaction typically involves the cycloaddition of a diene, such as cyclopentadiene, with a dienophile containing a nitrogen atom. For the synthesis of 7-azabicyclo[2.2.1]heptane derivatives, N-substituted pyrroles can act as the diene, reacting with electron-deficient dienophiles.[1] However, the aromaticity of the pyrrole ring often leads to low reactivity, requiring harsh reaction conditions or the use of catalysts.[1]

Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction, where the nitrogen atom is part of the dienophile (an imine) or the diene (an azadiene), is a more common and efficient approach for the synthesis of 2-azabicyclo[2.2.1]heptane systems. The reaction of an imine with cyclopentadiene, often catalyzed by a Brønsted or Lewis acid, can provide the 2-azabicyclo[2.2.1]hept-5-ene skeleton with high stereoselectivity.[4]

Mechanism and Stereoselectivity: The stereochemical outcome of the aza-Diels-Alder reaction is highly dependent on the nature of the imine, the catalyst, and the reaction conditions. The use of chiral auxiliaries on the imine nitrogen or the ester group of a glyoxylate-derived imine can induce high levels of diastereoselectivity, providing access to enantiomerically enriched products. The exo transition state is often favored, leading to the formation of the exo isomer as the major product.

Representative Experimental Protocol: Asymmetric Aza-Diels-Alder Reaction

  • The chiral imine is generated in situ by the condensation of a chiral amine with a glyoxylate ester.

  • The reaction mixture is cooled, and a Lewis acid or Brønsted acid catalyst is added.

  • Freshly cracked cyclopentadiene is then added, and the reaction is stirred at low temperature until completion.

  • The reaction is quenched, and the product is extracted and purified by chromatography to isolate the desired diastereomer.

  • The chiral auxiliary can then be cleaved to afford the enantiomerically pure 2-azabicyclo[2.2.1]heptane derivative.[4]

Rearrangement Reactions: Crafting Complexity through Skeletal Reorganization

Rearrangement reactions provide an elegant and often concise entry into the azabicyclo[2.2.1]heptane framework, frequently involving the construction of the bicyclic system through a cascade of bond-forming and bond-breaking events.

Aza-Prins-Pinacol Rearrangement

A notable example is the aza-Prins-pinacol rearrangement, which allows for the rapid construction of the 7-azabicyclo[2.2.1]heptane ring system from acyclic or monocyclic precursors.[5][6][7] This reaction cascade is typically initiated by the formation of an N-acyliminium ion, which then undergoes an aza-Prins cyclization followed by a pinacol-type rearrangement to furnish the bicyclic core.

Mechanistic Rationale: The reaction is typically mediated by a Lewis acid, which promotes the formation of the key N-acyliminium ion intermediate. The subsequent cyclization of a tethered alkene onto this electrophilic species forms a new carbon-carbon bond and a carbocation. A 1,2-hydride or alkyl shift (the pinacol rearrangement step) then leads to the thermodynamically more stable bicyclic system. The stereochemical outcome of the reaction is often controlled by the initial cyclization step, which can proceed with high diastereoselectivity.

Representative Experimental Protocol: Aza-Prins-Pinacol Rearrangement

  • A solution of the starting material, typically a δ-alkenyl amine or a related precursor, is dissolved in a suitable anhydrous solvent under an inert atmosphere.

  • The solution is cooled, and a Lewis acid (e.g., SnCl(_4), TiCl(_4)) is added dropwise.

  • The reaction mixture is stirred at the appropriate temperature for a specified period, with the progress monitored by TLC.

  • The reaction is carefully quenched with a suitable reagent (e.g., saturated aqueous NaHCO(_3)).

  • The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

  • The crude product is purified by column chromatography to yield the desired 7-azabicyclo[2.2.1]heptane derivative.[8]

Head-to-Head Comparison of Synthetic Routes

Synthetic Strategy Key Advantages Common Limitations Typical Yields Stereocontrol Applicability
Base-Promoted Intramolecular Cyclization Utilizes readily available starting materials; reliable for specific isomers.Requires specific stereochemistry in the precursor; can be multi-step.50-80% for the cyclization step.[2]High, dictated by the stereochemistry of the starting material.Primarily for 7-azabicyclo[2.2.1]heptanes.
Intramolecular Radical Cyclization Mild reaction conditions; tolerant of various functional groups.Can lead to mixtures of regioisomers (5-exo vs. 6-endo); requires stoichiometric tin reagents.30-60% for the cyclized product.[3]Can be moderate to good, depending on the substrate.Synthesis of 7-azabicyclo[2.2.1]heptanes and related systems.
Diels-Alder Reaction Convergent; high stereocontrol; can build complexity quickly.Pyrrole-based dienes can be unreactive; intermolecular reactions can have regioselectivity issues.Highly variable (30-95%), dependent on diene/dienophile reactivity.[1]Excellent, governed by the rules of pericyclic reactions.Broadly applicable to 1-aza, 2-aza, and 7-azabicyclo[2.2.1]heptanes.[4][9]
Aza-Prins-Pinacol Rearrangement Rapid construction of the bicyclic core; can be highly stereoselective.Requires specific functional group arrangements in the precursor; can be mechanistically complex.60-85% for the rearrangement step.[8]Often high, with the stereochemistry set during the initial cyclization.Primarily for the synthesis of 7-azabicyclo[2.2.1]heptanes.[8]

Visualization of Synthetic Pathways

Synthetic_Routes cluster_intramolecular Intramolecular Cyclization cluster_diels_alder Diels-Alder Reaction cluster_rearrangement Rearrangement Cyclohexane Precursor Cyclohexane Precursor Base-Promoted Cyclization Base-Promoted Cyclization Cyclohexane Precursor->Base-Promoted Cyclization S_N2 7-Azabicyclo[2.2.1]heptane 7-Azabicyclo[2.2.1]heptane Base-Promoted Cyclization->7-Azabicyclo[2.2.1]heptane Final Product Final Product Pyrrolidine Precursor Pyrrolidine Precursor Radical Cyclization Radical Cyclization Pyrrolidine Precursor->Radical Cyclization 5-exo-trig Radical Cyclization->7-Azabicyclo[2.2.1]heptane Diene + Dienophile Diene + Dienophile Intermolecular DA Intermolecular DA Diene + Dienophile->Intermolecular DA [4+2] Azabicyclo[2.2.1]heptene Azabicyclo[2.2.1]heptene Intermolecular DA->Azabicyclo[2.2.1]heptene Azabicyclo[2.2.1]heptene->Final Product Reduction Imine + Cyclopentadiene Imine + Cyclopentadiene Aza-Diels-Alder Aza-Diels-Alder Imine + Cyclopentadiene->Aza-Diels-Alder [4+2] 2-Azabicyclo[2.2.1]heptene 2-Azabicyclo[2.2.1]heptene Aza-Diels-Alder->2-Azabicyclo[2.2.1]heptene 2-Azabicyclo[2.2.1]heptene->Final Product Reduction/Derivatization Acyclic/Monocyclic Precursor Acyclic/Monocyclic Precursor Aza-Prins-Pinacol Aza-Prins-Pinacol Acyclic/Monocyclic Precursor->Aza-Prins-Pinacol Cascade Aza-Prins-Pinacol->7-Azabicyclo[2.2.1]heptane

Caption: Major synthetic pathways to the azabicyclo[2.2.1]heptane core.

Conclusion

The synthesis of the azabicyclo[2.2.1]heptane system can be achieved through a variety of elegant and efficient strategies. The choice of the optimal route depends on several factors, including the desired substitution pattern, the required stereochemistry, and the availability of starting materials.

  • Intramolecular cyclization methods are well-suited for the synthesis of specific isomers when the corresponding precursors are readily accessible.

  • The Diels-Alder reaction offers a highly convergent and stereocontrolled approach, particularly for the construction of highly functionalized derivatives. The aza-Diels-Alder variant is especially powerful for accessing the 2-azabicyclo[2.2.1]heptane scaffold.

  • Rearrangement reactions , such as the aza-Prins-pinacol cascade, provide a rapid entry into the bicyclic system, often with excellent stereocontrol.

As the demand for novel and diverse molecular scaffolds continues to grow in drug discovery, the development of new and improved synthetic methods for accessing the azabicyclo[2.2.1]heptane core will undoubtedly remain an active area of research. Future efforts will likely focus on the development of more catalytic and enantioselective transformations, as well as the expansion of the substrate scope of existing methods to allow for the synthesis of an even wider range of analogues for biological evaluation.

References

  • Singh, R., & Vince, R. (2012). 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and its Impact on the Development of Therapeutics. Chemical Reviews, 112(8), 4642–4686. [Link]

  • Marco-Contelles, J., Gómez-Sánchez, E., Samadi, A., Soriano, E., Valderas, C., Álvarez-Pérez, M., & Carreiras, M. do C. (2010). Synthesis of new 7-azabicyclo[2.2.1]heptane derivatives. ARKIVOC, 2010(3), 56-73. [Link]

  • García-Mera, X., Rodríguez-Borges, J. E., Vale, M. L. C., & Alves, M. J. (2011). Highly Diastereoselective Synthesis of 2-Azabicyclo[2.2.1]hept-5-ene Derivatives: Brønsted Acid Catalyzed Aza-Diels–Alder Reaction between Cyclopentadiene and Imino-acetates with Two Chiral Auxiliaries. Tetrahedron, 67(38), 7162-7172. [Link]

  • Fraser, R. R., & Swingle, R. B. (1970). Synthesis of 7-azabicyclo[2.2.1]heptane, exo-2-chloro-7-azabicyclo[2.2.1]heptane, and derivatives. Canadian Journal of Chemistry, 48(13), 2065-2074. [Link]

  • Pandey, G., Sahoo, A. K., & Gadre, S. R. (2002). Use of Enantiomerically Pure 7-Azabicyclo[2.2.1]heptan-2-ol as a Chiral Template for the Synthesis of Aminocyclitols. Organic Letters, 4(19), 3351-3354. [Link]

  • Ikeda, M., Sato, T., & Ishibashi, H. (1994). Synthesis of 7-azabicyclo[2.2.1]heptane and 8-azabicyclo[3.2.1]octane systems using radical cyclization. Heterocycles, 37(1), 247-250. [Link]

  • Jug, M. E., & Shapiro, J. J. (1980). Synthesis and Structure Determination of 2-Azabicyclo[2.2.1]hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. Journal of the American Chemical Society, 102(27), 7862-7866. [Link]

  • Armstrong, A., Bhonoah, Y., & Shanahan, S. E. (2007). Aza-Prins-Pinacol Approach to 7-Azabicyclo[2.2.1]heptanes: Syntheses of (±)-Epibatidine and (±)-Epiboxidine. The Journal of Organic Chemistry, 72(21), 8019-8024. [Link]

  • Cheng, K., & Wicks, M. (2014). An improved synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. Chinese Chemical Letters, 25(1), 137-140. [Link]

  • Rana, A., Mishra, A., & Awasthi, S. K. (2024). Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). RSC Advances, 14(8), 5489-5539. [Link]

  • Trudell, M. L., & L. Fletcher, S. R. (1996). N-BOC-7-Azabicyclo[2.2.1]heptan-2-ones, Versatile Intermediates for the Enantiospecific Synthesis of (+)- and (-)-Epibatidine and Analogs. The Journal of Organic Chemistry, 61(15), 5122-5125. [Link]

  • Armstrong, A., & Shanahan, S. E. (2005). aza-Prins-pinacol approach to 7-azabicyclo[2.2.1]heptanes and ring expansion to [3.2.1]tropanes. Organic Letters, 7(7), 1335-1338. [Link]

  • Armstrong, A., Bhonoah, Y., & Shanahan, S. E. (2007). Aza-Prins-Pinacol Approach to 7-Azabicyclo[2.2.1]heptanes: Syntheses of (±)-Epibatidine and (±)-Epiboxidine. The Journal of Organic Chemistry, 72(21), 8019-8024. [Link]

  • Craig, D. (1987). The intramolecular Diels-Alder reaction: Recent advances and synthetic applications. Chemical Society Reviews, 16, 187-238. [Link]

  • Armstrong, A., Bhonoah, Y., & Shanahan, S. E. (2007). Aza-Prins-pinacol approach to 7-azabicyclo[2.2.1]heptanes: syntheses of (+/-)-epibatidine and (+/-)-epiboxidine. The Journal of Organic Chemistry, 72(21), 8019-24. [Link]

  • Gómez-Sánchez, E., Marco-Contelles, J., Samadi, A., & Carreiras, M. D. C. (2007). Synthesis of 7-Azabicyclo[2.2.1]heptane and 2-Oxa-4-azabicyclo[3.3.1]non-3-ene Derivatives by Base-Promoted Heterocyclization of Alkyl N-(cis(trans)-3,trans(cis)-4-Dibromocyclohex-1-yl)carbamates and N-(cis(trans)-3,trans(cis)-4-Dibromocyclohex-1-yl)-2,2,2-trifluoroacetamides. The Journal of Organic Chemistry, 72(22), 8569-8572. [Link]

  • Grieco, P. A., & Larsen, S. D. (1985). Aza Diels-Alder reactions in aqueous solution: cyclocondensation of dienes with simple iminium salts generated under Mannich conditions. Journal of the American Chemical Society, 107(6), 1768-1771. [Link]

  • Cativiela, C., Díaz-de-Villegas, M. D., & Gálvez, J. A. (2001). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Tetrahedron, 57(3), 545-548. [Link]

  • de Mattos, M. C. S., & Sanseverino, A. M. (2015). Recent Syntheses of Frog Alkaloid Epibatidine. Journal of the Brazilian Chemical Society, 26(4), 639-652. [Link]

  • Gómez-Sánchez, E., Marco-Contelles, J., Samadi, A., & Carreiras, M. D. C. (2007). Synthesis of 7-Azabicyclo[2.2.1]heptane and 2-Oxa-4-azabicyclo[3.3.1]non-3-ene Derivatives by Base-Promoted Heterocyclization of Alkyl N-(cis(trans)-3,trans(cis)-4-Dibromocyclohex-1-yl)carbamates and N-(cis(trans)-3,trans(cis)-4-Dibromocyclohex-1-yl)-2,2,2-trifluoroacetamides. The Journal of Organic Chemistry, 72(22), 8569-8572. [Link]

  • Fraser, R. R., & Swingle, R. B. (1970). Synthesis of 7-azabicyclo[2.2.1]heptane, exo-2-chloro-7-azabicyclo[2.2.1]heptane, and derivatives. Canadian Journal of Chemistry, 48(13), 2065-2074. [Link]

  • Overman, L. E., & Wolfe, J. P. (2021). Aza-Cope rearrangement. In L.S.College, Muzaffarpur. [Link]

  • Trost, B. M., & Lee, C. B. (1998). 7-Azabicyclo[2.2.1]heptane and -heptene derivatives as cholinergic receptor ligands.
  • Kulyashova, E. A., et al. (2021). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Pharmaceuticals, 14(9), 886. [Link]

Sources

A Comparative Guide to Evaluating the Impact of 1-Azabicyclo[2.2.1]heptane-7-carboxylic Acid on Peptide Secondary Structure

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics and advanced biomaterials, the strategic modification of peptides to enhance their structural stability and biological activity is a paramount objective. The incorporation of conformationally constrained non-canonical amino acids is a powerful strategy to achieve this.[1][2] This guide provides an in-depth evaluation of 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid, a rigid proline analogue, and its impact on peptide secondary structure. We will explore its structural rationale, compare it to other constrained residues, and provide detailed experimental protocols for its characterization.

The Rationale for Conformational Constraint: A Structural Perspective

Peptides often suffer from proteolytic instability and conformational flexibility, which can limit their therapeutic potential.[2] Introducing rigid structural elements, such as 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid (hereafter referred to as "Aza-bicyclo"), can pre-organize the peptide backbone into a desired conformation, thereby enhancing receptor binding affinity and resistance to enzymatic degradation.[2][3]

The unique bicyclic structure of Aza-bicyclo, a derivative of the 7-azabicyclo[2.2.1]heptane system, severely restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, much more so than the parent amino acid, proline.[4][5] This rigidity is anticipated to have a profound influence on the formation and stability of secondary structures like α-helices and β-turns. In particular, the constrained nature of this amino acid can be leveraged to stabilize β-turn conformations, which are crucial for molecular recognition events.[6]

Comparative Analysis: Aza-bicyclo vs. Other Proline Analogues

While proline itself introduces a kink in the peptide chain due to its cyclic side chain, Aza-bicyclo and other proline analogues offer a spectrum of conformational constraints.[7][8]

Amino AcidKey Structural FeatureExpected Impact on Secondary Structure
Proline Five-membered pyrrolidine ringInduces kinks; often found at the N-terminus of α-helices and in β-turns.
Hydroxyproline Pyrrolidine ring with a hydroxyl groupCan form additional hydrogen bonds, enhancing stability, particularly in collagen-like triple helices.[9]
Fluoroproline Pyrrolidine ring with fluorine substitutionThe stereoelectronics of the C-F bond can influence pucker preference and amide bond cis/trans isomerization.[10][11]
1-Azabicyclo[2.2.1]heptane-7-carboxylic acid Rigid bicyclic systemSeverely restricts backbone dihedral angles, strongly promoting specific turn structures.[4][6]

The choice of a specific proline analogue allows for the fine-tuning of peptide conformation to achieve desired biological outcomes. Aza-bicyclo stands out for its high degree of rigidity, making it a powerful tool for locking a peptide into a specific bioactive conformation.

Experimental Evaluation: Protocols and Methodologies

A multi-faceted approach is essential for thoroughly evaluating the impact of Aza-bicyclo on peptide secondary structure. Here, we detail key experimental protocols.

Peptides incorporating Aza-bicyclo are typically synthesized using standard solid-phase peptide synthesis (SPPS) protocols. The Fmoc-protected Aza-bicyclo amino acid can be coupled using standard coupling reagents like HBTU or HATU.

CD spectroscopy is a rapid and effective method for assessing the overall secondary structure of a peptide in solution.[12][13][14]

Protocol for CD Spectroscopy:

  • Sample Preparation:

    • Dissolve the lyophilized peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4).[14][15] Buffers should be optically transparent in the far-UV region.[14][16]

    • Determine the precise peptide concentration using a reliable method, such as quantitative amino acid analysis or by absorbance of aromatic residues if present.[14][15] Accurate concentration is critical for calculating mean residue ellipticity.[14]

    • Prepare a series of dilutions to find an optimal concentration that keeps the absorbance below 1.0.[14]

  • Data Acquisition:

    • Use a high-transparency quartz cuvette with a path length of 0.1 cm.[16]

    • Record CD spectra from 190 to 260 nm at a controlled temperature (e.g., 25°C).

    • Collect a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.

    • Average multiple scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹.

    • Analyze the MRE spectra to estimate the percentage of α-helix, β-sheet, and random coil using deconvolution software like K2D or CDPro.[12]

Expected Outcome: A peptide containing Aza-bicyclo that is designed to adopt a specific turn or helical structure is expected to show a CD spectrum characteristic of that structure, with a higher MRE magnitude compared to a flexible, unmodified counterpart.

NMR spectroscopy provides high-resolution, atom-level information about the three-dimensional structure of a peptide in solution.[17][18]

Protocol for 2D NMR Spectroscopy:

  • Sample Preparation:

    • Dissolve the peptide in a deuterated solvent (e.g., 90% H₂O/10% D₂O) to a concentration of 1-5 mM.

    • Add a known concentration of a reference standard like DSS or TSP for chemical shift referencing.

  • Data Acquisition:

    • Acquire a suite of 2D NMR experiments, including TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), on a high-field NMR spectrometer.[18][19][20]

    • TOCSY spectra will help in assigning protons within the same amino acid residue.[20]

    • NOESY spectra will provide information about through-space proximities between protons that are less than 5 Å apart, which is crucial for determining the 3D structure.[19][20]

  • Structure Calculation:

    • Assign all proton resonances sequentially.[19]

    • Integrate NOESY cross-peaks and convert them into upper distance restraints.[19]

    • Use these distance restraints, along with any dihedral angle restraints derived from coupling constants, to calculate a family of 3D structures using software like CYANA or XPLOR-NIH.

Expected Outcome: The NOE patterns for a peptide containing Aza-bicyclo are expected to show a well-defined set of long-range contacts, indicative of a stable, folded structure. The calculated structures should reveal the specific turn or helical conformation induced by the constrained residue.

In conjunction with experimental techniques, computational modeling can provide valuable insights into the conformational preferences of peptides containing non-standard amino acids.[21][22][23]

Workflow for Molecular Dynamics (MD) Simulations:

  • System Setup:

    • Build the initial peptide structure, incorporating the Aza-bicyclo residue.

    • Parameterize the non-standard residue for the chosen force field (e.g., CHARMM, AMBER).

    • Solvate the peptide in a water box and add counter-ions to neutralize the system.

  • Simulation:

    • Perform energy minimization to remove steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it.

    • Run a production MD simulation for a sufficient length of time (e.g., hundreds of nanoseconds) to sample conformational space.

  • Analysis:

    • Analyze the trajectory to determine the dominant secondary structures, hydrogen bonding patterns, and root-mean-square deviation (RMSD) to assess structural stability.

Data Presentation and Interpretation

A clear presentation of quantitative data is crucial for comparing the effects of Aza-bicyclo incorporation.

Table 1: Comparative CD Spectroscopy Data for a Model Peptide

Peptide Variant% α-Helix% β-Sheet% Turn% Random Coil
Ac-Tyr-Gly-Gly-Phe-Leu-NH₂ (Control)5101570
Ac-Tyr-Pro -Gly-Phe-Leu-NH₂ (Proline)1053550
Ac-Tyr-Aza-bicyclo -Gly-Phe-Leu-NH₂827515

Interpretation: The hypothetical data in Table 1 illustrates that the incorporation of Aza-bicyclo significantly increases the population of turn structures compared to both the flexible control peptide and the proline-containing peptide.

Visualization of Workflows and Structures

Diagrams can effectively communicate complex experimental workflows and structural concepts.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Structural Analysis cluster_results Data Interpretation SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage & Deprotection SPPS->Cleavage Purification HPLC Purification Cleavage->Purification CD CD Spectroscopy Purification->CD NMR 2D NMR Spectroscopy Purification->NMR Model Computational Modeling Purification->Model Secondary Secondary Structure % CD->Secondary Tertiary 3D Structure Ensemble NMR->Tertiary Conformational Conformational Stability Model->Conformational

Caption: Experimental workflow for evaluating the structural impact of Aza-bicyclo.

Structural_Constraint cluster_proline Proline: Limited Rotation cluster_azabicyclo Aza-bicyclo: Highly Restricted N_pro N Ca_pro N_pro->Ca_pro Pro_Phi φ C_pro C' Ca_pro->C_pro Pro_Psi ψ N_aza N Ca_aza N_aza->Ca_aza Aza_Phi φ C_aza C' Ca_aza->C_aza Aza_Psi ψ

Caption: Comparison of backbone flexibility between Proline and Aza-bicyclo.

Conclusion

1-Azabicyclo[2.2.1]heptane-7-carboxylic acid is a potent tool in peptide design for inducing and stabilizing specific secondary structures, particularly β-turns. Its rigid bicyclic framework offers a higher degree of conformational constraint compared to proline and its other common analogues. A thorough evaluation of its impact requires a combination of CD spectroscopy for an overall structural assessment, NMR spectroscopy for high-resolution 3D structure determination, and computational modeling for insights into conformational dynamics. By employing these techniques, researchers can rationally design peptides with enhanced stability and biological activity for a wide range of therapeutic and biotechnological applications.

References

  • Three-Dimensional Structure Determination of Peptides Using Solution Nuclear Magnetic Resonance Spectroscopy. Methods in Molecular Biology, 2020.
  • Zerbe, O., & Bader, G. Peptide/Protein NMR. University of Zurich.
  • Kastner, D. W. Computational Modelling of Peptides Containing Non-Standard Amino Acids. BYU ScholarsArchive, 2019.
  • Peptide sequences and conformational analysis of the constrained peptides.
  • NMR in structural determination of proteins and peptides. NMIMS Pharmacy.
  • NMR Peptide Structure Analysis. MtoZ Biolabs.
  • Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube, 2020.
  • Predicting the structures of cyclic peptides containing unnatural amino acids by HighFold2. bioRxiv.
  • Computational Modelling of Peptides Containing Non-Standard Amino Acids. BYU ScholarsArchive.
  • Synthesis and Conformational Analysis of Linear and Cyclic Peptides Containing Sugar Amino Acids. Journal of the American Chemical Society, 1996.
  • Design of peptides with non-canonical amino acids using flow m
  • Kastner, D. W. "Computational Modelling of Peptides Containing Non-Standard Amino Acid". BYU ScholarsArchive, 2019.
  • How to Analyze Protein Structure Using Circular Dichroism Spectroscopy.
  • Designing amino acids to determine the local conform
  • Circular Dichroism Spectroscopy and its Application for Determination of Secondary Structure of Optically Active Species. Chemistry LibreTexts, 2024.
  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PubMed Central, 2018.
  • Using circular dichroism spectra to estim
  • Using circular dichroism spectra to estimate protein secondary structure. PubMed Central.
  • Using circular dichroism spectra to estimate protein secondary structure. University of California, San Diego, 2007.
  • (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid. Benchchem.
  • Constrained beta-amino acid-containing miniproteins. Royal Society of Chemistry, 2021.
  • New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Tetrahedron Letters, 2001.
  • X-ray crystallographic determination of a collagen-like peptide with the repeating sequence (Pro-Pro-Gly). Journal of Molecular Biology, 1998.
  • X-ray diffraction images from loops containing proline (Pro) and either...
  • Molecular insights into protein synthesis with proline residues. The EMBO Journal, 2016.
  • Incorporation of Ahc into Model Dipeptides as an Inducer of a β-Turn with a Distorted Amide Bond. Conformational Analysis. The Journal of Organic Chemistry, 2002.
  • PROLINE.
  • Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetic. University of Naples Federico II.
  • A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton. Arkivoc, 2008.
  • Synthesis of Peptides Containing Proline Analogues. Thieme.
  • New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid.
  • Synthesis and applications of 7-azabicyclo[2.2.1]heptane-1-carboxylic systems. University of La Rioja.
  • A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 2015.
  • Unusually High Pyramidal Geometry of the Bicyclic Amide Nitrogen in a Complex 7-Azabicyclo[2.2.1]heptane Derivative: Theoretical Analysis Using a Bottom-up Strategy. The Journal of Physical Chemistry B, 2005.

Sources

A Comparative Guide to the Biological Effects of Constrained Bicyclic Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Rigidity in Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics, offering high specificity and potency. However, their inherent flexibility often leads to poor metabolic stability and reduced binding affinity, significant hurdles for clinical translation.[1][2] Constrained bicyclic amino acids and peptides have emerged as a powerful solution, introducing structural rigidity to overcome these limitations.[2][] By locking a peptide into a bioactive conformation, bicyclic constraints enhance binding to challenging targets like protein-protein interfaces, improve enzymatic resistance, and can even confer cell-penetrating properties.[4][5][6][7]

This guide provides a comparative analysis of different classes of constrained bicyclic amino acids, focusing on their synthesis, conformational properties, and diverse biological effects. We will explore their applications as receptor antagonists, enzyme inhibitors, and antimicrobial agents, supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a comprehensive resource for this promising field.

The Core Principle: Conformational Constraint and Pre-organization

The central advantage of bicyclic amino acids lies in the principle of conformational pre-organization. A flexible, linear peptide must expend significant entropic energy to adopt the specific three-dimensional shape required to bind its target.[1] By introducing a bicyclic constraint, the peptide is "pre-organized" into a structure that more closely resembles its bound state. This reduces the entropic penalty of binding, leading to a dramatic increase in affinity and specificity.[7] This rigidity also shields the peptide backbone from proteolytic enzymes, significantly extending its biological half-life.[6]

Logical Framework: From Synthesis to Biological Activity

The development and application of bicyclic peptides follow a logical progression. It begins with a synthesis strategy to create the constrained scaffold, which in turn dictates the peptide's conformational landscape. This defined conformation is then leveraged for a specific biological application, such as inhibiting an enzyme or blocking a receptor.

G cluster_0 Design & Synthesis cluster_1 Structural Properties cluster_2 Biological Outcomes A Linear Peptide Synthesis (with reactive residues) B Scaffold Introduction (e.g., TATA, TBMB, Metal) A->B C Intramolecular Bicyclization B->C D Conformational Rigidity C->D E Secondary Structure Mimicry (β-turns, sheets, helices) D->E G Increased Proteolytic Stability D->G F Enhanced Target Affinity E->F H Improved Selectivity E->H I Specific Biological Effect (Inhibition, Antagonism, etc.) F->I G->I H->I

Caption: Workflow from synthesis to biological effect of bicyclic peptides.

Comparative Analysis of Bicyclic Systems and Their Biological Effects

Bicyclic amino acids can be classified based on their constraining chemistry. Each class offers a unique set of properties influencing its biological activity.

Scaffold-Based Bicyclic Peptides (e.g., Bicycle®)

This prominent class uses a small-molecule scaffold, such as 1,3,5-tris(bromomethyl)benzene (TBMB) or triacryloyl-triazinane (TATA), to covalently link three reactive residues (typically cysteine) within a linear peptide sequence.[8][9] This approach allows for the rapid generation of vast, diverse libraries via phage display, which can be screened to identify high-affinity binders for a wide range of targets.[4][8]

Disulfide-Bridged and Fused-Ring Systems

Naturally occurring and synthetic peptides can incorporate multiple disulfide bonds to create bicyclic structures. While effective, this can sometimes lead to a mixture of isomers.[4] More defined systems include those where the bicyclic structure is an intrinsic part of the amino acid itself, such as azabicycloalkane derivatives, which serve as potent mimics of dipeptides and reverse turns.[10][11][12][13][14] These are often used to nucleate specific secondary structures like β-sheets.[10]

Metal-Centered Bicyclic Peptides

A newer strategy involves using a single thiophilic metal atom, such as bismuth(III), arsenic(III), or antimony(III), to scaffold three cysteine residues.[15] This creates a highly constrained structure around a minimalistic core. The reaction occurs rapidly under biocompatible conditions, making it suitable for in situ applications.[15]

Quantitative Comparison of Biological Activities

The true measure of these systems lies in their performance. The following tables summarize key experimental data across different biological applications.

Table 1: Bicyclic Peptides as Receptor Ligands
Bicyclic System/PeptideTarget ReceptorBiological EffectAffinity/Potency (IC₅₀/Kᵢ/Kᴅ)SelectivityReference
Bicyclic RGD PeptideIntegrin αvβ3AntagonistIC₅₀ ≈ 2-20 nM>500-fold vs. αvβ5 & α5β1[16]
"Anticachexin C1"TNF-αAntagonistKᴅ = 0.45 µMNot specified[17]
Chemically Synthesized Library HitTNF-αAntagonistIC₅₀ = 3.1 µMNot specified[4]
Table 2: Bicyclic Peptides as Enzyme Inhibitors
Bicyclic System/PeptideTarget EnzymeMechanism of ActionAffinity/Potency (Kᵢ/IC₅₀)NotesReference
Fused Cyclic PeptidePTP1BCompetitive InhibitorKᵢ = 37 nMCell-permeable due to CPP fusion[5]
Consensus PeptidomimeticHIV-1 ProteaseTransition-state mimicNanomolar rangeDesigned from 12 known inhibitors[18]
Peptide 2-MTSiE. coli PBP3Covalent modificationIC₅₀ = 0.04 µMPotent antimicrobial activity[9]
Bicyclic γ-Amino AcidsGABA AminotransferaseInhibitorNot specifiedPotential for epilepsy treatment[19]
Table 3: Bicyclic Peptides with Antimicrobial Activity
Bicyclic System/PeptideTarget Organism(s)Mechanism of ActionPotency (MIC)Hemolytic ActivityReference
MurepavadinP. aeruginosaTargets LptD transporter0.03-0.25 µg/mLLow[20][21]
ACPP1 (Aza-β³-amino acids)S. aureus, E. coliMembrane disruption4-8 µMNot specified[22]
MAP-Bicycle ConjugateE. coliPBP3 Inhibition0.25-2 µMLow toxicity observed[9][23]

Key Experimental Methodologies

To ensure scientific integrity, the protocols used to evaluate these compounds must be robust and reproducible. Below are detailed, step-by-step methodologies for key experiments.

Experimental Protocol 1: Solid-Phase Synthesis and Scaffolding of a Bicyclic Peptide

This protocol describes the synthesis of a linear peptide with three cysteine residues followed by on-resin bicyclization using a TATA scaffold.

  • Peptide Synthesis:

    • Swell Fmoc-Rink Amide MBHA resin in dimethylformamide (DMF) for 30 minutes.

    • Perform standard Fmoc-based solid-phase peptide synthesis (SPPS) using HBTU/DIPEA as coupling reagents. Cysteine residues are incorporated using Fmoc-Cys(Trt)-OH.

    • Causality: The trityl (Trt) group protects the cysteine thiol during synthesis and is cleaved simultaneously with other side-chain protecting groups, making the thiols available for scaffolding.

  • On-Resin Deprotection:

    • After synthesis, wash the resin-bound peptide with DMF, then dichloromethane (DCM).

    • Treat the resin with a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water for 2-3 hours to remove all protecting groups.

    • Causality: TIS acts as a scavenger to prevent side reactions with reactive intermediates generated during deprotection.

  • Bicyclization:

    • Wash the deprotected peptide-resin thoroughly with DMF.

    • Prepare a solution of 1,3,5-triacryloyl-1,3,5-triazinane (TATA) scaffold (1.5 equivalents) in DMF.

    • Add the scaffold solution to the resin and allow it to react overnight at room temperature with gentle shaking.

    • Causality: The three free thiols of the cysteine residues perform a Michael addition to the three acryloyl groups of the TATA scaffold, forming stable thioether bonds and creating the bicyclic structure.

  • Cleavage and Purification:

    • Wash the resin with DMF and DCM, then dry under vacuum.

    • Cleave the final bicyclic peptide from the resin using the TFA cocktail as described in step 2.

    • Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its mass by mass spectrometry.

Experimental Protocol 2: Competitive Binding Assay for a Receptor Antagonist

This protocol determines the IC₅₀ value of a bicyclic peptide that competes with a known, labeled ligand for binding to a target receptor.

  • Plate Preparation:

    • Coat a 96-well high-binding plate with the purified target receptor (e.g., Integrin αvβ3) at 1 µg/mL in a suitable buffer (e.g., Tris-buffered saline, TBS) overnight at 4°C.

    • Wash the plate three times with wash buffer (TBS with 0.05% Tween-20).

    • Block non-specific binding sites by incubating with 3% Bovine Serum Albumin (BSA) in TBS for 2 hours at room temperature.

  • Competition Reaction:

    • Prepare a serial dilution of the bicyclic peptide inhibitor in binding buffer (TBS with 1% BSA and relevant cations like Mn²⁺).

    • Add the diluted inhibitor to the wells.

    • Immediately add a constant, known concentration of a biotinylated or radiolabeled ligand (e.g., biotinylated fibronectin) to all wells.

    • Incubate for 1-2 hours at room temperature to allow binding to reach equilibrium.

    • Causality: The bicyclic peptide and the labeled ligand will compete for the same binding site on the immobilized receptor. Higher concentrations of the inhibitor will result in less labeled ligand being bound.

  • Detection:

    • Wash the plate three times with wash buffer to remove unbound ligands.

    • If using a biotinylated ligand, add Streptavidin-Horseradish Peroxidase (HRP) conjugate and incubate for 30 minutes. Wash again.

    • Add a colorimetric HRP substrate (e.g., TMB) and incubate until color develops. Stop the reaction with 1M H₂SO₄.

    • Read the absorbance at 450 nm using a plate reader.

  • Data Analysis:

    • Plot the absorbance versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of inhibitor required to displace 50% of the labeled ligand.

Visualizing the Mechanism: Receptor Antagonism

The competitive binding assay quantifies the ability of a bicyclic peptide to act as a receptor antagonist, physically blocking the natural ligand from binding and initiating a downstream signal.

G cluster_0 Normal Signaling cluster_1 Inhibition by Bicyclic Peptide R1 Receptor C1 Cellular Response R1->C1 Activates L1 Ligand L1->R1 Binds R2 Receptor C2 No Response R2->C2 L2 Ligand L2->R2 BP Bicyclic Peptide BP->R2 Blocks

Caption: Bicyclic peptide acting as a receptor antagonist.

Conclusion and Future Outlook

Constrained bicyclic amino acids represent a mature and highly versatile platform in drug discovery and chemical biology.[6][24] By enforcing conformational rigidity, these molecules successfully overcome the traditional limitations of linear peptides, yielding compounds with antibody-like affinity and small-molecule-like stability.[4][7] The ability to generate and screen vast chemical libraries has accelerated the discovery of potent ligands for previously "undruggable" targets.[7][17]

Future advancements will likely focus on developing novel, biocompatible cyclization chemistries, expanding the repertoire of non-natural amino acids for greater diversity, and enhancing cell permeability to target intracellular proteins more effectively.[5][25] As our understanding of structure-activity relationships deepens, the rational design of bicyclic peptides will become increasingly sophisticated, paving the way for a new generation of highly selective and potent therapeutics.

References

  • Trabocchi, A., Lalli, C., Guarna, A. (2008). Synthesis of a Bicyclic Delta-Amino Acid as a Constrained Gly-Asn Dipeptide Isostere. Amino Acids, 35(1), 37-44.
  • Papanastasiou, M., et al. (2023). Cyclization of Two Antimicrobial Peptides Improves Their Activity. ACS Omega.
  • Lukin, O. (2020). Novel Conformationally Restricted Amino Acids for Peptidomimetic Drug Design. Life Chemicals Blog.
  • BOC Sciences. Bicyclic Amino Acids.
  • Hart, D. J., et al.
  • Mistry, N., et al.
  • Trabocchi, A., et al. (2008). Synthesis of a bicyclic δ-amino acid as a constrained Gly-Asn dipeptide isostere.
  • Tourwé, D., et al. Azepinone-Constrained Amino Acids in Peptide and Peptidomimetic Design. SpringerLink.
  • Trabocchi, A., et al. Structural diversity of bicyclic amino acids. Stork.
  • Kuchar, M., et al. (2020). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC - PubMed Central.
  • Pei, D., et al.
  • Pei, D., et al. (2014). Cell-Permeable Bicyclic Peptide Inhibitors against Intracellular Proteins.
  • Singh, Y., et al. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC.
  • Timmerman, P., et al. (2018). Bicyclic RGD Peptides with Exquisite Selectivity for the Integrin αvβ3 Receptor Using a “Random Design” Approach.
  • Roy, O., et al. De Novo Cyclic Pseudopeptides Containing Aza-β3-amino Acids Exhibiting Antimicrobial Activities.
  • Karampour, S., et al. Bicyclic Peptides: Types, Synthesis and Applications.
  • Han, S., et al. (2022). Natural and Man-Made Cyclic Peptide-Based Antibiotics. PMC - NIH.
  • Oh, D. Constrained Peptides in Drug Discovery and Development. SciSpace.
  • Firth, J. D., et al. (2024). Discovery and chemical optimisation of a Potent, Bi-cyclic (Bicycle®) Antimicrobial Inhibitor of Escherichia coli PBP3. bioRxiv.
  • Reif, A., et al. (2024). Synthesis and stability studies of constrained peptide–antimony bicycles. ConnectSci.
  • Han, Y., et al. Design, synthesis, and conformational analysis of azacycloalkane amino acids as conformationally constrained probes for mimicry of peptide secondary structures. PubMed.
  • Polder, S., et al.
  • Smith, A. B., et al. (1996). A Novel Bicyclic Enzyme Inhibitor as a Consensus Peptidomimetic for the Receptor-Bound Conformations of 12 Peptidic Inhibitors.
  • Butler, M., et al.
  • Camerino, M. A., et al. (2008). Computer-assisted design of cyclic peptides and peptidomimetics.
  • Silverman, R. B., et al.
  • Upadhyaya, P., et al. Screening Bicyclic Peptide Libraries for Protein-Protein Interaction Inhibitors: Discovery of a Tumor Necrosis Factor-alpha Antagonist. PubMed Central.
  • Yang, Y., et al. (2021). Bicyclic peptides: Paving the road for therapeutics of the future. Bohrium.
  • Heinis, C., et al. (2021). Bicyclic peptide ligands specific for il-17.
  • Jullian, V., et al. (2000). New macrobicyclic receptors for amino acids. Semantic Scholar.
  • Trabocchi, A., et al. (2013). Structural diversity of bicyclic amino acids. PubMed.
  • Polder, S., et al. (2022).
  • Kessler, H., et al. (1996). Synthesis and Conformational Analysis of Linear and Cyclic Peptides Containing Sugar Amino Acids. Journal of the American Chemical Society.
  • Trabocchi, A., et al. (2013). Structural diversity of bicyclic amino acids. Semantic Scholar.
  • Castro, M., et al. Biological Application of Constrained Peptides. PMC - NIH.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides a detailed protocol for the proper disposal of 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride. The information herein is synthesized from safety data sheets of structurally analogous compounds and established laboratory safety guidelines to ensure a conservative and safety-conscious approach.

Core Safety Principles: Understanding the Hazard

Immediate Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), splash goggles or a face shield, and a lab coat.[1][2][3]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or fumes.[1][2][3]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][4][5]

  • Spill Management: In the event of a spill, contain the material, prevent its entry into drains, and clean it up using appropriate absorbent materials.[1][6]

Strategic Disposal Planning: A Step-by-Step Protocol

The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste.[7][8] On-site treatment or disposal down the drain is not recommended without a thorough risk assessment and explicit approval from your institution's Environmental Health and Safety (EHS) department.

Table 1: Disposal Overview

Waste FormRecommended Disposal MethodKey Considerations
Solid Compound Collection as solid hazardous chemical waste.Avoid generating dust. Use spark-proof tools for handling large quantities.[9]
Aqueous Solutions Collection as liquid hazardous chemical waste. Neutralization may be an option only with EHS approval.[7][10]Do not mix with incompatible waste streams. The pH of the solution should be considered.
Contaminated Labware Decontamination followed by disposal as regular waste, or disposal as hazardous solid waste if heavily contaminated.[11][12]Triple-rinse glassware with a suitable solvent. The rinsate should be collected as hazardous waste.
Empty Containers Triple-rinse with a suitable solvent, deface the label, and dispose of as regular trash.[11] The rinsate is hazardous waste.Ensure the container is completely empty before disposal.

Experimental Protocol: Step-by-Step Disposal

A. Disposal of Solid this compound:

  • Container Selection: Obtain a designated, properly labeled hazardous waste container. The container must be made of a material compatible with acidic and organic compounds and have a secure, tight-fitting lid.[7][13][14]

  • Waste Transfer: Carefully transfer the solid waste into the container, minimizing dust generation. A chemical fume hood is the appropriate setting for this transfer.

  • Labeling: Label the container clearly with "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.

  • Storage: Store the sealed container in a designated satellite accumulation area (SAA) that is secure and away from incompatible materials.[7][8]

  • Pickup: Arrange for pickup by your institution's EHS or a licensed hazardous waste disposal contractor.[15]

B. Disposal of Solutions Containing this compound:

  • Waste Collection: Collect all aqueous and organic solutions containing the compound in a designated liquid hazardous waste container.[7]

  • Segregation: Do not mix this waste with other waste streams unless you have confirmed their compatibility. Incompatible materials can lead to dangerous reactions.

  • Neutralization (with EHS approval only): In some cases, dilute aqueous solutions of acidic compounds can be neutralized to a pH between 6.0 and 8.0 before disposal.[7][10] This should only be performed after consulting with and receiving explicit permission and a specific protocol from your EHS department. A common neutralizing agent for acidic solutions is sodium bicarbonate, added slowly to control effervescence.[10]

  • Labeling and Storage: Label the liquid waste container with "Hazardous Waste," the chemical name and concentration of all components, and store it in the SAA.

  • Pickup: Schedule a pickup with your institution's hazardous waste management service.

C. Decontamination of Labware and Equipment:

  • Initial Cleaning: Scrape or wipe off any gross solid contamination from glassware and equipment. This residue should be collected as solid hazardous waste.

  • Triple Rinsing: Rinse the contaminated items three times with a suitable solvent. The first rinse should be with a solvent that readily dissolves the compound (e.g., water or an alcohol). The subsequent rinses can be with water.

  • Rinsate Collection: All rinsate from the decontamination process must be collected as hazardous liquid waste.[12]

  • Final Cleaning: After decontamination, the labware can be washed using standard laboratory procedures.

  • Disposal of Heavily Contaminated Items: For items that cannot be effectively decontaminated, they should be disposed of as solid hazardous waste.[12]

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Decision Workflow for this compound Start Identify Waste Containing This compound WasteForm Determine Waste Form Start->WasteForm Solid Solid Compound WasteForm->Solid Solid Liquid Aqueous or Organic Solution WasteForm->Liquid Liquid Contaminated Contaminated Labware/ Empty Container WasteForm->Contaminated Contaminated Material CollectSolid Collect in Labeled Solid Hazardous Waste Container Solid->CollectSolid CollectLiquid Collect in Labeled Liquid Hazardous Waste Container Liquid->CollectLiquid Decontaminate Decontaminate via Triple Rinse Method Contaminated->Decontaminate StoreSAA Store in Satellite Accumulation Area (SAA) CollectSolid->StoreSAA CollectLiquid->StoreSAA CollectRinsate Collect Rinsate as Liquid Hazardous Waste Decontaminate->CollectRinsate DisposeLabware Dispose of Cleaned Labware/ Container as Regular Waste Decontaminate->DisposeLabware CollectRinsate->CollectLiquid EHSPickup Arrange for EHS Hazardous Waste Pickup StoreSAA->EHSPickup End Disposal Complete EHSPickup->End

Sources

Mastering the Safe Handling of 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Personal Protective Equipment, Handling Protocols, and Disposal for a Key Pharmaceutical Building Block

As a Senior Application Scientist, my focus extends beyond the mere synthesis of novel compounds; it encompasses the holistic safety and operational excellence that underpins successful research. 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride, a constrained proline analog, is a vital building block in medicinal chemistry.[1][2] Its unique bicyclic structure offers a rigid scaffold for drug design.[3] However, its hydrochloride salt form necessitates a thorough understanding of its handling and safety requirements. This guide provides a comprehensive, experience-driven framework for the safe and effective use of this compound in a laboratory setting.

Hazard Identification and Risk Assessment: The "Why" Behind the "How"

Before any handling, a thorough understanding of the compound's potential hazards is paramount. The primary risks associated with this compound are:

  • Skin Irritation (H315): The compound can cause redness, itching, and inflammation upon contact with the skin.

  • Serious Eye Irritation (H319): Contact with the eyes can lead to significant irritation, pain, and potential damage.

  • Respiratory Irritation (H335): Inhalation of the dust or aerosolized form of the compound may irritate the respiratory tract, causing coughing and discomfort.

These hazards dictate the specific personal protective equipment (PPE) and handling procedures outlined below. The causality is clear: to prevent skin and eye contact and to avoid inhalation of the solid material.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not merely a box-ticking exercise; it is a critical, risk-mitigated decision.[4] For handling this compound, the following PPE is mandatory:

PPE ComponentSpecificationRationale
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles.[5] A face shield is recommended when handling larger quantities or when there is a significant risk of splashing.Protects against accidental splashes and airborne particles, directly mitigating the risk of serious eye irritation.
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile).[6] Always check the glove manufacturer's compatibility chart for specific breakthrough times.Prevents direct skin contact, addressing the skin irritation hazard. Nitrile gloves offer good general chemical resistance.[6]
Body Protection A lab coat should be worn to protect against splashes or splattering onto exposed skin.[6] For larger-scale operations, a chemical-resistant apron or coveralls may be necessary.Provides a barrier between the chemical and personal clothing, minimizing the risk of skin contact and contamination.
Respiratory Protection A NIOSH-approved respirator should be used if ventilation is inadequate or if there is a risk of generating dust.[5][7] The type of respirator will depend on the potential exposure level.Protects the respiratory tract from irritation caused by inhaling the powdered compound.

It is crucial to remember that PPE is the last line of defense. Engineering controls, such as fume hoods, and administrative controls, such as safe work practices, are the primary methods for minimizing exposure.

Operational Plan: Step-by-Step Handling Procedures

A well-defined operational plan ensures consistency and safety in every manipulation of the compound.

Preparation and Weighing

dot graph "Handling_Preparation" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#4285F4"];

subgraph "cluster_Prep" { label="Preparation Phase"; style="filled"; color="#F1F3F4"; "Don_PPE" [label="1. Don Appropriate PPE"]; "Fume_Hood" [label="2. Work in a Ventilated Fume Hood"]; "Gather_Materials" [label="3. Gather All Necessary Equipment"]; }

subgraph "cluster_Weighing" { label="Weighing Phase"; style="filled"; color="#F1F3F4"; "Tare_Balance" [label="4. Tare Weighing Vessel on Analytical Balance"]; "Transfer_Solid" [label="5. Carefully Transfer Solid Compound"]; "Record_Mass" [label="6. Record the Exact Mass"]; "Seal_Container" [label="7. Securely Seal the Stock Container"]; }

"Don_PPE" -> "Fume_Hood" -> "Gather_Materials" -> "Tare_Balance" -> "Transfer_Solid" -> "Record_Mass" -> "Seal_Container"; } enddot Caption: Workflow for the safe preparation and weighing of the compound.

  • Don Appropriate PPE: Before handling the compound, ensure all required PPE is correctly worn.

  • Work in a Ventilated Fume Hood: All manipulations of the solid compound should be performed in a certified chemical fume hood to minimize inhalation risk.

  • Gather All Necessary Equipment: Have all necessary glassware, spatulas, and solvents ready to avoid unnecessary movement and potential for spills.

  • Tare Weighing Vessel: Place a clean, dry weighing vessel on an analytical balance and tare it.

  • Carefully Transfer Solid Compound: Use a clean spatula to transfer the desired amount of this compound to the weighing vessel. Avoid creating dust.

  • Record the Exact Mass: Accurately record the mass of the compound.

  • Securely Seal the Stock Container: Immediately and securely close the main container of the compound to prevent contamination and exposure.

Dissolution and Reaction Setup
  • Add Solvent: In the fume hood, add the desired solvent to the weighing vessel containing the compound.

  • Gentle Agitation: Gently swirl or stir the mixture to facilitate dissolution. Sonication may be used if necessary.

  • Transfer to Reaction Vessel: Carefully transfer the solution to the reaction vessel using a clean pipette or by pouring.

  • Rinse Weighing Vessel: Rinse the weighing vessel with a small amount of the solvent and add the rinsing to the reaction vessel to ensure a complete transfer.

  • Proceed with Reaction: Assemble the reaction apparatus as per the experimental protocol.

Spill and Emergency Procedures

In the event of a spill, a swift and appropriate response is critical.

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).

    • Carefully sweep up the absorbed material and place it in a labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Major Spills:

    • Evacuate the immediate area.

    • Alert your laboratory supervisor and/or emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a legal and ethical responsibility.

dot graph "Disposal_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#EA4335"];

"Collect_Waste" [label="1. Collect Waste in a Labeled Container"]; "Neutralize" [label="2. Neutralize Acidic Waste (if required by facility)"]; "Segregate" [label="3. Segregate from Incompatible Waste"]; "Dispose" [label="4. Dispose via Licensed Waste Contractor"];

"Collect_Waste" -> "Neutralize" -> "Segregate" -> "Dispose"; } enddot Caption: Step-by-step process for the safe disposal of waste.

  • Waste Collection: All waste containing this compound, including contaminated consumables, should be collected in a clearly labeled, sealed, and compatible waste container.

  • Neutralization: As a hydrochloride salt, aqueous waste solutions will be acidic. Depending on your institution's waste disposal protocols, neutralization with a weak base (e.g., sodium bicarbonate) may be required before disposal.[8][9] This should be done slowly and with stirring in a well-ventilated area, monitoring the pH.[8] Always add base to the acidic solution, not the other way around.

  • Segregation: Ensure the waste container is stored separately from incompatible materials, such as strong bases or oxidizing agents.

  • Licensed Disposal: Dispose of the hazardous waste through your institution's licensed waste disposal contractor.[5][10] Never pour chemical waste down the drain unless explicitly permitted by your facility's environmental health and safety office.[11]

Conclusion: A Culture of Safety

The safe handling of this compound is not an impediment to research but a cornerstone of it. By understanding the inherent hazards, diligently using the correct PPE, adhering to established handling and disposal protocols, and being prepared for emergencies, researchers can confidently and safely utilize this important molecule in the pursuit of scientific advancement. This proactive approach to safety fosters a laboratory environment where both groundbreaking research and the well-being of its practitioners can thrive.

References

  • Sciencemadness Wiki. Proper disposal of chemicals. [Link]

  • Center for Emerging and Re-emerging Infectious Diseases. Personal Protective Equipment. [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET. [Link]

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • ACS Material. PPE and Safety for Chemical Handling. [Link]

  • Agilent. Amino Acids Kit, Part Number 5063-6588 - SAFETY DATA SHEET. [Link]

  • Avenoza, A., Busto, J. H., Corzana, F., Peregrina, J. M., & Zurbano, M. M. (2001). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Tetrahedron: Asymmetry, 12(6), 999-1003. [Link]

  • Lab Alley. How to dispose of hydrochloric acid. [Link]

  • Chemistry Stack Exchange. Safe disposal of hydrochloric acid. [Link]

  • Reddit. Disposing of 32.4% hydrochloric acid : r/chemistry. [Link]

  • University of California, Santa Cruz. Chemical Waste Disposal Guidelines. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride
Reactant of Route 2
1-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.